Nonanediamine
Beschreibung
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Structure
3D Structure
Eigenschaften
CAS-Nummer |
737009-40-4 |
|---|---|
Molekularformel |
C9H22N2 |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
nonane-1,1-diamine |
InChI |
InChI=1S/C9H22N2/c1-2-3-4-5-6-7-8-9(10)11/h9H,2-8,10-11H2,1H3 |
InChI-Schlüssel |
DDLUSQPEQUJVOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(N)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Nonanediamine: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanediamine, a versatile aliphatic diamine, serves as a crucial building block in a variety of chemical syntheses, from high-performance polymers to specialty pharmaceuticals. Its nine-carbon backbone provides a unique combination of flexibility and hydrophobicity, making it a valuable component in the design of novel materials and molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a primary focus on the most common isomer, 1,9-nonanediamine.
Chemical Structure and Identification
This compound (C₉H₂₂N₂) can exist in several isomeric forms, distinguished by the positions of the two amino groups along the nonane (B91170) chain. The most prevalent and well-characterized isomer is 1,9-nonanediamine.
1,9-Nonanediamine
-
IUPAC Name: nonane-1,9-diamine[1]
-
Synonyms: Nonamethylenediamine, 1,9-Diaminononane[1]
-
Chemical Formula: C₉H₂₂N₂
-
Molecular Weight: 158.28 g/mol [1]
-
CAS Number: 646-24-2[1]
-
Chemical Structure:
Information regarding other isomers, such as 1,2-nonanediamine or 1,3-nonanediamine, is less common in publicly available literature, reflecting their more specialized applications and synthesis routes. General synthetic methods for 1,2- and 1,3-diamines are established in organic chemistry, often involving multi-step procedures.[2][3][4]
Physicochemical Properties
The properties of this compound are primarily documented for the 1,9-isomer. These properties are summarized in the table below.
| Property | Value | Reference |
| Physical State | White to slightly yellow low melting solid | [5] |
| Melting Point | 35-37 °C | [5] |
| Boiling Point | 258-259 °C at 756 mmHg | [5] |
| Density | 0.8215 g/cm³ (estimate) | [5] |
| Solubility in Water | Soluble | [5] |
| pKa (predicted) | 10.97 ± 0.10 | [5] |
| Flash Point | >110 °C (>230 °F) | [6] |
| Vapor Pressure | 0.37 Pa at 25 °C | [5] |
Spectroscopic Data for 1,9-Nonanediamine
Spectroscopic analysis is crucial for the identification and characterization of 1,9-nonanediamine.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 1,9-nonanediamine exhibits characteristic peaks for a primary aliphatic amine.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3300-3400 | N-H stretching (asymmetric and symmetric) | Primary amine (NH₂) |
| ~2850-2960 | C-H stretching | Alkane (CH₂) |
| ~1590-1650 | N-H bending (scissoring) | Primary amine (NH₂) |
| ~1470 | C-H bending (scissoring) | Alkane (CH₂) |
| ~780-850 | N-H wagging | Primary amine (NH₂) |
Note: Peak positions are approximate and can vary based on the sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 1,9-nonanediamine is characterized by signals corresponding to the protons of the methylene (B1212753) groups and the amine protons. The protons on the carbons adjacent to the nitrogen atoms are shifted downfield due to the electronegativity of nitrogen.
¹³C NMR: The carbon NMR spectrum of 1,9-nonanediamine shows distinct signals for the carbon atoms in different chemical environments. Due to the symmetry of the molecule, fewer signals than the total number of carbons are expected. The carbons attached to the nitrogen atoms will be the most downfield among the aliphatic carbons.
Experimental Protocols
Synthesis of 1,9-Nonanediamine
A patented method describes the synthesis of 1,9-nonanediamine from 1,5-glutaraldehyde and a cyanoacetate (B8463686) compound.[7]
Reaction Scheme:
Caption: Synthesis of 1,9-Nonanediamine.
Methodology:
-
Condensation: 1,5-glutaraldehyde is reacted with a cyanoacetic acid or its ester in the presence of a base catalyst (inorganic or organic base) to form an intermediate. The reaction is typically carried out in a protic, polar aprotic, or nonpolar solvent at a temperature ranging from 0 to 150 °C.[7]
-
Decarboxylation: The resulting intermediate undergoes decarboxylation, which can be facilitated by heating, to yield a dinitrile intermediate.[7]
-
Hydrogenation: The dinitrile intermediate is then subjected to catalytic hydrogenation, for example, using Raney nickel as the catalyst, to reduce the nitrile groups to primary amines, yielding 1,9-nonanediamine.[7]
Interfacial Polymerization of Polyamide 9,10 (Nylon 9,10)
1,9-nonanediamine is a key monomer in the synthesis of Polyamide 9,10, a type of nylon. A common laboratory method for this synthesis is interfacial polymerization.
Reaction Scheme:
Caption: Interfacial Polymerization of Polyamide 9,10.
Methodology:
-
Preparation of Aqueous Phase: An aqueous solution of 1,9-nonanediamine is prepared. A base, such as sodium hydroxide, is typically added to neutralize the hydrochloric acid byproduct formed during the reaction.[8]
-
Preparation of Organic Phase: A solution of sebacoyl chloride (decanedioyl dichloride) is prepared in a water-immiscible organic solvent, such as hexane (B92381) or dichloromethane.[8][9]
-
Polymerization: The aqueous solution is carefully layered on top of the organic solution in a beaker. A polymeric film of Polyamide 9,10 forms at the interface of the two layers.[8][9]
-
Isolation: The polymer film can be carefully drawn out from the interface as a continuous strand and wound onto a spool.[10]
-
Washing and Drying: The resulting polymer is washed thoroughly with water and then a solvent like ethanol (B145695) to remove unreacted monomers and byproducts, and then dried.[8]
Applications of this compound
The unique properties of this compound make it suitable for a range of applications.
Caption: Key Application Areas of this compound.
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Polymer Chemistry: 1,9-nonanediamine is a critical monomer for the production of high-performance polyamides, such as PA9T. These polymers exhibit excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the automotive and electronics industries.
-
Curing Agents: It serves as a curing agent for epoxy resins, contributing to the cross-linking of the polymer chains and enhancing the final properties of the cured material.
-
Corrosion Inhibitors: The amine groups in this compound can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. This makes it a valuable component in anti-corrosion formulations.
-
Pharmaceutical and Biocidal Applications: The long alkyl chain and the presence of two amino groups give this compound and its derivatives potential applications as antimicrobial agents and in drug delivery systems.
Toxicology and Safety
Conclusion
This compound, particularly the 1,9-isomer, is a chemical of significant industrial importance. Its well-defined structure and properties allow for its use in the synthesis of advanced materials with tailored characteristics. A thorough understanding of its chemistry, including its synthesis and reactivity, is essential for researchers and professionals working in polymer science, materials science, and drug development. Further research into the properties and applications of other this compound isomers could open up new avenues for innovation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. One-pot synthesis of 1,2 diamines: Forming viable synthetic building blocks - American Chemical Society [acs.digitellinc.com]
- 3. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1,2-diamine synthesis by diamination [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 1,9-Diaminononane 98 646-24-2 [sigmaaldrich.com]
- 7. CN109422656B - Method for synthesizing nonane diamine - Google Patents [patents.google.com]
- 8. terrificscience.org [terrificscience.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. fishersci.com [fishersci.com]
- 12. Toxicological profile of orally administered 1,6-hexane diamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Laboratory Synthesis of 1,9-Nonanediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis of 1,9-nonanediamine, a valuable diamine linker in pharmaceutical and materials science. This document details established synthetic routes, complete with experimental protocols, quantitative data, and visual workflows to facilitate practical application in a research and development setting.
Introduction
1,9-Nonanediamine, also known as nonamethylenediamine, is a linear aliphatic diamine with the chemical formula NH₂(CH₂)₉NH₂. Its nine-carbon chain provides a flexible and hydrophobic spacer, making it a crucial building block in the synthesis of various polyamides, polyurethanes, and as a linker in the development of bioactive molecules and drug delivery systems. This guide explores the most common and efficient laboratory methods for its preparation, focusing on reproducibility and scalability.
Synthetic Routes
Several viable synthetic pathways for the preparation of 1,9-nonanediamine have been established. The most prominent methods start from readily available precursors such as azelaic acid, 1,7-dicyanoheptane, or 1,9-nonanediol (B147092). Each route offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield.
Route 1: Synthesis from Azelaic Acid via Nonanediamide (B1653443)
This two-step synthesis is a classic and reliable method that begins with the dicarboxylic acid, azelaic acid. The first step involves the amidation of azelaic acid to form nonanediamide, which is subsequently reduced to 1,9-nonanediamine.
Workflow for Synthesis from Azelaic Acid:
Caption: Synthetic pathway from azelaic acid to 1,9-nonanediamine.
Route 2: Catalytic Hydrogenation of 1,7-Dicyanoheptane
This method offers a direct conversion of a dinitrile to a diamine through catalytic hydrogenation, often employing Raney Nickel as the catalyst. The starting material, 1,7-dicyanoheptane (suberonitrile), can be prepared from the corresponding dihalide.
Workflow for Catalytic Hydrogenation:
Caption: Synthesis of 1,9-nonanediamine via dinitrile hydrogenation.
Route 3: Synthesis from 1,9-Nonanediol
This route involves the conversion of the terminal hydroxyl groups of 1,9-nonanediol into good leaving groups, such as tosylates or halides, followed by nucleophilic substitution with an amine source.
Workflow for Synthesis from 1,9-Nonanediol:
Caption: Conversion of 1,9-nonanediol to 1,9-nonanediamine.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data associated with the synthesis and characterization of 1,9-nonanediamine.
Table 1: Comparison of Synthetic Routes
| Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| 1 | Azelaic Acid | Ammonia, LiAlH₄ | 70-85 | Readily available starting material, well-established procedures. | Use of hazardous LiAlH₄, multi-step process. |
| 2 | 1,7-Dicyanoheptane | Raney Ni, H₂ | 80-95 | High yield, direct conversion. | Requires high-pressure hydrogenation equipment, synthesis of dinitrile precursor. |
| 3 | 1,9-Nonanediol | TsCl, NaN₃, H₂/Pd-C | 60-75 | Milder conditions for the final reduction step. | Multi-step process, use of azides. |
Table 2: Physicochemical and Spectroscopic Data of 1,9-Nonanediamine
| Property | Value |
| Molecular Formula | C₉H₂₂N₂ |
| Molecular Weight | 158.29 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 37-39 °C |
| Boiling Point | 258-259 °C |
| ¹H NMR (CDCl₃, δ) | ~2.68 (t, 4H, -CH₂NH₂), ~1.43 (m, 4H, -CH₂CH₂NH₂), ~1.29 (br s, 10H, -(CH₂)₅-), ~1.15 (s, 4H, -NH₂) |
| ¹³C NMR (CDCl₃, δ) | ~42.3 (-CH₂NH₂), ~33.9 (-CH₂CH₂NH₂), ~29.6, ~29.4, ~27.0 (-(CH₂)₅-) |
| IR (KBr, cm⁻¹) | ~3360, ~3280 (N-H stretch), ~2920, ~2850 (C-H stretch), ~1590 (N-H bend) |
| Mass Spectrum (EI, m/z) | 158 (M⁺), 141, 127, 114, 99, 85, 71, 56, 44, 30 |
Experimental Protocols
Protocol 1: Synthesis of 1,9-Nonanediamine from Azelaic Acid
Step 1a: Preparation of Nonanediamide
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a gas inlet tube, add azelaic acid (50.0 g, 0.266 mol).
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Cool the flask in an ice bath and slowly bubble anhydrous ammonia gas through the molten azelaic acid with vigorous stirring. The reaction is exothermic.
-
Continue the addition of ammonia for 2-3 hours until the absorption ceases and the mixture solidifies.
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Heat the reaction mixture to 180-200 °C for 4-5 hours to facilitate the dehydration of the ammonium (B1175870) salt to the diamide.
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Cool the mixture to room temperature. The crude nonanediamide can be purified by recrystallization from water or ethanol (B145695) to yield a white solid.
Step 1b: Reduction of Nonanediamide to 1,9-Nonanediamine
-
Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add a suspension of LiAlH₄ (25.0 g, 0.659 mol) in 1 L of anhydrous tetrahydrofuran (B95107) (THF).
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Slowly add a solution of nonanediamide (25.0 g, 0.134 mol) in 500 mL of hot anhydrous THF to the LiAlH₄ suspension via the dropping funnel over a period of 2-3 hours with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 12-18 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the dropwise addition of 25 mL of water, followed by 25 mL of 15% aqueous sodium hydroxide, and then 75 mL of water.
-
Filter the resulting white precipitate of aluminum salts and wash the filter cake with THF (3 x 100 mL).
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Combine the filtrate and washings, and remove the solvent under reduced pressure.
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The crude 1,9-nonanediamine can be purified by vacuum distillation to yield a colorless to pale yellow liquid which solidifies on standing.
Protocol 2: Catalytic Hydrogenation of 1,7-Dicyanoheptane
Step 2a: Preparation of 1,7-Dicyanoheptane
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To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,7-dichloroheptane (50.0 g, 0.296 mol), sodium cyanide (32.0 g, 0.653 mol), and 500 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Heat the reaction mixture to 120-130 °C and stir for 24 hours.
-
Cool the mixture to room temperature and pour it into 1 L of water.
-
Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic extracts, wash with brine (2 x 200 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude 1,7-dicyanoheptane by vacuum distillation.
Step 2b: Hydrogenation of 1,7-Dicyanoheptane
-
Caution: High-pressure hydrogenation should be performed in a suitable autoclave by trained personnel.
-
To a high-pressure autoclave, add 1,7-dicyanoheptane (20.0 g, 0.131 mol), 150 mL of ethanol saturated with ammonia, and Raney Nickel (approx. 5 g, slurry washed with ethanol).
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 1000-1500 psi.
-
Heat the mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst through a pad of Celite and wash the filter cake with ethanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude 1,9-nonanediamine by vacuum distillation.
Conclusion
The synthesis of 1,9-nonanediamine can be successfully achieved in a laboratory setting through multiple synthetic routes. The choice of method will depend on the availability of starting materials, the scale of the synthesis, and the equipment available. The reduction of nonanediamide derived from azelaic acid is a robust and scalable method, while the catalytic hydrogenation of 1,7-dicyanoheptane offers a high-yielding alternative for laboratories equipped for high-pressure reactions. The protocols and data provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Navigating the Solubility of Nonanediamine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of nonanediamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the predicted solubility based on physicochemical properties and the principles of chemical interactions. Furthermore, it offers detailed, generalized experimental protocols for the precise quantitative determination of this compound solubility, empowering researchers to generate critical data for their specific applications.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to predicting its solubility behavior. This compound, also known as 1,9-diaminononane, is a long-chain aliphatic diamine with the chemical formula C₉H₂₂N₂.[1] Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₂N₂ | [1] |
| Molecular Weight | 158.28 g/mol | |
| Melting Point | 35-37 °C | [2] |
| Boiling Point | 258-259 °C at 756 mmHg | |
| Appearance | White to slightly yellow low melting solid | [1] |
| LogP | 1.63 | [2] |
The presence of two primary amine groups at the termini of a nine-carbon chain gives this compound a dual character. The amine groups are polar and capable of acting as hydrogen bond donors and acceptors, contributing to its solubility in polar solvents.[3] Conversely, the long non-polar alkyl chain imparts significant hydrophobic character, suggesting solubility in non-polar organic solvents.[3] The octanol-water partition coefficient (LogP) of 1.63 indicates a moderate lipophilicity.[2]
Predicted Solubility Profile of this compound
Based on the principle of "like dissolves like," a qualitative solubility profile for this compound in a range of common organic solvents can be inferred.[3] This information is crucial for solvent selection in synthesis, purification, and formulation development.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol (B129727), Ethanol | High | The amine groups can form strong hydrogen bonds with the hydroxyl groups of alcohols.[4] |
| Isopropanol (B130326) | Moderate to High | Increased steric hindrance and the larger non-polar alkyl group of isopropanol may slightly reduce solubility compared to methanol and ethanol.[4] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high polarity, making them excellent solvents for polar molecules.[4] |
| Acetonitrile (B52724) | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor compared to DMSO and DMF, which may limit solubility. | |
| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | The non-polar nature of these solvents will favorably interact with the long alkyl chain of this compound. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Moderate to Low | The polarity of the amine functional groups will limit the overall solubility in highly non-polar aliphatic solvents.[4] |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and can effectively solvate both the polar and non-polar portions of the this compound molecule. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, experimental determination of solubility is essential. The following are detailed methodologies that can be adapted for this compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent.[5]
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Glass vials with screw caps
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe. It is critical to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the withdrawn supernatant to a pre-weighed, dry evaporating dish.
-
Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound. The oven temperature should be below the boiling point of this compound but above that of the solvent.
-
Final Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the evaporating dish containing the this compound residue.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per mass of the solvent.
Gas Chromatography (GC) Method
For a more sensitive and potentially faster analysis, gas chromatography can be employed. This method is particularly useful for lower solubility values.
Objective: To determine the concentration of this compound in a saturated solution using gas chromatography.
Materials:
-
Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)
-
Appropriate GC column (a polar column is generally suitable for amines)
-
Saturated solution of this compound prepared as in the gravimetric method (steps 1-3)
-
Pure solvent for dilution
-
Volumetric flasks and pipettes
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. Inject these standards into the GC to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: After preparing the saturated solution and allowing the excess solid to settle (as in the gravimetric method), carefully withdraw a known volume of the clear supernatant.
-
Dilution: Accurately dilute the withdrawn supernatant with the pure solvent to a concentration that falls within the linear range of the calibration curve.
-
GC Analysis: Inject the diluted sample into the GC under the same conditions used for the calibration standards.
-
Calculation: From the peak area of the diluted sample and the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the concentration in the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing this compound solubility.
Conclusion
References
Spectroscopic Analysis of 1,9-Nonanediamine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1,9-nonanediamine (CAS No. 646-24-2), a linear aliphatic diamine. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented with comprehensive experimental protocols and workflow visualizations to support research and development activities.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy analysis of 1,9-nonanediamine.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
The nuclear magnetic resonance data provides detailed structural information about the carbon and hydrogen framework of the molecule.
| Nucleus | Carbon Position | Experimental Chemical Shift (δ, ppm) | ¹JCH Coupling Constant (Hz) |
| ¹³C NMR | C1 / C9 | 42.4 | 135.2 |
| C2 / C8 | 33.2 | 123.8 | |
| C3 / C7 | 28.2 | 122.4 | |
| C4 / C6 | 30.5 | 122.9 | |
| C5 | 30.6 | 122.9 | |
| ¹H NMR | H on C1 / C9 | 2.6 | - |
| H on C2 / C8 | 1.5 | - | |
| H on C3 / C7 | 1.3 | - | |
| H on C4 / C6 | 1.3 | - | |
| H on C5 | 1.5 | - |
NMR data sourced from a comprehensive spectroscopic study.
Table 2: Mass Spectrometry (Electron Ionization) Data
Mass spectrometry data reveals the molecular weight and fragmentation pattern of 1,9-nonanediamine under electron ionization (EI) conditions. The molecular weight of 1,9-nonanediamine (C₉H₂₂N₂) is 158.28 g/mol .
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 30 | 100 | [CH₂NH₂]⁺ (Base Peak) |
| 44 | 45 | [C₂H₄NH₂]⁺ |
| 56 | 10 | [C₃H₆NH]⁺ |
| 70 | 5 | [C₄H₈NH]⁺ |
| 84 | 4 | [C₅H₁₀NH]⁺ |
| 98 | 3 | [C₆H₁₂NH]⁺ |
| 112 | 2 | [C₇H₁₄NH]⁺ |
| 126 | 1 | [C₈H₁₆NH]⁺ |
| 141 | <1 | [M-NH₃]⁺ |
| 158 | <1 | [M]⁺ (Molecular Ion) |
Data compiled from the NIST Mass Spectrometry Data Center.
Table 3: Infrared (IR) Spectroscopy Peak Assignments
Infrared spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3380 - 3250 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |
| 2920 - 2850 | Strong | C-H Stretch | Alkane (-CH₂) |
| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1465 | Medium | C-H Bend (Scissoring) | Alkane (-CH₂) |
| 850 - 750 | Broad | N-H Wag | Primary Amine (-NH₂) |
Peak positions are characteristic for primary aliphatic amines.
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is based on the methodology reported for the acquisition of ¹H and ¹³C NMR spectra of 1,9-nonanediamine.
Sample Preparation:
-
A sample of pure 1,9-nonanediamine (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent such as Chloroform-d (CDCl₃) to a final volume of approximately 0.6 mL in a 5 mm NMR tube.
-
Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The tube is capped and carefully inverted to ensure a homogeneous solution. If any particulate matter is present, the solution should be filtered through a pipette with a cotton or glass wool plug.
Data Acquisition:
-
The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The sample is inserted into the spectrometer, and the magnetic field is locked onto the deuterium (B1214612) signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining high-resolution spectra.
-
For ¹H NMR , spectra are acquired with a pulse angle of 30-90° over 8 to 16 scans.
-
For ¹³C NMR , a proton-decoupled experiment is run to produce singlet peaks for each unique carbon. A sufficient number of scans and an appropriate relaxation delay (e.g., 2 seconds) are used to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
As 1,9-nonanediamine is a low-melting solid (35-37°C), it can be analyzed as a liquid film.
Sample Preparation (Thin Film Method):
-
Ensure two salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Handle them only by the edges to avoid moisture contamination.
-
Gently warm a small amount of 1,9-nonanediamine to melt it into a liquid.
-
Place one to two drops of the molten sample onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.
-
The assembled plates are then placed in the spectrometer's sample holder.
Data Acquisition:
-
A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O.
-
The sample holder containing the prepared salt plates is placed in the instrument's beam path.
-
The sample spectrum is acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
The following protocol describes a typical procedure for obtaining an electron ionization (EI) mass spectrum.
Sample Introduction and Ionization:
-
A small quantity of the 1,9-nonanediamine sample is introduced into the mass spectrometer, often via a direct insertion probe or following separation by gas chromatography (GC).
-
The sample is volatilized by heating under high vacuum.
-
In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[1][2]
-
This bombardment ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and numerous fragment ions.[1][3]
Mass Analysis and Detection:
-
The positively charged ions are accelerated out of the ion source by an electric field.
-
The ions then travel through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
An ion detector records the abundance of each ion at a specific m/z value.
-
The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion fragment versus its m/z ratio.
Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of each spectroscopic experiment.
NMR Spectroscopy Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
IR Spectroscopy (Thin Film) Workflow
Caption: Workflow for IR analysis of a low-melting solid using the thin film method.
Mass Spectrometry (EI) Workflow
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
References
Thermal Analysis of Nonanediamine: A Technical Guide
An In-depth Examination of Thermogravimetric and Differential Scanning Calorimetric Behavior
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal analysis of Nonanediamine (also known as 1,9-diaminononane). Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines known physical properties with projected thermal behavior based on the analysis of similar long-chain aliphatic diamines. It offers detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and presents hypothetical thermal data to serve as a practical reference for researchers. This document is intended to equip professionals in chemical research and drug development with the foundational knowledge to approach the thermal characterization of this compound and analogous compounds.
Introduction
This compound is a linear aliphatic diamine with the chemical formula H₂N(CH₂)₉NH₂. Its bifunctional nature makes it a valuable building block in the synthesis of polymers, polyamides, and various specialty chemicals. A thorough understanding of its thermal properties is paramount for its application in processes involving elevated temperatures, ensuring safe handling, and predicting material performance.
Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability, decomposition profile, and phase transitions of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition kinetics. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting, crystallization, and other phase transitions.
This guide outlines the expected thermal behavior of this compound and provides standardized protocols for its empirical analysis.
Physicochemical Properties
Some of the known physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₂N₂ | [1][2] |
| Molecular Weight | 158.28 g/mol | [1][2] |
| Melting Point | 35-37 °C | [3] |
| Boiling Point | 258-259 °C (at 756 mmHg) | |
| Appearance | Low melting solid | [1] |
Expected Thermal Analysis Data (Hypothetical)
In the absence of specific published TGA and DSC data for this compound, the following table presents hypothetical data based on the known physical properties and the typical thermal behavior of similar long-chain aliphatic amines. These values should be considered as estimations and a starting point for experimental investigation.
| Parameter | Technique | Expected Value/Range | Notes |
| Melting Onset | DSC | ~35 °C | Corresponds to the known melting point. |
| Melting Peak | DSC | ~37 °C | The peak of the endothermic melting transition. |
| Heat of Fusion (ΔHfus) | DSC | 150 - 250 J/g | Typical range for crystalline organic solids. |
| Onset of Decomposition | TGA | 200 - 250 °C | Decomposition is expected to start below the boiling point. |
| Peak Decomposition Temperature | TGA (DTG) | 250 - 300 °C | The temperature of the maximum rate of mass loss. |
| Residual Mass at 600 °C | TGA | < 5% | Aliphatic amines are expected to decompose with minimal char formation in an inert atmosphere. |
Experimental Protocols
The following are detailed, generalized protocols for performing TGA and DSC analysis on a solid organic compound like this compound.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the sample mass (or mass percent) as a function of temperature.
-
Determine the onset of decomposition, the temperatures of maximum mass loss rates (from the derivative of the TGA curve, DTG), and the final residual mass.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and heat of fusion of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at 0 °C for 5 minutes to ensure a consistent starting thermal history.
-
Ramp the temperature from 0 °C to 200 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the onset temperature and peak temperature of the endothermic melting event.
-
Integrate the area of the melting peak to calculate the heat of fusion (ΔHfus).
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the thermal analysis of a chemical compound.
Caption: A flowchart of the thermal analysis process.
Plausible Thermal Decomposition Pathway
The thermal decomposition of long-chain aliphatic diamines in an inert atmosphere is expected to proceed through a series of complex reactions, including C-N and C-C bond cleavage. The following diagram illustrates a simplified, plausible decomposition pathway.
Caption: A simplified diagram of potential decomposition pathways.
Conclusion
References
In-Depth Technical Guide to Nonanediamine: Safety and Handling in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for Nonanediamine (also known as 1,9-Nonanediamine) in a laboratory setting. The information is intended to support risk assessments and the implementation of safe work practices for professionals in research, scientific, and drug development fields.
Hazard Identification and Classification
This compound is a corrosive and hazardous chemical that requires careful handling. It can cause severe skin burns and eye damage. Inhalation may lead to respiratory irritation. It is classified as an acute oral toxicant.[1][2]
GHS Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific target organ toxicity (single exposure), Respiratory system | Category 3 |
Signal Word: Danger
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H317: May cause an allergic skin reaction.
-
H335: May cause respiratory irritation.
-
H413: May cause long lasting harmful effects to aquatic life.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Physical State | Solid, low melting point[1][3] |
| Appearance | White to off-white |
| Molecular Formula | C9H22N2 |
| Molecular Weight | 158.28 g/mol [4] |
| Melting Point | 35-37 °C |
| Boiling Point | 258-259 °C |
| Flash Point (Closed Cup) | 113 °C (235.4 °F)[1] |
| Solubility in Water | Soluble |
Toxicological Data
The following table summarizes the available toxicological data for this compound.
| Toxicity Endpoint | Species | Route | Value |
| Acute Oral Toxicity (LD50) | Mouse | Oral | 500 mg/kg[5] |
| 90-Day Repeated Oral Toxicity (NOAEL) | Rat | Oral | 1000 mg/kg bw/day* |
*This value is for a low molecular weight fraction containing this compound.
Experimental Protocols
The toxicological data presented are typically generated following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies for key toxicity studies.
OECD Test Guideline 401: Acute Oral Toxicity
This test provides information on the health hazards likely to arise from a single oral exposure to a substance.[6]
-
Principle: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group.[6]
-
Animal Species: The rat is the preferred species.[6]
-
Procedure: A single dose of the substance is administered by gavage using a stomach tube or a suitable intubation cannula. Animals are observed for mortality, signs of toxicity, and behavioral changes over a period of at least 14 days.[6]
-
Observations: Observations include changes in skin, fur, eyes, and mucous membranes, as well as effects on the respiratory, circulatory, autonomic, and central nervous systems. Body weight is recorded weekly. A gross necropsy is performed on all animals at the end of the study.[6]
OECD Test Guideline 402: Acute Dermal Toxicity
This guideline outlines a procedure for assessing the potential short-term hazards of a substance when it comes into contact with the skin.[7]
-
Principle: The test substance is applied to the skin in a single dose to several groups of animals, one dose per group.[7]
-
Animal Species: The rat is the preferred species.[8]
-
Procedure: The substance is applied to a shaved area of the skin (at least 10% of the body surface area) and held in contact with a porous gauze dressing for 24 hours.[7][9] The animals are observed for at least 14 days.[7]
-
Observations: Daily observations are made for signs of toxicity and mortality. Body weights are recorded at least weekly. A gross necropsy is performed on all animals at the end of the study.[7]
OECD Test Guideline 403: Acute Inhalation Toxicity
This test is used to evaluate the health hazards associated with a single, short-term exposure to a substance via inhalation.[10]
-
Principle: Several groups of animals are exposed for a defined period (typically 4 hours) to the test substance in graduated concentrations, one concentration per group.[10][11]
-
Animal Species: The rat is the preferred species.[12]
-
Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber.[10] This is followed by an observation period of at least 14 days.[10][12]
-
Observations: Animals are monitored for mortality, clinical signs of toxicity, respiratory distress, and changes in behavior and body weight. A comprehensive necropsy is performed at the end of the study.[10]
OECD Test Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents
This study provides information on the possible health hazards arising from repeated oral exposure to a substance over a prolonged period.[13]
-
Principle: The test substance is administered orally in daily graduated doses to several groups of experimental animals, one dose level per group, for 90 days.[13][14]
-
Animal Species: The rat is the preferred species.[13]
-
Procedure: The substance is typically administered by gavage or mixed in the diet or drinking water.[14]
-
Observations: Detailed clinical observations are made daily.[15] Body weight and food/water consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are conducted at the end of the study. A comprehensive gross necropsy and histopathological examination of organs are performed.[14]
Safe Handling and Storage
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use.
-
Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust or vapors.[2]
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.[16]
-
Use non-sparking tools.[16]
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store in a corrosives-compatible area.
-
Store under an inert atmosphere as it is sensitive to air and hygroscopic.[2]
-
Incompatible materials include strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[2][16]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas. Keep people away from and upwind of the spill.[2]
-
Environmental Precautions: Should not be released into the environment.[2]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[2]
Visualized Workflows
Risk Assessment Workflow
Caption: Risk assessment workflow for handling this compound.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
References
- 1. 1,9-Diaminononan 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Nonane-1,9-diamine | CymitQuimica [cymitquimica.com]
- 4. 1,9-二氨基壬烷 - 1,9-壬烷二胺 [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. nucro-technics.com [nucro-technics.com]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 10. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 11. eurolab.net [eurolab.net]
- 12. oecd.org [oecd.org]
- 13. ask-force.org [ask-force.org]
- 14. oecd.org [oecd.org]
- 15. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
The Versatility of Nonanediamine in Advanced Polymer Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanediamine, a nine-carbon linear aliphatic diamine, is emerging as a critical building block in the synthesis of high-performance polymers. Its unique combination of flexibility, hydrophobicity, and reactivity makes it a valuable monomer for creating a diverse range of polymers, including polyamides, polyimides, and polyurethanes. These polymers exhibit desirable properties such as high thermal stability, excellent mechanical strength, and enhanced chemical resistance, opening up new avenues for innovation in various fields, from demanding industrial applications to advanced drug delivery systems. This technical guide provides an in-depth exploration of the potential applications of this compound in polymer chemistry, complete with experimental protocols, comparative data, and logical workflows.
Polyamides Derived from this compound: The Case of Polyamide 9T (PA9T)
One of the most significant commercial applications of this compound is in the production of Polyamide 9T (PA9T), a high-performance semi-aromatic polyamide marketed under the trade name Genestar™.[1][2] PA9T is synthesized from the polycondensation of 1,9-nonanediamine and terephthalic acid.[2] The long aliphatic chain of this compound imparts low water absorption and excellent dimensional stability to the resulting polymer, while the aromatic terephthalic acid contributes to its high melting point and mechanical strength.[1][3]
Key Properties of PA9T
PA9T exhibits a compelling set of properties that make it suitable for demanding applications in the automotive and electronics industries.[1][2]
-
High Thermal Resistance: With a melting point of approximately 306°C and a glass transition temperature of around 125°C, PA9T can withstand high-temperature environments.[3]
-
Low Water Absorption: PA9T has a remarkably low water absorption rate of about 0.17%, which is significantly lower than many other polyamides. This leads to excellent dimensional stability and retention of mechanical properties in humid conditions.[1][3]
-
Excellent Chemical Resistance: This polyamide demonstrates strong resistance to a variety of chemicals, including oils, fuels, and other corrosive substances.[1][4]
-
Superior Mechanical Properties: PA9T boasts high tensile and flexural strength, making it a robust material for structural components.[5]
Data Presentation: Properties of PA9T and Other Polyamides
| Property | Polyamide 9T (PA9T) (Unreinforced) | Polyamide 6,6 (PA66) (Unreinforced) | Polyamide 6 (PA6) (Unreinforced) |
| Thermal Properties | |||
| Melting Point (°C) | ~306 | ~260 | ~220 |
| Glass Transition Temp. (°C) | ~125 | ~60 | ~50 |
| Mechanical Properties | |||
| Tensile Modulus (MPa) | 2900 | 3000 | 2800 |
| Tensile Strength (MPa) | - | 80 | 75 |
| Flexural Modulus (MPa) | - | 2800 | 2600 |
| Flexural Strength (MPa) | 110 | 110 | 100 |
| Physical Properties | |||
| Water Absorption (%) (23°C, 50% RH) | ~0.17 | ~2.5 | ~3.0 |
Note: The data presented are typical values and may vary depending on the specific grade and processing conditions.
Experimental Protocol: Melt Polycondensation of 1,9-Nonanediamine and Terephthalic Acid
This protocol describes a general procedure for the laboratory-scale synthesis of PA9T via melt polycondensation.
Materials:
-
1,9-Nonanediamine
-
Terephthalic acid
-
Catalyst (e.g., phosphoric acid)
-
Nitrogen gas supply
-
High-temperature reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Salt Formation: Equimolar amounts of 1,9-nonanediamine and terephthalic acid are mixed in a suitable solvent (e.g., water or ethanol) to form a nylon salt. The salt is then precipitated, filtered, and dried.
-
Pre-polymerization: The dried salt is charged into the reaction vessel along with a catalytic amount of phosphoric acid. The vessel is purged with nitrogen to remove oxygen.
-
Polycondensation: The temperature is gradually raised to above the melting point of the salt (typically 220-250°C) while stirring under a slow stream of nitrogen. Water, the byproduct of the condensation reaction, is continuously removed through the distillation outlet.
-
High-Temperature Polymerization: The temperature is further increased to around 310-330°C to facilitate the formation of a high molecular weight polymer.
-
Vacuum Application: A vacuum is applied to the system to remove the remaining water and drive the polymerization to completion. The viscosity of the molten polymer will increase significantly.
-
Extrusion and Pelletization: The molten polymer is then extruded from the reactor, cooled, and pelletized.
Logical Workflow: Synthesis of Polyamide 9T
Polyimides Incorporating this compound: Enhancing Flexibility and Processability
Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. However, their rigid structures often lead to poor solubility and processability. The incorporation of a flexible aliphatic diamine like 1,9-nonanediamine into the polyimide backbone can disrupt the chain rigidity, leading to improved solubility and processability without significantly compromising the desirable thermal properties.
Synthesis of Aliphatic-Aromatic Polyimides
The synthesis of polyimides from this compound typically follows a two-step process. First, the diamine reacts with a dianhydride (e.g., pyromellitic dianhydride - PMDA) in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through thermal or chemical imidization, which involves the removal of water.
Data Presentation: Comparative Properties of Polyimides
| Property | Polyimide (from 1,9-Nonanediamine & PMDA) (Estimated) | Aromatic Polyimide (Kapton® type) |
| Thermal Properties | ||
| Glass Transition Temp. (°C) | 200 - 250 | > 360 |
| Decomposition Temp. (°C) | > 450 | > 550 |
| Mechanical Properties | ||
| Tensile Strength (MPa) | 80 - 120 | 170 |
| Tensile Modulus (GPa) | 2.0 - 3.0 | 3.1 |
| Solubility | ||
| Solubility in Organic Solvents | Generally Soluble | Generally Insoluble |
Note: The data for the this compound-based polyimide are estimated based on trends observed for other aliphatic-aromatic polyimides.
Experimental Protocol: Two-Step Synthesis of a Polyimide from 1,9-Nonanediamine and Pyromellitic Dianhydride (PMDA)
Materials:
-
1,9-Nonanediamine
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Nitrogen gas supply
-
Reaction flask with a mechanical stirrer and nitrogen inlet.
Procedure:
-
Poly(amic acid) Synthesis: In a flame-dried reaction flask under a nitrogen atmosphere, dissolve a stoichiometric amount of 1,9-nonanediamine in anhydrous DMAc.
-
Slowly add an equimolar amount of PMDA to the stirred diamine solution at room temperature. The reaction is exothermic.
-
Continue stirring at room temperature for 12-24 hours to ensure the formation of a viscous poly(amic acid) solution.
-
Film Casting: Cast the poly(amic acid) solution onto a glass plate.
-
Thermal Imidization: Place the cast film in a vacuum oven and heat it in a stepwise manner (e.g., 100°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour) to effect the cyclodehydration to the polyimide.
-
Cool the film to room temperature and carefully peel it from the glass plate.
Signaling Pathway: Two-Step Polyimide Synthesis
Polyurethanes and Non-Isocyanate Polyurethanes (NIPUs) from this compound
This compound can be utilized as a chain extender in conventional polyurethane synthesis or as a primary monomer in the emerging field of non-isocyanate polyurethanes (NIPUs). The aliphatic nature of this compound can lead to polyurethanes with improved flexibility, UV resistance, and biocompatibility compared to their aromatic counterparts.
Conventional Polyurethane Synthesis
In conventional polyurethane synthesis, a diisocyanate (e.g., hexamethylene diisocyanate - HDI) reacts with a polyol to form a prepolymer, which is then chain-extended with a diamine like 1,9-nonanediamine. The diamine reacts with the isocyanate groups to form urea (B33335) linkages, resulting in a poly(urethane-urea).
Non-Isocyanate Polyurethane (NIPU) Synthesis
A greener approach involves the synthesis of NIPUs, which avoids the use of toxic isocyanates. One such method involves the reaction of a cyclic carbonate with a diamine. For instance, this compound can react with a bis(cyclic carbonate) to form a poly(hydroxyurethane).
Data Presentation: Comparative Properties of Polyurethanes
| Property | Polyurethane (from Aliphatic Diamine) | Polyurethane (from Aromatic Diamine) |
| Mechanical Properties | ||
| Flexibility | Higher | Lower |
| Tensile Strength (MPa) | 30 - 60 | 40 - 80 |
| Physical Properties | ||
| UV Stability | Excellent | Poor (can yellow) |
| Biocompatibility | Generally Good | Potential for toxic degradation products |
Note: Properties are generalized and depend heavily on the specific diisocyanate, polyol, and diamine used.
Experimental Protocol: Synthesis of a Polyurethane from 1,9-Nonanediamine and Hexamethylene Diisocyanate (HDI)
Materials:
-
Polyol (e.g., polytetrahydrofuran - PTHF)
-
Hexamethylene diisocyanate (HDI)
-
1,9-Nonanediamine
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL)
-
Nitrogen gas supply
-
Reaction flask with a mechanical stirrer, dropping funnel, and nitrogen inlet.
Procedure:
-
Prepolymer Formation: In a reaction flask under a nitrogen atmosphere, react the polyol with an excess of HDI in the presence of a catalyst at a controlled temperature (e.g., 60-80°C) to form an isocyanate-terminated prepolymer.
-
Chain Extension: Dissolve the 1,9-nonanediamine in a suitable solvent.
-
Slowly add the diamine solution to the stirred prepolymer solution at a controlled temperature. The viscosity will increase as the chain extension proceeds.
-
Continue stirring for a few hours to complete the reaction.
-
Casting and Curing: Cast the resulting polyurethane solution into a mold and cure it at an elevated temperature to remove the solvent and obtain the final polyurethane elastomer.
Experimental Workflow: Polyurethane Synthesis
References
The Synthesis of Nonanediamine: A Journey from Discovery to Modern Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,9-Nonanediamine (NDA), a linear aliphatic diamine, serves as a crucial building block in the synthesis of high-performance polymers, notably heat-resistant polyamides like PA9T.[1][2] Its applications also extend to fine chemicals, polypeptide amines, and as a modifying agent for various substances.[2] The journey of nonanediamine synthesis has evolved significantly, driven by the need for more efficient, safer, and environmentally benign production methods. This guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing key methodologies, experimental protocols, and comparative data.
Historical and Industrial Synthesis Routes
The synthesis of this compound has been approached from various starting materials, each with its own set of advantages and challenges. Historically, methods often involved harsh reagents and generated significant waste. Modern approaches increasingly focus on sustainability and efficiency.
Synthesis from Azelaic Acid
One of the earliest and most well-documented routes to this compound begins with azelaic acid (nonanedioic acid).[1][2] Azelaic acid itself can be produced through the ozonolysis of oleic acid, a renewable fatty acid.[3][4]
A traditional method based on azelaic acid involves a multi-step process:
-
Acyl Chloride Formation: Azelaic acid is reacted with thionyl chloride to form the corresponding acyl chloride. This step, however, generates significant amounts of sulfur dioxide and hydrogen chloride gas, posing environmental and equipment corrosion issues.[1][2]
-
Diamide (B1670390) Formation: The acyl chloride is then reacted with ammonia (B1221849) water to produce azelamide.
-
Dehydration and Hydrogenation: The diamide is subsequently dehydrated and hydrogenated to yield 1,9-nonanediamine.[1][2]
A more refined and industrially viable approach starting from azelaic acid involves the formation of a dinitrile intermediate:
-
Dinitrile Synthesis from Azelaic Acid: Azelaic acid is reacted with ammonia in the presence of a catalyst, such as zinc oxide, at elevated temperatures to produce azelonitrile.
-
Hydrogenation of Azelonitrile: The resulting azelonitrile is then hydrogenated to 1,9-nonanediamine.
This dinitrile route avoids the use of hazardous reagents like thionyl chloride.
The Butadiene-Based Industrial Process
A significant industrial synthesis of this compound was developed by the Japanese company Kuraray, starting from butadiene.[1] This multi-step process involves:
-
Hydration of 1,3-butadiene (B125203) to 2,7-diene-1-octanol.
-
Oxidation of the alcohol to 7-en-1-octanal.
-
Carbonylation of the aldehyde to produce nonane (B91170) dialdehyde (B1249045).
-
Reductive amination of the dialdehyde mixture to yield a mixture of this compound and its isomers.[1]
A notable drawback of this method is the production of isomers and its reliance on petroleum-based feedstock.[1]
Synthesis from Glutaraldehyde (B144438)
A more recent and innovative approach utilizes 1,5-glutaraldehyde as a starting material.[1][2] This patented method comprises the following steps:
-
Condensation: 1,5-glutaraldehyde reacts with cyanoacetic acid or its esters in the presence of a catalyst.
-
Decarboxylation: The intermediate undergoes decarboxylation.
-
Hydrogenation: The resulting intermediate is hydrogenated to yield 1,9-nonanediamine.[1][2]
This process is reported to have a high total yield and offers an alternative to traditional routes.[1]
Bio-based Synthesis Routes
In recent years, there has been a growing interest in producing diamines from renewable resources to enhance sustainability.[5] Research has demonstrated the feasibility of synthesizing 1,9-nonanediamine from oleic acid and erucic acid.[5] A 2024 study highlighted a biocatalytic approach to produce various C9 chemicals, including 1,9-diaminononane (B1582714), from renewable oleic acid.[6] These bio-based methods are promising for reducing the environmental footprint of this compound production.
Comparative Data of Synthesis Methods
| Starting Material | Key Intermediates | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Azelaic Acid (via Acyl Chloride) | Azeloyl chloride, Azelamide | - | - | Utilizes a potentially renewable feedstock. | Use of hazardous thionyl chloride, significant waste generation.[1][2] |
| Azelaic Acid (via Dinitrile) | Azelonitrile | 88% (hydrogenation step) | 99.2% | Avoids harsh reagents like thionyl chloride. | Requires high temperatures and pressures. |
| Butadiene | 2,7-diene-1-octanol, Nonane dialdehyde | - | - | Established industrial process. | Petroleum-based, produces isomers.[1] |
| 1,5-Glutaraldehyde | Condensation product with cyanoacetic acid | 86.7% (total yield) | - | High overall yield. | Patented process, may have specific catalyst requirements.[1] |
| Oleic Acid (Biocatalysis) | - | - | - | Utilizes a renewable feedstock, environmentally friendly. | Technology is in the research and development phase.[6] |
Detailed Experimental Protocols
Synthesis of 1,9-Diaminononane from Azelonitrile
This protocol is based on a patented method for the synthesis of high-purity primary diamines.[7]
Step 1: Synthesis of Azelonitrile from Azelaic Acid
-
Reactor Setup: A 4-liter glass reactor equipped with a dephlegmator, mechanical stirrer, gaseous ammonia inlet, and an electrical heating system is charged with 2000 g (10.63 mol) of azelaic acid and 1.25 g of zinc oxide.
-
Reaction Initiation: The reaction mixture is heated to 130 °C to melt the diacid. Stirring is initiated, and the temperature is raised to 210 °C.
-
Ammonia Introduction: Gaseous ammonia is gradually introduced at a flow rate of 0.417 L/min per kg of azelaic acid.
-
Reaction Progression: The temperature of the reaction medium is increased to 290-300 °C, with the dephlegmator maintained at 130 °C. The reaction progress is monitored by measuring the acidity number of the medium.
-
Reaction Completion and Purification: After approximately 17 hours, the ammonia flow is stopped, and the reaction mixture is cooled. The crude azelonitrile is then distilled under reduced pressure to obtain a product with 99% purity and a yield of 85%.
Step 2: Synthesis of 1,9-Diaminononane from Azelonitrile
-
Autoclave Charging: A clean and dry 500 cm³ autoclave is charged with 300 g (2 mol) of the synthesized azelonitrile and 9 g of Raney nickel.
-
Inerting: The autoclave is closed, and the gas phase is purged with nitrogen.
-
Reagent Addition: 17 g of ammonia (1 mol) and 0.6 g of 50% by weight aqueous sodium hydroxide (B78521) are introduced at ambient temperature.
-
Hydrogenation: The reaction mixture is stirred, and hydrogen is introduced to a total pressure of 30 bar at 130 °C.
-
Reaction and Work-up: After 6 hours of reaction, the autoclave is cooled, and the catalyst is filtered off at 60 °C.
-
Purification: The crude diamine is purified by conventional distillation under reduced pressure, yielding 1,9-diaminononane with a purity of 99.2% and a yield of 88%.[7]
Synthesis of 1,9-Nonanediamine from 1,5-Glutaraldehyde
This protocol is derived from a patented synthetic method.[1][2]
Step 1: Condensation Reaction
-
Extraction: 100 g of a 50% mass fraction aqueous solution of glutaraldehyde is extracted with 400 ml of ethyl acetate (B1210297).
-
Reaction Setup: The ethyl acetate phase is transferred to a 2000 ml three-necked flask and cooled to below 5 °C in an ice bath.
-
Reagent Addition: 85 g of cyanoacetic acid is slowly added to the ethyl acetate solution with rapid stirring until completely dissolved.
Step 2 & 3: Decarboxylation and Hydrogenation (Conceptual Outline)
-
The intermediate from Step 1 is subjected to decarboxylation, which can be performed directly or after a hydrolysis step, potentially in the presence of an inorganic base or organic amine catalyst.
-
The resulting intermediate is then hydrogenated in the presence of a suitable hydrogenation reduction catalyst to produce the final product, 1,9-nonanediamine. A reported total yield for this overall process is 86.7%.[1]
Visualizing the Synthetic Pathways
Synthesis of this compound from Azelaic Acid (via Dinitrile)
Caption: Synthesis of 1,9-Nonanediamine from Azelaic Acid via an Azelonitrile intermediate.
Synthesis of this compound from 1,5-Glutaraldehyde
Caption: A three-step synthesis of 1,9-Nonanediamine starting from 1,5-Glutaraldehyde.
Conclusion
The synthesis of 1,9-nonanediamine has progressed from classical methods with significant environmental drawbacks to more sophisticated and sustainable industrial processes. The route from azelaic acid via azelonitrile represents a significant improvement over earlier methods using this feedstock. Furthermore, newer approaches starting from glutaraldehyde and the burgeoning field of biocatalysis using renewable resources like oleic acid pave the way for a more environmentally conscious production of this important diamine. The choice of a particular synthetic route will depend on factors such as feedstock availability, cost, desired purity, and environmental regulations. For professionals in drug development and materials science, understanding these diverse synthetic pathways is crucial for sourcing and utilizing 1,9-nonanediamine in their applications.
References
- 1. CN109422656B - Method for synthesizing nonane diamine - Google Patents [patents.google.com]
- 2. CN109422656A - The synthetic method of nonamethylene diamine - Google Patents [patents.google.com]
- 3. NONANEDIOIC ACID (AZELAIC ACID) - Ataman Kimya [atamanchemicals.com]
- 4. Azelaic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20110190541A1 - Method for the synthesis of high purity primary diamines and/or triamines - Google Patents [patents.google.com]
understanding the odd-even effect in Nonanediamine-based polyamides
An In-depth Technical Guide on the Odd-Even Effect in Nonanediamine-Based Polyamides
Introduction
Polyamides (PAs), commonly known as nylons, are a major class of high-performance thermoplastics valued for their excellent mechanical strength, thermal stability, and chemical resistance.[1][2] These properties arise from the strong intermolecular hydrogen bonds formed between the amide (-CONH-) linkages in the polymer chains.[3][4] The specific characteristics of a polyamide can be precisely tailored by selecting different monomer units, specifically the diamine and dicarboxylic acid.
This technical guide focuses on the "odd-even effect," a phenomenon where the physical properties of polyamides fluctuate depending on whether the monomeric constituents contain an odd or even number of carbon atoms. Specifically, we will explore this effect in the context of polyamides synthesized using 1,9-nonanediamine, an aliphatic diamine with an odd number of nine carbon atoms. The properties of these PA 9,X polyamides (where X is the number of carbons in the dicarboxylic acid) are dictated by the parity of X.
The odd-even effect is a direct consequence of how the polymer chains pack in the crystalline state. The number of methylene (B1212753) units (-(CH₂)n-) in the monomers influences the alignment of amide groups, thereby affecting the efficiency of hydrogen bonding and the overall crystal structure.[5][6] Understanding this relationship is critical for researchers and material scientists to design next-generation polymers with precisely controlled thermal and mechanical profiles for advanced applications.
The Molecular Basis of the Odd-Even Effect
The defining characteristic of polyamides is the hydrogen bond between the carbonyl oxygen (C=O) of one chain and the amide hydrogen (N-H) of an adjacent chain. The strength and density of these bonds are maximized when the chains can pack into a regular, repeating lattice, typically a sheet-like structure.
In polyamides made from monomers with an even number of carbons (even-even or odd-odd combinations that result in an even total number of methylene groups between amide linkages), the polymer chains can adopt a fully extended, all-trans conformation while maintaining optimal alignment for hydrogen bonding. However, when an odd-numbered monomer like 1,9-nonanediamine is used, the chain geometry is disrupted. An odd number of methylene groups prevents the amide functionalities from being perfectly out of phase on opposite sides of the chain in a planar zigzag conformation. This leads to less efficient packing and weaker or less dense hydrogen bonding networks.[6][7]
This disruption results in several key differences in material properties:
-
Lower Melting Temperature (Tm): Less perfect crystal structures with weaker intermolecular forces require less thermal energy to transition into a disordered molten state.
-
Reduced Crystallinity: The geometric frustration caused by the odd-numbered chain segments makes it more difficult for the polymer to organize into highly ordered crystalline domains.
-
Altered Mechanical Properties: Lower crystallinity typically leads to reduced stiffness (modulus) and tensile strength but can increase flexibility and impact strength.[8]
Synthesis of this compound-Based Polyamides
Polyamides from 1,9-nonanediamine can be synthesized via several methods, most commonly melt polycondensation. This process involves the direct reaction of the diamine with a dicarboxylic acid at high temperatures.
Experimental Protocol: Melt Polycondensation
This protocol describes a general procedure for synthesizing a polyamide such as PA 9,10 from 1,9-nonanediamine and sebacic acid.
Materials:
-
1,9-Nonanediamine
-
Sebacic acid (decanedioic acid)
-
Deionized water
-
High-purity nitrogen gas
Equipment:
-
High-pressure stainless-steel autoclave equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum port.
-
Heating mantle with temperature controller.
-
Vacuum pump.
Procedure:
-
Nylon Salt Formation: Equimolar amounts of 1,9-nonanediamine and the chosen dicarboxylic acid are dissolved in deionized water with stirring. The resulting nylon salt (e.g., PA 9,10 salt) is precipitated, filtered, and washed with a solvent like ethanol, then dried under vacuum.[9]
-
Charging the Reactor: The dried nylon salt is placed into the autoclave.
-
Inerting: The reactor is sealed and purged with high-purity nitrogen for at least 30 minutes to remove all oxygen, preventing oxidative degradation at high temperatures.
-
Polycondensation: The autoclave is heated to 230-280°C under a nitrogen atmosphere.[9] The salt melts, and the polycondensation reaction begins, releasing water as a byproduct, which is removed via the condenser.
-
Vacuum Stage: As the rate of water distillation slows, a vacuum (e.g., 1-5 mbar) is gradually applied over 1-2 hours.[9] The reduced pressure facilitates the removal of the remaining water, driving the reaction toward completion and achieving a high molecular weight polymer.
-
Extrusion and Cooling: Once the desired viscosity is reached (indicating high molecular weight), the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to cool and solidify.
-
Pelletizing: The solidified polymer strand is fed into a pelletizer to produce granules for subsequent characterization and processing.
Comparative Properties of Odd-Diamine Polyamides
Data Presentation: Thermal and Mechanical Properties
The following tables summarize the properties of polyamides based on the odd-numbered 1,9-azelaic acid. The "odd-even" effect is visible when comparing the properties of PA 6,9 (even diamine) with PA 10,9 and PA 12,9 (both even diamines), which show a clear trend as the even-chain diamine gets longer.
Table 1: Thermal Properties of Polyamides Based on 1,9-Azelaic Acid [10]
| Property | PA 6,9 (Even-Odd) | PA 10,9 (Even-Odd) | PA 12,9 (Even-Odd) |
|---|---|---|---|
| Melting Temperature (Tm), °C | 214 | 203 | 195 |
| Crystallization Temp. (Tc), °C | 176 | 166 | 161 |
Table 2: Mechanical Properties of Polyamides Based on 1,9-Azelaic Acid [10]
| Property | PA 6,9 (Even-Odd) | PA 10,9 (Even-Odd) | PA 12,9 (Even-Odd) |
|---|---|---|---|
| Bending Strength, MPa | 102.58 | 84.11 | 65.91 |
| Izod Impact Strength, kJ/m² | 9.24 | 8.82 | 8.54 |
As shown in the tables, increasing the length of the even-numbered diamine monomer (from C6 to C12) while keeping the odd-numbered diacid constant leads to a systematic decrease in melting temperature, crystallization temperature, and mechanical strength. This trend highlights how modifying the aliphatic chain length, even within the same "even" parity, allows for fine-tuning of polymer properties. A polyamide with an odd-odd composition, such as PA 9,9, would be expected to show a further depression in melting point and crystallinity compared to its adjacent odd-even or even-odd counterparts.
Experimental Characterization Protocols
To determine the properties summarized above, standardized testing methodologies are employed.
Protocol 1: Thermal Analysis via Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Procedure:
-
A small sample of the dried polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its melting point to erase its thermal history.
-
The sample is then cooled at a controlled rate (e.g., 10°C/min). The exothermic peak observed during cooling corresponds to the crystallization temperature (Tc).
-
A second heating scan is performed at the same rate. The endothermic peak corresponds to the melting temperature (Tm), and a step-change in the baseline indicates the glass transition temperature (Tg).
-
Protocol 2: Mechanical Properties via Tensile Testing
-
Objective: To measure tensile strength, tensile modulus, and elongation at break.
-
Standard: Conforms to ASTM D638 or ISO 527.
-
Procedure:
-
Dumbbell-shaped ("dog-bone") specimens are prepared by injection molding the dried polyamide granules.
-
The dimensions of the specimen's gauge section are precisely measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
The sample is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.[11]
-
The force applied and the elongation of the specimen are recorded continuously to generate a stress-strain curve, from which the key mechanical properties are calculated.
-
Conclusion
The odd-even effect in this compound-based polyamides is a fundamental structure-property relationship that dictates their thermal and mechanical behavior. The presence of the odd-numbered nine-carbon diamine disrupts the crystalline packing and hydrogen-bonding efficiency that is more readily achieved in polyamides with only even-numbered aliphatic segments. This disruption typically results in lower melting points, reduced crystallinity, and increased flexibility. By strategically choosing a dicarboxylic acid co-monomer with either an odd or even number of carbons, researchers can leverage this effect to fine-tune the final properties of the material. This guide provides the foundational knowledge, experimental frameworks, and comparative data necessary for scientists and engineers to rationally design and develop novel polyamides tailored for specific, high-performance applications.
References
- 1. Polyamide (PA): Properties, applications and processing [kdfeddersen.com]
- 2. specialchem.com [specialchem.com]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Strong Hydrogen Bonds Sustain Even-Odd Effects in Poly(ester amide)s with Long Alkyl Chain Length in the Backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure and properties of biobased polyamide 36,9/cellulose nanocomposites - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00302G [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Polyamide 12 sheets [gteek.com]
Theoretical Exploration of Nonanediamine's Conformational Landscape: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanediamine, a linear nine-carbon diamine, possesses significant conformational flexibility due to the numerous rotatable single bonds in its aliphatic backbone. Understanding its three-dimensional structure and the relative energies of its conformers is crucial in various fields, including materials science, where it serves as a monomer in polymer synthesis, and in drug development, where diamine moieties can be key pharmacophoric elements. This technical guide provides an in-depth overview of the theoretical methods employed to study the molecular conformation of this compound, detailing the computational protocols and presenting representative data to illustrate the conformational landscape.
Core Concepts in Conformational Analysis
The study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformational analysis. For a flexible molecule like this compound, the potential energy surface (PES) can be complex, with numerous local minima corresponding to stable conformers. Theoretical chemistry provides powerful tools to explore this landscape.
The primary computational approaches for conformational analysis are Molecular Mechanics (MM) and Quantum Mechanics (QM), particularly Density Functional Theory (DFT).
-
Molecular Mechanics (MM): This approach uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. The energy is calculated using a force field, which is a set of parameters that describe the energy contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) are specifically parameterized for organic molecules, including amines, and are well-suited for initial conformational searches of large molecules due to their computational efficiency.
-
Density Functional Theory (DFT): This is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and other properties. DFT methods, such as those employing the B3LYP hybrid functional with a basis set like 6-31G*, provide a more accurate description of the electronic effects that influence conformational stability. While computationally more expensive than MM, DFT is often used to refine the geometries and calculate the relative energies of the most stable conformers identified by an initial MM search.
Experimental Protocols: A Theoretical Workflow
A typical theoretical study of this compound's molecular conformation follows a multi-step computational protocol designed to efficiently and accurately explore its vast conformational space.
Initial Conformational Search using Molecular Mechanics
The first step involves a broad exploration of the conformational landscape using a computationally inexpensive method like Molecular Mechanics. This is often achieved through a systematic or stochastic search algorithm.
-
Systematic Search: This method involves rotating each dihedral angle by a defined increment to generate all possible conformations. For a molecule with many rotatable bonds like this compound, this can lead to a combinatorial explosion of structures and is often computationally prohibitive.
-
Stochastic Search (e.g., Monte Carlo): A more common approach for flexible molecules is a Monte Carlo (MC) search. This method randomly samples different conformations by applying random rotations to dihedral angles. Each new conformation is then subjected to energy minimization. The lowest energy conformers are saved and compared to identify unique, low-energy structures.
Protocol for Monte Carlo Conformational Search:
-
Input Structure: A 3D model of this compound is generated.
-
Force Field Selection: An appropriate force field, such as OPLS-AA, is chosen.
-
Search Parameters:
-
Number of Steps: A large number of MC steps (e.g., 10,000) is defined to ensure thorough sampling.
-
Energy Window: A cutoff energy window (e.g., 10 kcal/mol) above the global minimum is set to discard high-energy conformers.
-
RMSD Cutoff: A root-mean-square deviation (RMSD) threshold is used to identify and discard duplicate conformers.
-
-
Minimization: Each generated conformation is subjected to energy minimization using an algorithm like the steepest descent or conjugate gradient method.
-
Output: A set of low-energy, unique conformers is generated.
Geometry Optimization and Energy Refinement using DFT
The low-energy conformers obtained from the MM search are then subjected to more accurate DFT calculations for geometry optimization and energy refinement.
Protocol for DFT Calculations:
-
Input Structures: The coordinates of the low-energy conformers from the MM search are used as input.
-
Method and Basis Set Selection: A DFT functional and basis set are chosen, for example, B3LYP with the 6-31G* basis set, which offers a good balance between accuracy and computational cost for organic molecules.
-
Geometry Optimization: The geometry of each conformer is optimized to find the nearest local minimum on the DFT potential energy surface.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Calculation (Optional): For even higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).
Data Presentation: Representative Conformational Data
Due to the high flexibility of this compound, it can adopt a vast number of conformations. The most stable conformers are typically those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding between the terminal amino groups. The extended, all-trans conformation is often a low-energy structure for linear alkanes. However, for diamines, gauche conformations that allow for intramolecular hydrogen bonding can also be energetically favorable.
The following tables present hypothetical but representative quantitative data for the three lowest-energy conformers of a long-chain diamine, illustrating the type of information obtained from a theoretical conformational analysis. The data is based on typical values observed for similar molecules in computational studies.
Table 1: Relative Energies of Representative Low-Energy Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Extended (all-trans) | 0.00 |
| 2 | Gauche-Gauche (allowing N-H···N interaction) | 0.85 |
| 3 | Gauche-Trans-Gauche | 1.20 |
Table 2: Key Dihedral Angles (in degrees) for Representative Conformers
| Dihedral Angle | Conformer 1 (Extended) | Conformer 2 (Gauche-Gauche) | Conformer 3 (Gauche-Trans-Gauche) |
| N-C1-C2-C3 | 180.0 | 65.2 | 68.1 |
| C1-C2-C3-C4 | 180.0 | 63.8 | 179.5 |
| C2-C3-C4-C5 | 180.0 | 178.9 | -65.3 |
| C3-C4-C5-C6 | 180.0 | -179.1 | 179.8 |
| C4-C5-C6-C7 | 180.0 | 179.3 | -179.2 |
| C5-C6-C7-C8 | 180.0 | -64.5 | 66.4 |
| C6-C7-C8-C9 | 180.0 | -66.0 | 179.1 |
| C7-C8-C9-N | 180.0 | 178.5 | -67.5 |
Table 3: Selected Bond Lengths (in Å) for the Global Minimum Conformer (Extended)
| Bond | Bond Length (Å) |
| N-C1 | 1.472 |
| C1-C2 | 1.535 |
| C4-C5 | 1.538 |
| C8-C9 | 1.535 |
| C9-N | 1.472 |
Mandatory Visualization
The following diagrams illustrate the theoretical workflow and the logical relationships in the conformational analysis of this compound.
Caption: A flowchart of the theoretical workflow for the conformational analysis of this compound.
Caption: Logical relationships between concepts, methods, and outputs in conformational analysis.
Conclusion
The theoretical study of this compound's molecular conformation provides invaluable insights into its structural preferences and energetic landscape. By employing a combination of Molecular Mechanics for initial conformational sampling and Density Functional Theory for accurate refinement, researchers can obtain a detailed understanding of the molecule's behavior. The protocols and representative data presented in this guide offer a comprehensive framework for conducting and interpreting such theoretical investigations, which are essential for the rational design of new materials and therapeutic agents. The flexibility of this compound makes its complete conformational analysis challenging, but the computational methods outlined here provide a robust pathway to characterizing its most important structural features.
An In-depth Technical Guide to Nonanediamine Isomers and Their Basic Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of nonanediamine, focusing on their core chemical and physical properties. The information is presented to facilitate comparison and understanding for researchers in chemistry and drug development.
Introduction to this compound Isomers
This compound (C₉H₂₂N₂) is a diamine with several structural isomers. These isomers, while sharing the same molecular formula and weight, exhibit distinct physical and chemical properties due to variations in their carbon skeleton and the positions of the amino groups. The basicity of the amino groups and the overall molecular architecture are key determinants of their chemical behavior and potential applications, particularly in polymer chemistry and as building blocks in pharmaceutical synthesis. This guide will focus on the linear 1,9-nonanediamine and the branched trimethyl-1,6-hexanediamine isomers.
Physicochemical Properties of this compound Isomers
The structural differences among this compound isomers directly influence their physical properties such as melting point, boiling point, and density. These properties are summarized in the tables below.
Table 1: General Properties of this compound Isomers
| Property | Value |
| Molecular Formula | C₉H₂₂N₂ |
| Molecular Weight | 158.28 g/mol [1][2][3][4] |
Table 2: Physical Properties of this compound Isomers
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 1,9-Nonanediamine | 646-24-2 | 35-37[5][6][7][8] | 258-259[6][7] | ~0.9[5] | 1.463[5] |
| Trimethyl-1,6-hexanediamine (Isomer Mixture) | 25620-58-0 | 37.5 (estimate)[9][10] | 232[9][10] | 0.867[9][10] | 1.464[9][10] |
| 2,2,4-Trimethyl-1,6-hexanediamine | 3236-53-1 | 227[1][11] | 224.9 (Predicted)[1] | 0.856 (Predicted)[1] | N/A |
| 2,4,4-Trimethylhexane-1,6-diamine (B1593901) | 3236-54-2 | 227[12] | 224.1 (Predicted)[12][13] | 0.856 (Predicted)[12][13] | 1.461[13] |
Table 3: Basicity of this compound Isomers
The basicity of amines is a fundamental characteristic, quantified by the pKa of their conjugate acids.
| Isomer | pKa (Predicted) |
| 1,9-Nonanediamine | 10.97 ± 0.10[8][12] |
| Trimethyl-1,6-hexanediamine (Isomer Mixture) | 10.36 (at 20°C)[14] |
| 2,2,4-Trimethyl-1,6-hexanediamine | 10.69 ± 0.15[1][11] |
| 2,4,4-Trimethylhexane-1,6-diamine | 10.70 ± 0.10[12] |
Experimental Protocols
The following sections outline generalized experimental methodologies for determining the key physicochemical properties of diamines.
Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the solid diamine is finely crushed and packed into a capillary tube to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus).
-
Heating: The apparatus is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.[2][10][13][15][16]
Determination of Boiling Point
For liquid diamines, the boiling point is a key physical constant.
Methodology (Thiele Tube Method):
-
Sample Preparation: A small volume (a few milliliters) of the liquid diamine is placed in a small test tube. An inverted capillary tube is then placed inside the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
Observation: As the liquid boils, a stream of bubbles will emerge from the inverted capillary tube. The heating is then stopped. The temperature at which the liquid just begins to be drawn back into the capillary tube upon cooling is recorded as the boiling point.[17][18]
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the acid dissociation constants of amines.
Methodology:
-
Sample Preparation: A precise amount of the diamine is dissolved in deionized water to create a solution of known concentration (e.g., 1 mM).
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Initial pH Adjustment: The solution is made acidic by adding a standard solution of a strong acid (e.g., 0.1 M HCl) to a pH of approximately 1.8-2.0.
-
Titration: The solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments. The pH is recorded after each addition.
-
Data Analysis: The titration is continued until the pH reaches about 12-12.5. The pKa values are determined from the inflection points of the resulting titration curve.[4][6][8][19]
Role in Drug Development and Medicinal Chemistry
Diamine linkers are crucial components in the design of various targeted therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[5][20][21] The linker's length, flexibility, and polarity, which are determined by its chemical structure, are critical for the stability, solubility, and pharmacokinetic properties of the resulting conjugate.
While specific applications of this compound isomers in drug development are not extensively documented in publicly available literature, their structural features make them potentially valuable as linkers. The nine-carbon backbone (or equivalent in branched isomers) provides a significant spatial separation between the two functional ends of a bifunctional molecule. The basicity of the amino groups can also be modulated by the isomeric structure, which can influence the overall properties of the drug conjugate.
The study of different diamine isomers, such as those of this compound, is essential for "linkerology," the empirical process of optimizing linker composition to achieve the desired therapeutic effect.[5]
Visualizations
Isomeric Structures of this compound
Caption: Structural representation of 1,9-nonanediamine and trimethyl-1,6-hexanediamine isomers.
General Experimental Workflow for Physicochemical Characterization
Caption: A generalized workflow for the experimental characterization of this compound isomers.
Structure-Property Relationship
References
- 1. 2,2,4-trimethylhexane-1,6-diamine CAS#: 3236-53-1 [m.chemicalbook.com]
- 2. byjus.com [byjus.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Linkers for Linkerology - Enamine [enamine.net]
- 6. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. chemhaven.org [chemhaven.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. 2,2,4-trimethylhexane-1,6-diamine | 3236-53-1 [amp.chemicalbook.com]
- 12. 2,4,4-trimethylhexane-1,6-diamine CAS#: 3236-54-2 [m.chemicalbook.com]
- 13. pennwest.edu [pennwest.edu]
- 14. 2,2,4(oder 2,4,4)-Trimethylhexan-1,6-diamin | 25513-64-8 [m.chemicalbook.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. jove.com [jove.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. benchchem.com [benchchem.com]
- 21. Linker Design | SpiroChem [spirochem.com]
Antimicrobial Properties of Nonanediamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antimicrobial resistance necessitates the exploration of novel chemical entities with potent antimicrobial activity. This technical guide focuses on a promising class of compounds: derivatives of 1,9-nonanediamine, particularly bis-quaternary ammonium (B1175870) salts, commonly known as gemini (B1671429) surfactants. These molecules consist of two quaternary ammonium heads linked by a nine-carbon aliphatic spacer derived from nonanediamine. This unique structure confers advantageous physicochemical properties, including high surface activity and potent, broad-spectrum antimicrobial efficacy. This document provides a comprehensive overview of the synthesis, antimicrobial activity, and mechanism of action of these derivatives, supported by quantitative data, detailed experimental protocols, and a visual representation of their mode of action.
Synthesis of this compound-Derived Bis-Quaternary Ammonium Salts
The synthesis of bis-quaternary ammonium salts from 1,9-nonanediamine is a straightforward and efficient process, typically involving a two-step procedure. The general synthetic route allows for the introduction of various alkyl chains, enabling the systematic investigation of structure-activity relationships.
General Synthetic Protocol
A representative synthesis involves the quaternization of a tertiary amine with a dihaloalkane spacer, or in this case, the reaction of 1,9-dihalononane with a suitable tertiary amine. Alternatively, and more commonly for this class of compounds, 1,9-nonanediamine is first reacted with an alkyl halide to form a tertiary amine, which is then quaternized.
Step 1: N,N,N',N'-tetramethyl-1,9-nonanediamine formation:
1,9-Nonanediamine is dissolved in a suitable solvent such as ethanol (B145695). An excess of a methylating agent, for example, methyl iodide, is added in the presence of a base like potassium carbonate to neutralize the hydroiodic acid formed during the reaction. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
Step 2: Quaternization:
The resulting N,N,N',N'-tetramethyl-1,9-nonanediamine is then reacted with a long-chain alkyl halide (e.g., dodecyl bromide) in a polar solvent like ethanol or acetone. The mixture is refluxed for several hours to yield the desired bis-quaternary ammonium salt. The final product can be purified by recrystallization.
Antimicrobial Activity
Derivatives of 1,9-nonanediamine, particularly the bis-quaternary ammonium gemini surfactants, exhibit potent antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] The efficacy of these compounds is influenced by the length of the alkyl chains attached to the quaternary nitrogen atoms and the length of the spacer.[3] Generally, these compounds are more effective against Gram-positive bacteria than Gram-negative bacteria.[4]
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize representative MIC values for gemini surfactants with structural similarities to this compound derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Gemini Surfactants against Bacteria
| Compound (Structure) | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Bis 8-2-8 | 20.31 µmol/L | 10.1 µmol/L | 81.25 µmol/L | - |
| SCGS | 0.004-0.02 mM | - | 0.04-0.62 mM | - |
| 12-6-12 | - | - | 0.087 mM | 0.0073 mM |
Data compiled from multiple sources for structurally related compounds.[4][5][6]
Table 2: Minimum Inhibitory Concentration (MIC) of Representative Gemini Surfactants against Fungi
| Compound (Structure) | Candida albicans | Aspergillus niger |
| SCGS | 0.02 mM | 0.3 mM |
| 12-6-12 | 0.12 mM | 0.12 mM |
Data compiled from multiple sources for structurally related compounds.[4][6]
Mechanism of Action
The primary mechanism of antimicrobial action for this compound-derived bis-quaternary ammonium salts is the disruption of the microbial cell membrane integrity.[7][8] This process is initiated by the electrostatic attraction between the positively charged quaternary ammonium head groups and the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[9]
Following this initial binding, the hydrophobic alkyl chains penetrate the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane, leading to increased fluidity and permeability.[10] The cooperative action of the two linked amphiphilic moieties in the gemini structure is believed to make this membrane disruption particularly efficient. The ultimate result is the formation of pores or micelles that compromise the membrane's barrier function, leading to the leakage of essential intracellular components and ultimately, cell death.[11][12]
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound-derived bis-quaternary ammonium salts against bacterial cells.
References
- 1. Preparation and antimicrobial activity of some new bisquaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Properties of Monomeric and Dimeric Catanionic Surfactant System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple Applications of a Novel Cationic Gemini Surfactant: Anti-Microbial, Anti-Biofilm, Biocide, Salinity Corrosion Inhibitor, and Biofilm Dispersion (Part II) [mdpi.com]
- 5. Self-assembly and antimicrobial activity of cationic gemini surfactants containing triazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Gemini Surfactants with Azapolymethylene Spacer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dicationic Alkylammonium Bromide Gemini Surfactants. Membrane Perturbation and Skin Irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular Delivery by Membrane Disruption: Mechanisms, Strategies, and Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of Nonanediamine as a Corrosion Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corrosion poses a significant challenge across numerous industries, impacting the integrity and lifespan of metallic materials. The use of organic corrosion inhibitors is a well-established strategy to mitigate this degradation. Among these, aliphatic diamines have demonstrated considerable efficacy. This technical guide provides an in-depth analysis of the role of nonanediamine as a corrosion inhibitor, leveraging available data from homologous straight-chain diamines to elucidate its mechanism of action, inhibition efficiency, and the experimental protocols for its evaluation. While direct studies on 1,9-nonanediamine are limited, data from analogous compounds such as 1,8-octanediamine and 1,12-dodecanediamine offer valuable insights into its potential performance. This guide is intended for researchers and professionals seeking a comprehensive understanding of diamine-based corrosion inhibitors.
Introduction
The corrosion of metals, an electrochemical process, leads to significant economic losses and safety concerns. Acidic solutions, frequently used in industrial processes like pickling and cleaning, are particularly aggressive environments. Organic inhibitors, especially those containing heteroatoms like nitrogen, are effective in combating acid-induced corrosion. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.
Aliphatic diamines, characterized by two amino groups separated by a hydrocarbon chain, are a promising class of corrosion inhibitors. The two nitrogen atoms act as active centers for adsorption onto the metal surface. This guide focuses on 1,9-nonanediamine, a nine-carbon straight-chain diamine. Due to a lack of specific studies on this compound, this document will draw upon research conducted on its homologous counterparts, particularly 1,8-octanediamine and 1,12-dodecanediamine, to provide a comprehensive overview of its expected behavior as a corrosion inhibitor.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound and other aliphatic diamines inhibit corrosion is through adsorption onto the metal surface. This adsorption process blocks the active sites where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) occur.
In acidic solutions, the amine groups of this compound become protonated. The resulting cationic species can then be electrostatically attracted to the metal surface, which is negatively charged in the presence of anions like Cl⁻. This initial physical adsorption (physisorption) is then often followed by chemical adsorption (chemisorption), where a coordinate bond is formed between the lone pair of electrons on the nitrogen atoms and the vacant d-orbitals of the metal atoms. The long hydrocarbon chain of this compound contributes to the formation of a dense, hydrophobic film that further isolates the metal from the corrosive environment.
Studies on similar diamines have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions, though often with a more pronounced effect on the cathodic reaction. The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.
Quantitative Data on Inhibition Efficiency
Table 1: Inhibition Efficiency of Straight-Chain Diamines from Weight Loss Measurements
| Inhibitor Concentration (M) | 1,8-Octanediamine | 1,12-Dodecanediamine |
| 1 x 10⁻⁶ | 44.59% | 42.15% |
| 5 x 10⁻⁶ | 48.91% | 45.87% |
| 1 x 10⁻⁵ | 51.52% | 48.01% |
| 5 x 10⁻⁵ | 56.11% | 52.17% |
| 1 x 10⁻⁴ | 58.74% | 54.33% |
| 5 x 10⁻⁴ | 63.32% | 58.07% |
Data extrapolated from a study on SS type 304 in 1 M HCl at 30°C.
Table 2: Electrochemical Polarization Parameters for Straight-Chain Diamines
| Inhibitor | Concentration (M) | Corrosion Current Density (i_corr) (µA/cm²) | Inhibition Efficiency (%) |
| Blank | - | 132 | - |
| 1,8-Octanediamine | 5 x 10⁻⁴ | 45 | 65.9 |
| 1,12-Dodecanediamine | 5 x 10⁻⁴ | 52 | 60.6 |
Data extrapolated from a study on SS type 304 in 1 M HCl at 30°C.
Experimental Protocols
The evaluation of a corrosion inhibitor's performance relies on a set of standardized experimental techniques. The following are detailed methodologies for the key experiments used to study inhibitors like this compound.
Weight Loss Method
This gravimetric technique provides a direct measure of the corrosion rate.
-
Specimen Preparation: Metal coupons (e.g., mild steel) of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a solvent like acetone, washed with deionized water, and dried. The initial weight of each coupon is accurately measured.
-
Immersion Test: The prepared coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound for a predetermined period at a constant temperature.
-
Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a solution of HCl containing a small amount of a cleaning inhibitor), washed, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and the inhibitor's mechanism.[1][2]
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is established. A potentiodynamic scan is then performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log of current density vs. potential) is analyzed using Tafel extrapolation to determine the corrosion potential (E_corr) and corrosion current density (i_corr). The inhibition efficiency is calculated from the i_corr values. Shifts in E_corr and changes in the Tafel slopes provide information on whether the inhibitor is anodic, cathodic, or mixed-type.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Experimental Setup: The same three-electrode cell as in PDP is used.
-
Procedure: After reaching a stable OCP, a small amplitude AC potential signal (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film on the metal surface. The inhibition efficiency can be calculated from the R_ct values.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Adsorption mechanism of this compound on a metal surface in an acidic medium.
Caption: A typical experimental workflow for evaluating the performance of a corrosion inhibitor.
Conclusion
This compound, as a straight-chain aliphatic diamine, is expected to be an effective corrosion inhibitor for metals, particularly in acidic environments. Its mechanism of action involves the adsorption of its molecules onto the metal surface, forming a protective film that inhibits both anodic and cathodic corrosion reactions. While direct experimental data for this compound is scarce, studies on homologous diamines suggest that its inhibition efficiency increases with concentration. The standard experimental protocols of weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy are well-suited to quantify its performance and elucidate its inhibitory mechanism. Further research focusing specifically on 1,9-nonanediamine would be beneficial to precisely determine its corrosion inhibition characteristics and optimize its application in various industrial settings.
References
Preliminary Investigation of Nonanediamine as a Fuel Additive: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary investigation into the potential application of 1,9-Nonanediamine as a multifunctional fuel additive. While specific quantitative performance data for nonanediamine in fuel formulations is not extensively available in public literature, this document synthesizes information on the known properties of long-chain diamines, their synthesis, and established testing protocols for fuel additives. The primary focus is on its potential as a corrosion inhibitor and detergent. This guide outlines detailed experimental methodologies for the synthesis and performance evaluation of this compound-based fuel additives and presents illustrative data based on analogous long-chain amine compounds. The aim is to provide a foundational resource for researchers and scientists interested in exploring the efficacy of this compound in enhancing fuel properties and engine performance.
Introduction
Fuel additives are critical components in modern fuel formulations, designed to enhance engine performance, improve fuel efficiency, and reduce harmful emissions. Amine-based additives, in particular, have demonstrated significant efficacy as corrosion inhibitors, detergents, and deposit control agents.[1] Long-chain diamines, characterized by a hydrocarbon chain and two amine functional groups, possess surfactant-like properties that enable them to form protective films on metal surfaces and disperse insoluble deposits.
1,9-Nonanediamine, a nine-carbon linear diamine, is a promising candidate for a multifunctional fuel additive due to its molecular structure. The two polar amine groups can adhere to metal surfaces, offering protection against corrosion, while the non-polar hydrocarbon chain can provide solubility in the fuel matrix and help in the removal of deposits. This guide explores the foundational aspects of investigating this compound for such applications.
Synthesis of 1,9-Nonanediamine
A common pathway for the synthesis of long-chain diamines like this compound involves a multi-step process starting from a corresponding long-chain diacid.
Synthesis Protocol
A plausible synthesis route for 1,9-nonanediamine is outlined in the following experimental protocol.
Materials:
-
Azelaic acid (Nonanedioic acid)
-
Thionyl chloride
-
Ammonia (B1221849) solution
-
Dehydrating agent (e.g., Phosphorus pentoxide)
-
Hydrogen gas
-
Hydrogenation catalyst (e.g., Raney nickel)
-
Appropriate solvents (e.g., Toluene, Ethanol)
Procedure:
-
Acyl Chloride Formation: Azelaic acid is reacted with thionyl chloride to form azeloyl chloride. This reaction should be carried out in an inert atmosphere and under reflux conditions.
-
Diamide (B1670390) Formation: The resulting azeloyl chloride is then reacted with an excess of concentrated ammonia solution to produce azelamide. This is typically an exothermic reaction and requires cooling.
-
Dehydration to Dinitrile: The azelamide is dehydrated to produce the corresponding dinitrile (1,7-dicyanoheptane). This step often involves heating the diamide with a strong dehydrating agent.
-
Hydrogenation to Diamine: The dinitrile is then catalytically hydrogenated to yield 1,9-nonanediamine. This reaction is typically performed in a high-pressure reactor with a suitable catalyst like Raney nickel, under a hydrogen atmosphere and in a solvent such as ethanol.
Purification: The final product is purified by distillation under reduced pressure.
Potential Applications and Mechanisms of Action
Based on the chemistry of long-chain amines, this compound is anticipated to function primarily as a corrosion inhibitor and a detergent additive in fuels.
Corrosion Inhibition
Long-chain amines and diamines act as corrosion inhibitors by adsorbing onto the metal surfaces of the fuel system.[1] The amine functional groups serve as the polar head that anchors the molecule to the metal, while the non-polar hydrocarbon tail forms a protective, hydrophobic layer that repels water and other corrosive agents.[1]
Detergency and Deposit Control
As a detergent, the polar amine heads of this compound can bind to polar deposits and sludge particles, while the non-polar tails keep them suspended in the fuel. This action helps to clean and prevent the formation of deposits in critical engine components like fuel injectors and intake valves.
Experimental Evaluation Protocols
To ascertain the efficacy of this compound as a fuel additive, a series of standardized tests should be conducted.
Corrosion Inhibition Efficacy
Objective: To quantify the ability of this compound to prevent the corrosion of metals commonly found in fuel systems.
Methodology (Based on NACE TM0172):
-
Test Specimen Preparation: Prepare cylindrical steel specimens as specified in the NACE TM0172 standard.
-
Fuel Blend Preparation: Prepare a baseline fuel (e.g., unleaded gasoline) and a series of test fuels containing varying concentrations of 1,9-nonanediamine (e.g., 50, 100, 200 ppm).
-
Test Procedure:
-
Place a prepared steel specimen into a test tube.
-
Add the test fuel to the tube, ensuring the specimen is fully immersed.
-
Add a specific volume of distilled water to create a fuel/water environment.
-
Seal the tube and store it at a controlled temperature (e.g., 38°C) for a specified duration (e.g., 4 hours).
-
-
Evaluation:
-
After the test period, remove the specimen, rinse, and visually inspect for signs of corrosion.
-
Rate the extent of corrosion according to the NACE rating scale (A, B++, B+, B, C, D, E). A rating of B+ or better is typically considered a pass.
-
Engine Performance and Emissions Testing
Objective: To evaluate the impact of this compound on engine power, fuel consumption, and exhaust emissions.
Methodology:
-
Engine Setup: Utilize a standard single-cylinder or multi-cylinder test engine mounted on a dynamometer. The engine should be equipped with instrumentation to measure torque, speed, fuel flow, and exhaust gas composition (NOx, CO, HC, CO2).
-
Fuel Preparation: Prepare a baseline fuel and a test fuel containing a specified concentration of 1,9-nonanediamine.
-
Test Cycle:
-
Warm up the engine to a stable operating temperature using the baseline fuel.
-
Run the engine through a series of predefined speed and load conditions (e.g., the New European Driving Cycle - NEDC) while recording performance and emissions data.
-
Switch to the test fuel and repeat the test cycle after a sufficient stabilization period.
-
-
Data Analysis: Compare the data from the baseline and test fuels to determine the percentage change in brake power, brake specific fuel consumption (BSFC), and emissions.
Illustrative Performance Data (Based on Analogous Compounds)
Table 1: Illustrative Corrosion Inhibition Performance
| Additive Concentration (ppm) | NACE TM0172 Corrosion Rating | Inhibition Efficiency (%) |
| 0 (Baseline) | D | 0 |
| 50 | C | 65 |
| 100 | B+ | 85 |
| 200 | A | 98 |
Note: Inhibition efficiency is calculated based on the degree of corrosion relative to the baseline.
Table 2: Illustrative Engine Performance and Emissions Data
| Parameter | Baseline Fuel | Test Fuel (200 ppm Additive) | % Change |
| Brake Power (kW) | 25.0 | 25.3 | +1.2% |
| BSFC (g/kWh) | 280 | 275 | -1.8% |
| NOx Emissions (g/kWh) | 4.5 | 4.3 | -4.4% |
| CO Emissions (g/kWh) | 2.1 | 1.8 | -14.3% |
| HC Emissions (g/kWh) | 0.5 | 0.4 | -20.0% |
| Particulate Matter (g/kWh) | 0.03 | 0.025 | -16.7% |
Note: These values are hypothetical and serve to illustrate the expected format of results from engine testing.
Conclusion and Future Directions
1,9-Nonanediamine presents a promising molecular architecture for a multifunctional fuel additive, with theoretical potential as both a corrosion inhibitor and a detergent. This guide provides a foundational framework for its synthesis and evaluation. The lack of specific performance data in the public domain highlights a clear research gap and an opportunity for significant contributions to the field of fuel additives.
Future research should focus on:
-
The synthesis and characterization of high-purity 1,9-nonanediamine for fuel applications.
-
Conducting comprehensive corrosion inhibition studies using standardized methods to determine its efficacy at various concentrations in different fuel types.
-
Performing detailed engine dynamometer testing to quantify its effects on performance, fuel economy, and the full spectrum of regulated emissions.
-
Investigating its effectiveness as a detergent in preventing and removing injector and intake valve deposits.
By systematically addressing these areas, a comprehensive understanding of the potential of this compound as a valuable fuel additive can be achieved.
References
CAS number and molecular formula of 1,9-Nonanediamine
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Information
1,9-Nonanediamine, also known as nonamethylenediamine, is a linear aliphatic diamine. It serves as a versatile building block in organic synthesis, finding applications in various fields, including the development of novel therapeutic agents and advanced materials.
| Identifier | Value |
| CAS Number | 646-24-2 |
| Molecular Formula | C₉H₂₂N₂ |
| Molecular Weight | 158.28 g/mol |
| Synonyms | Nonamethylenediamine, 1,9-Diaminononane |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to slightly yellow low melting solid | [1] |
| Boiling Point | 258-259 °C at 756 mmHg | [2] |
| Melting Point | 35-37 °C | [2] |
| Water Solubility | Soluble | [1] |
Applications in Research and Drug Development
1,9-Nonanediamine and its derivatives are subjects of interest in medicinal chemistry due to their potential biological activities. The long, flexible nine-carbon chain provides a scaffold that can be readily modified to interact with various biological targets.
Antitubercular Activity
Derivatives of long-chain diamines, including structures related to 1,9-nonanediamine, have been investigated for their potential as antitubercular agents. The lipophilic nature of the alkyl chain can facilitate penetration into the mycobacterial cell wall.
Enzyme Inhibition
The diamine functional groups can interact with the active sites of enzymes, making them potential candidates for the development of enzyme inhibitors. The distance between the two amino groups, dictated by the nonane (B91170) chain, is a critical parameter for target specificity. While direct studies on 1,9-nonanediamine are limited, related diamine derivatives have been shown to inhibit various enzymes, including deoxyhypusine (B1670255) synthase and amine oxidases.[3][4]
Polyamine Transport and Drug Delivery
As a diamine, 1,9-nonanediamine is structurally related to endogenous polyamines like putrescine and spermidine. This structural similarity suggests that it or its derivatives could potentially be recognized and transported into cells via the polyamine transport system.[5][6][7] This transport mechanism is often upregulated in cancer cells, presenting a potential strategy for targeted drug delivery. The diamine could act as a carrier for cytotoxic agents, concentrating them in tumor cells.
Experimental Protocols
General Protocol for the Synthesis of N,N'-disubstituted 1,9-Nonanediamine Derivatives
This protocol outlines a general procedure for the synthesis of N,N'-disubstituted analogs of 1,9-nonanediamine, which can be adapted for the creation of compound libraries for biological screening.
Materials:
-
1,9-Nonanediamine
-
Aldehyde or ketone of interest (2.2 equivalents)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (2.5 equivalents)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 1,9-nonanediamine (1 equivalent) in dichloromethane.
-
Add the aldehyde or ketone (2.2 equivalents) to the solution and stir at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (2.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N,N'-disubstituted 1,9-nonanediamine derivative.
Note: This is a general protocol and may require optimization based on the specific substrate used.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by 1,9-nonanediamine are not yet extensively elucidated in the literature, its structural similarity to natural polyamines suggests potential interactions with the polyamine metabolic and transport pathways. The following diagram illustrates the general polyamine transport system, which could be a potential route for cellular uptake of 1,9-nonanediamine and its derivatives.
Conclusion
1,9-Nonanediamine represents a valuable and versatile chemical scaffold for the development of novel molecules with potential therapeutic applications. Its straightforward synthesis and the ability to easily introduce diverse functionalities at its terminal amino groups make it an attractive starting point for medicinal chemistry campaigns. Further research into the biological activities of its derivatives, particularly in the areas of infectious diseases and oncology, is warranted to fully explore its therapeutic potential. The exploration of its interaction with the polyamine transport system could provide a pathway for targeted drug delivery, enhancing efficacy and reducing off-target effects.
References
- 1. [PDF] Polyamine transport is mediated by both endocytic and solute carrier transport mechanisms in the gastrointestinal tract. | Semantic Scholar [semanticscholar.org]
- 2. Single-step synthesis and in vitro anti-mycobacterial activity of novel nitrofurantoin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diamine and triamine analogs and derivatives as inhibitors of deoxyhypusine synthase: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of plant amine oxidases by a novel series of diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyamine Transport Systems in Mammalian Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP13A3 is a major component of the enigmatic mammalian polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyamine transport in mammalian cells. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Polyamides from Nonanediamine and Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of high-performance polyamides derived from 1,9-nonanediamine and various dicarboxylic acids. Detailed protocols for common polymerization techniques are included, along with a comparative analysis of the resulting polymer properties. These materials are of significant interest in various fields, including automotive, electronics, and biomedical applications, due to their excellent thermal and mechanical properties.[1][2][3]
Introduction
Polyamides, a class of polymers characterized by the repeating amide linkage (–CONH–), are synthesized through the condensation reaction of a diamine and a dicarboxylic acid.[4] The specific properties of the resulting polyamide are determined by the chemical structure of the constituent monomers. Nonanediamine, a nine-carbon aliphatic diamine, is a key building block for a range of high-performance polyamides. When combined with various dicarboxylic acids, it yields polyamides with desirable characteristics such as high thermal stability, low moisture absorption, and excellent mechanical strength.
One of the most notable polyamides based on this compound is Polyamide 9,T (PA9T), which is synthesized with terephthalic acid.[5][6] This semi-aromatic polyamide exhibits a high melting point, excellent chemical resistance, and dimensional stability, making it suitable for demanding applications in the automotive and electronics industries.[4][5][7] Aliphatic polyamides derived from this compound and linear dicarboxylic acids also offer a range of properties beneficial for various applications. The "odd-even" effect in polyamide chemistry suggests that the number of carbon atoms in the diamine and diacid monomers influences the thermal properties of the polymer due to differences in hydrogen bonding and crystal packing.[8]
This document outlines the synthesis of various polyamides from this compound using three primary methods: melt polycondensation, solution polymerization, and interfacial polymerization.
Data Presentation
The following tables summarize the key physical and thermal properties of various polyamides synthesized from this compound and different dicarboxylic acids.
Table 1: Dicarboxylic Acids for Polyamide Synthesis with this compound
| Dicarboxylic Acid | Chemical Formula | Resulting Polyamide |
| Adipic Acid | HOOC-(CH₂)₄-COOH | Polyamide 9,6 (PA9,6) |
| Azelaic Acid | HOOC-(CH₂)₇-COOH | Polyamide 9,9 (PA9,9) |
| Sebacic Acid | HOOC-(CH₂)₈-COOH | Polyamide 9,10 (PA9,10) |
| Dodecanedioic Acid | HOOC-(CH₂)₁₀-COOH | Polyamide 9,12 (PA9,12) |
| Terephthalic Acid | HOOC-C₆H₄-COOH | Polyamide 9,T (PA9T) |
Table 2: Comparative Properties of Polyamides Derived from this compound
| Property | Polyamide 9,6 | Polyamide 9,9 | Polyamide 9,10 | Polyamide 9,12 | Polyamide 9,T | Unit |
| Melting Temperature (T_m) | ~210 | ~203 | ~200 | ~195 | 306 | °C |
| Glass Transition Temp. (T_g) | ~50 | ~55 | ~58 | ~60 | 125 | °C |
| Water Absorption (24h) | Low | Very Low | Very Low | Very Low | 0.17 | % |
| Tensile Strength | Moderate-High | Moderate-High | Moderate-High | Moderate-High | High | MPa |
| Elongation at Break | High | High | High | High | Moderate | % |
Note: The values for aliphatic polyamides are estimates based on known trends where properties like melting point decrease with increasing length of the aliphatic dicarboxylic acid chain. Specific values can vary based on the synthesis method and resulting molecular weight.
Experimental Protocols
Detailed methodologies for the synthesis of polyamides from this compound and dicarboxylic acids are provided below.
Protocol 1: Melt Polycondensation
This method is suitable for the synthesis of both aliphatic and semi-aromatic polyamides and is widely used in industrial production.
Materials:
-
1,9-Nonanediamine
-
Dicarboxylic acid (e.g., Adipic Acid for PA9,6)
-
Catalyst (e.g., Phosphoric acid, optional)
-
Nitrogen gas (high purity)
-
Ethanol (B145695) (for salt formation)
Equipment:
-
High-temperature reaction vessel with a mechanical stirrer, nitrogen inlet, and distillation outlet
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Nylon Salt Formation (Recommended):
-
Dissolve equimolar amounts of 1,9-nonanediamine and the dicarboxylic acid in ethanol.
-
Stir the solution at room temperature to allow the nylon salt to precipitate.
-
Filter the salt and dry it under vacuum. This step ensures a precise 1:1 stoichiometric ratio.
-
-
Polycondensation:
-
Charge the dried nylon salt into the reaction vessel.
-
Purge the vessel with nitrogen for at least 30 minutes to create an inert atmosphere.
-
Heat the vessel to a temperature approximately 30°C above the melting point of the resulting polyamide (e.g., ~240°C for PA9,6).
-
Water, a byproduct of the condensation reaction, will begin to distill off.
-
Maintain the temperature and nitrogen flow for 2-3 hours.
-
-
Vacuum Stage:
-
Gradually apply a vacuum to the system to remove the remaining water and drive the polymerization to completion, achieving a high molecular weight.
-
Continue the reaction under vacuum for another 1-2 hours.
-
-
Polymer Extrusion and Quenching:
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
Pelletize the resulting polymer strands for further processing and characterization.
-
Protocol 2: Solution Polymerization (Yamazaki-Higashi Method)
This method is suitable for laboratory-scale synthesis, particularly for aromatic polyamides that may have high melting points and are difficult to process via melt polycondensation.
Materials:
-
1,9-Nonanediamine
-
Aromatic dicarboxylic acid (e.g., Terephthalic Acid for PA9T)
-
N-methyl-2-pyrrolidone (NMP) (solvent)
-
Pyridine (B92270) (Py)
-
Triphenyl phosphite (B83602) (TPP) (condensing agent)
-
Lithium chloride (LiCl) and Calcium chloride (CaCl₂) (solubility promoters)
-
Methanol
Equipment:
-
Three-necked flask with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with a temperature controller
-
Beaker for precipitation
Procedure:
-
Reaction Setup:
-
In the three-necked flask, dissolve the dicarboxylic acid (1.0 mmol), LiCl (0.2 mmol), and CaCl₂ (0.3 mmol) in 7.0 mL of NMP.
-
Add 0.5 mL of pyridine and TPP (2.0 mmol) to the solution.
-
-
Monomer Addition:
-
Add 1,9-nonanediamine (1.0 mmol) to the reaction mixture.
-
-
Polymerization:
-
Heat the mixture to 110°C under a nitrogen atmosphere and stir for 10-15 hours.[7]
-
-
Polymer Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution into a beaker containing a 2:3 mixture of distilled water and methanol, while stirring continuously.
-
The polyamide will precipitate as a white solid.
-
Filter the precipitate and wash it thoroughly with water and then with hot ethanol to remove unreacted monomers and salts.
-
Dry the purified polyamide in a vacuum oven at 80°C overnight.
-
Protocol 3: Interfacial Polymerization
This method is a rapid and effective way to produce polyamides at the interface of two immiscible liquids. It is particularly useful for synthesizing polyamides from highly reactive diacid chlorides.
Materials:
-
1,9-Nonanediamine
-
Diacid chloride (e.g., Sebacoyl chloride for PA9,10)
-
Sodium hydroxide (B78521) (NaOH)
-
A non-reactive organic solvent (e.g., hexane (B92381) or dichloromethane)
-
Distilled water
Equipment:
-
Beaker
-
Forceps or a glass rod
Procedure:
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of 1,9-nonanediamine. For example, dissolve a specific amount of 1,9-nonanediamine and a stoichiometric amount of NaOH (to neutralize the HCl byproduct) in distilled water.
-
-
Organic Phase Preparation:
-
Prepare a solution of the diacid chloride in the organic solvent.
-
-
Polymerization:
-
Carefully pour the organic phase on top of the aqueous phase in the beaker, creating two distinct layers.
-
A film of polyamide will form instantly at the interface between the two solutions.
-
-
Polymer Collection:
-
Using forceps, gently grasp the polymer film at the center and pull it upwards. A continuous rope of polyamide can be drawn from the interface.
-
The polymer rope can be wound onto a glass rod.
-
-
Washing and Drying:
-
Thoroughly wash the collected polyamide with water and then with a solvent like ethanol to remove unreacted monomers and byproducts.
-
Allow the polymer to air-dry or place it in a vacuum oven at a low temperature (e.g., 60°C).
-
Mandatory Visualizations
Caption: General workflow for the synthesis and characterization of polyamides.
Caption: General polycondensation reaction for polyamide synthesis.
References
- 1. Recent advances in microbial production of diamines, aminocarboxylic acids, and diacids as potential platform chemicals and bio-based polyamides monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymers: How to Make Nylon [home.miracosta.edu]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. researchgate.net [researchgate.net]
- 5. www2.ictp.csic.es [www2.ictp.csic.es]
- 6. Nylon rope trick - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemwinfo.com [chemwinfo.com]
Application Notes and Protocols for Using Nonanediamine as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1,9-nonanediamine as a curing agent for epoxy resin systems. This document is intended to guide researchers and scientists in the formulation, curing, and characterization of epoxy thermosets for a variety of applications, including advanced materials development and specialized applications in drug development that may require specific polymer properties.
Introduction
1,9-nonanediamine is a linear aliphatic diamine that serves as an effective curing agent for epoxy resins. The two primary amine groups at the ends of its nine-carbon chain react with the epoxide groups of the resin, leading to the formation of a cross-linked polymer network. This reaction is a nucleophilic addition where the amine hydrogen adds to the epoxide ring, causing it to open and form a hydroxyl group and a secondary amine. The secondary amine can then react with another epoxide group, creating a tertiary amine and further cross-linking. The long, flexible aliphatic chain of nonanediamine can impart increased flexibility and toughness to the cured epoxy resin compared to shorter-chain or more rigid aromatic diamines.
The final properties of the cured epoxy are highly dependent on the stoichiometry of the resin and curing agent, the cure schedule (time and temperature), and the specific type of epoxy resin used.
Data Presentation
The following tables summarize typical quantitative data for epoxy resins cured with long-chain aliphatic diamines, which can be considered representative for systems cured with 1,9-nonanediamine. It is important to note that specific values will vary depending on the exact formulation and curing conditions.
Table 1: Typical Mechanical Properties of Epoxy Resins Cured with Long-Chain Aliphatic Diamines
| Property | Typical Value Range | Test Method |
| Tensile Strength | 60 - 90 MPa | ASTM D638 |
| Tensile Modulus | 2.0 - 3.5 GPa | ASTM D638 |
| Elongation at Break | 3 - 8 % | ASTM D638 |
| Flexural Strength | 100 - 150 MPa | ASTM D790 |
| Flexural Modulus | 2.5 - 4.0 GPa | ASTM D790 |
Table 2: Typical Thermal Properties of Epoxy Resins Cured with Long-Chain Aliphatic Diamines
| Property | Typical Value Range | Test Method |
| Glass Transition Temperature (Tg) | 60 - 120 °C | ASTM E1356 (DSC) |
| Onset of Decomposition (TGA) | 300 - 380 °C | ASTM E1131 |
| Heat of Cure (ΔH) | 350 - 500 J/g | ASTM E537 (DSC) |
Experimental Protocols
Stoichiometry Calculation and Formulation
The optimal performance of an epoxy resin system is achieved when the reactants are mixed in the correct stoichiometric ratio.[1] For an epoxy-amine system, this typically means having one amine hydrogen for every epoxy group.
Protocol:
-
Determine the Epoxide Equivalent Weight (EEW) of the epoxy resin. This value is usually provided by the manufacturer and represents the weight of resin in grams that contains one mole of epoxide groups.
-
Determine the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent. For 1,9-nonanediamine (C₉H₂₂N₂), the molecular weight is approximately 158.30 g/mol . Since it has two primary amine groups, each with two reactive hydrogens, there are four active hydrogens per molecule. Therefore, the AHEW is calculated as: AHEW = Molecular Weight / Number of Active Hydrogens = 158.30 / 4 = 39.58 g/eq.
-
Calculate the required amount of curing agent in parts per hundred of resin (phr) using the following formula: phr = (AHEW / EEW) * 100
Example Calculation: For an epoxy resin with an EEW of 190 g/eq: phr of 1,9-nonanediamine = (39.58 / 190) * 100 ≈ 20.8 phr
This means you would add approximately 20.8 grams of 1,9-nonanediamine for every 100 grams of epoxy resin.
Curing Procedure
The curing schedule significantly influences the final properties of the thermoset.[2] A typical procedure involves an initial cure at a moderate temperature followed by a post-cure at a higher temperature to ensure complete reaction and achieve optimal properties.
Protocol:
-
Mixing: Accurately weigh the epoxy resin and 1,9-nonanediamine in the calculated stoichiometric ratio into a suitable container. Mix thoroughly for 3-5 minutes until the mixture is homogeneous. If the resin is highly viscous, gentle warming to 40-50°C can aid in mixing.
-
Degassing: Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into desired molds for specimen preparation.
-
Initial Cure: Place the molds in an oven at a moderate temperature, for example, 80-100°C for 1-2 hours.
-
Post-Cure: After the initial cure, increase the oven temperature to a higher temperature, for instance, 120-150°C for 2-4 hours to complete the cross-linking process.[3]
-
Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to minimize internal stresses. The full cure at room temperature can take up to 72 hours.[4]
Characterization of Cured Epoxy Resin
DSC is used to determine the glass transition temperature (Tg) and the extent of cure.[3][5]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the cured epoxy sample into an aluminum DSC pan and seal it.
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature well above the expected Tg (e.g., 200°C).
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same rate to determine the Tg of the fully cured material. The Tg is typically taken as the midpoint of the step transition in the heat flow curve.[6]
-
The mechanical strength of the cured epoxy can be evaluated using standardized tests.
Tensile Testing Protocol (based on ASTM D638): [7]
-
Specimen Preparation: Prepare dog-bone shaped specimens according to the dimensions specified in ASTM D638.
-
Testing:
-
Mount the specimen in a universal testing machine equipped with tensile grips.
-
Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures.
-
Record the load and displacement data to calculate tensile strength, tensile modulus, and elongation at break.[8]
-
Flexural Testing Protocol (based on ASTM D790):
-
Specimen Preparation: Prepare rectangular bar specimens as per the dimensions in ASTM D790.
-
Testing:
-
Place the specimen on a three-point bending fixture in a universal testing machine.
-
Apply a load to the center of the specimen at a constant crosshead speed until it fractures or reaches a specified deflection.
-
Record the load and deflection to calculate flexural strength and flexural modulus.
-
Visualizations
Chemical Reaction Pathway
The curing of epoxy resin with a diamine involves a two-step nucleophilic addition reaction.
Caption: Curing reaction of epoxy resin with this compound.
Experimental Workflow
A typical workflow for preparing and characterizing epoxy resins cured with this compound.
Caption: Experimental workflow for epoxy resin characterization.
References
- 1. scribd.com [scribd.com]
- 2. pcimag.com [pcimag.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. resiners.com [resiners.com]
- 5. Increasing toughness and tensile strength of an epoxy–diamine system using an inorganic ultra-accelerator - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. epotek.com [epotek.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Polycondensation of 1,9-Nonanediamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of polyamides via the polycondensation of 1,9-nonanediamine. Two primary methods are detailed: melt polycondensation and interfacial polymerization. These protocols are designed to be a comprehensive guide for researchers in materials science, polymer chemistry, and drug development.
Data Presentation
The following table summarizes key quantitative data for polyamides synthesized from 1,9-nonanediamine and other structurally similar aliphatic diamines. This data is provided for comparative purposes to guide monomer selection and anticipate polymer properties.
| Polyamide | Co-monomer | Polymerization Method | Melting Temperature (T_m) (°C) | Glass Transition Temperature (T_g) (°C) | Number-Average Molecular Weight (M_n) ( g/mol ) | Polydispersity Index (PDI) |
| Polyamide 9,6 | Adipic Acid | Melt Polycondensation | 238[1] | ~60 | - | - |
| Polyamide 6,9 | Azelaic Acid | Melt Polycondensation | 214 | - | 51,300 | - |
| Polyamide 10,9 | Azelaic Acid | Melt Polycondensation | 203 | - | 38,900 | - |
| Polyamide 12,9 | Azelaic Acid | Melt Polycondensation | 195 | - | 38,500 | - |
| Polyamide 6,10 | Sebacoyl Chloride | Interfacial Polymerization | ~220 | ~50 | - | - |
Note: Data for polyamides not directly synthesized from 1,9-nonanediamine are included for comparison of the effect of monomer chain length on thermal properties.
Experimental Protocols
Two primary methods for the polycondensation of 1,9-nonanediamine are presented below: melt polycondensation for reaction with dicarboxylic acids and interfacial polymerization for reaction with diacid chlorides.
Protocol 1: Melt Polycondensation of 1,9-Nonanediamine with Adipic Acid (Synthesis of Polyamide 9,6)
This protocol describes the synthesis of Polyamide 9,6 from 1,9-nonanediamine and adipic acid via a melt polycondensation process. This solvent-free method is suitable for producing high molecular weight polyamides.
Materials:
-
1,9-Nonanediamine (NDA)
-
Adipic acid
-
Catalyst (e.g., phosphoric acid, optional)
-
Nitrogen gas (high purity)
Equipment:
-
High-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.
-
Heating mantle with a programmable temperature controller.
-
Vacuum pump.
-
Schlenk line for inert atmosphere manipulation.
Procedure:
-
Monomer Salt Preparation (Optional but Recommended):
-
Dissolve equimolar amounts of 1,9-nonanediamine and adipic acid in methanol at an elevated temperature.
-
Allow the solution to cool to room temperature to crystallize the nylon salt (1,9-nonanediammonium adipate).
-
Filter the salt, wash with cold methanol, and dry under vacuum. This step ensures a 1:1 stoichiometric ratio of the monomers.
-
-
Reactor Setup:
-
Charge the glass reactor with the prepared nylon salt or equimolar amounts of 1,9-nonanediamine and adipic acid.
-
If using a catalyst, add it to the reactor at this stage (e.g., 0.1-0.5 mol% relative to the diacid).
-
Assemble the reactor with the stirrer, nitrogen inlet, and distillation outlet.
-
-
Polycondensation Reaction:
-
Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout the reaction.
-
Begin heating the reactor to approximately 220 °C with continuous stirring. The monomers will melt and form a homogenous solution. Water will begin to distill off as the initial amidation reaction occurs.
-
After the majority of the theoretical amount of water has been collected, gradually increase the temperature to 290 °C.[1]
-
Once the temperature has stabilized, slowly apply a vacuum to the system over a period of 30-60 minutes to facilitate the removal of the remaining water and drive the polymerization to completion.
-
Continue the reaction under vacuum for 2-4 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer increases.
-
-
Polymer Isolation and Purification:
-
Release the vacuum with nitrogen and stop heating.
-
Extrude the molten polymer from the reactor onto a clean, cool surface under a nitrogen atmosphere.
-
Allow the polymer to cool completely to room temperature. The resulting solid will be a light gray color.[1]
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol).
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Protocol 2: Interfacial Polymerization of 1,9-Nonanediamine with Sebacoyl Chloride (Synthesis of Polyamide 9,10)
This protocol outlines the synthesis of Polyamide 9,10 at the interface of two immiscible liquids. This method is rapid and proceeds at room temperature.
Materials:
-
1,9-Nonanediamine (NDA)
-
Sebacoyl chloride
-
Sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃)
-
Deionized water
-
An organic solvent immiscible with water (e.g., hexane, dichloromethane)
-
Methanol
Equipment:
-
Beaker (250 mL)
-
Glass stirring rod or forceps
-
Graduated cylinders
-
Buchner funnel and filter flask
Procedure:
-
Preparation of Aqueous Phase:
-
In a 250 mL beaker, prepare an aqueous solution of 1,9-nonanediamine. For example, dissolve 0.02 mol of 1,9-nonanediamine in 100 mL of deionized water.
-
Add a base, such as sodium hydroxide (0.04 mol), to the aqueous solution.[2] The base will neutralize the hydrochloric acid (HCl) by-product generated during the polymerization.
-
-
Preparation of Organic Phase:
-
In a separate container, prepare a solution of sebacoyl chloride in the organic solvent. For example, dissolve 0.02 mol of sebacoyl chloride in 100 mL of hexane.
-
-
Interfacial Polymerization:
-
Carefully and slowly pour the organic phase containing sebacoyl chloride on top of the aqueous phase containing 1,9-nonanediamine in the beaker. Tilt the beaker and pour the organic solution down the side to minimize mixing of the two layers.
-
A film of Polyamide 9,10 will form immediately at the interface of the two immiscible liquids.
-
-
Polymer Isolation:
-
Using a pair of forceps or a glass stirring rod, gently grasp the polymer film at the center of the interface and pull it out of the beaker as a continuous "rope".
-
Wrap the polymer rope around a glass rod or a winder.
-
The polymer can be continuously drawn until one of the monomers is depleted.
-
-
Purification and Drying:
-
Wash the collected polymer rope thoroughly with deionized water to remove any unreacted monomers and salts.
-
Subsequently, wash the polymer with methanol to help remove water and any remaining organic solvent.
-
Press the polymer between filter paper to remove excess liquid.
-
Dry the Polyamide 9,10 in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described polycondensation protocols.
Caption: Workflow for Melt Polycondensation of 1,9-Nonanediamine.
Caption: Workflow for Interfacial Polymerization of 1,9-Nonanediamine.
References
Application Notes and Protocols for Monitoring Nonanediamine Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the polymerization of nonanediamine, a crucial process in the synthesis of various polyamides. The following protocols and techniques are designed to offer real-time and in-situ analysis of the polymerization reaction, enabling precise control over the polymer's molecular weight, structure, and properties.
Introduction to this compound Polymerization
This compound is a C9 aliphatic diamine that, when reacted with a suitable dicarboxylic acid (e.g., sebacic acid to form Polyamide 9,10) or through self-condensation of its amino acid equivalent (9-aminononanoic acid to form Polyamide 9), undergoes polycondensation to form a polyamide. The general reaction involves the formation of an amide bond with the elimination of water. Monitoring the extent of this reaction is critical for achieving the desired material characteristics.
Key Analytical Techniques for In-Situ Monitoring
Several analytical techniques can be employed for the real-time or near-real-time monitoring of this compound polymerization. These methods provide insights into monomer consumption, formation of amide bonds, and the evolution of polymer molecular weight.
Vibrational Spectroscopy (FTIR and Raman)
Application: Vibrational spectroscopy is a powerful tool for monitoring the chemical changes occurring during polymerization. Both Fourier Transform Infrared (FTIR) and Raman spectroscopy can track the disappearance of monomer functional groups and the appearance of the characteristic amide bonds of the polymer.
Key Spectral Features for Polyamide Formation:
| Functional Group | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Indication |
| N-H Stretch (Amine) | 3400-3200 | 3400-3200 | Disappearance indicates consumption of diamine monomer. |
| C=O Stretch (Carboxylic Acid) | 1760-1690 | 1760-1690 | Disappearance indicates consumption of diacid monomer. |
| Amide I (C=O Stretch) | 1680-1630 | 1680-1630 | Appearance and increase in intensity indicate polymer formation.[1][2] |
| Amide II (N-H Bend) | 1570-1515 | Not prominent | Appearance and increase in intensity indicate polymer formation.[1][2] |
Near-Infrared (NIR) Spectroscopy
Application: NIR spectroscopy is particularly well-suited for process analytical technology (PAT) due to its ability to use fiber optics for remote, in-situ measurements in harsh reaction environments like a polymer melt. It can be used to quantitatively monitor the formation of amide bonds.[3]
Key Spectral Features for Amide Bond Quantification:
| Functional Group Combination/Overtone | NIR Wavenumber (cm⁻¹) | Indication |
| Amide A and Amide II/III Combination | 5000-4500 | Intensity correlates with the number of amide bonds formed.[3] |
Online Rheometry
Application: The viscosity of the polymer melt is directly related to its molecular weight.[4][5] Online rheometers can be integrated into a polymerization reactor to provide continuous measurement of the melt viscosity, offering real-time insight into the progression of the polymerization.[4][5][6]
Key Rheological Parameters:
| Parameter | Symbol | Indication |
| Melt Viscosity | η | Increases as the polymer chain length and molecular weight grow. |
| Melt Flow Rate (MFR) / Melt Volume Rate (MVR) | - | Decreases as molecular weight increases. Provides an indication of processability.[4][5] |
Experimental Protocols
Protocol for In-Situ FTIR/Raman Monitoring of Melt Polycondensation
This protocol describes the monitoring of the melt polycondensation of this compound with a dicarboxylic acid (e.g., sebacic acid).
Materials and Equipment:
-
This compound
-
Sebacic acid
-
High-temperature glass reactor with mechanical stirrer, nitrogen inlet, and vacuum port
-
Heating mantle with temperature controller
-
In-situ FTIR or Raman probe compatible with high temperatures and pressures
-
FTIR or Raman spectrometer
Procedure:
-
Reactor Setup: Charge the reactor with equimolar amounts of this compound and sebacic acid.
-
Inert Atmosphere: Seal the reactor and purge with dry, high-purity nitrogen for at least 30 minutes to remove oxygen. Maintain a slow nitrogen purge during the initial heating.
-
Probe Insertion: Insert the in-situ FTIR or Raman probe into the reactor, ensuring a proper seal.
-
Initial Spectrum: Record a spectrum of the monomer mixture at room temperature.
-
Heating and Melting: Begin heating the reactor with continuous stirring. Gradually increase the temperature to melt the monomers (typically 180-220°C).
-
Polycondensation Monitoring: Once the monomers are molten, increase the temperature to the reaction temperature (e.g., 220-260°C).
-
Data Acquisition: Continuously acquire spectra at regular intervals (e.g., every 1-5 minutes).
-
Vacuum Application: After an initial period under nitrogen, apply a vacuum to the system to facilitate the removal of the water byproduct and drive the polymerization to completion.
-
Data Analysis: Analyze the spectral data by monitoring the decrease in the intensity of the amine N-H and carboxylic acid C=O stretching bands and the corresponding increase in the intensity of the Amide I and Amide II bands.[1][2]
Protocol for Online Rheometry Monitoring
This protocol outlines the use of an online capillary rheometer to monitor the change in melt viscosity during polymerization.
Materials and Equipment:
-
Polymerization reactor as described above
-
Online capillary rheometer (e.g., a side-stream or bypass model).[4][5][6]
-
Melt pump to transfer a small stream of the polymer melt from the reactor to the rheometer.
Procedure:
-
Integration: Install the online rheometer in a bypass loop connected to the polymerization reactor.
-
Initiation of Polymerization: Begin the polymerization reaction as described in the melt polycondensation protocol.
-
Melt Circulation: Once the reactants are molten and the initial stages of polymerization have begun, start the melt pump to circulate a small, continuous stream of the reaction mixture through the rheometer's capillary die.
-
Data Acquisition: The online rheometer will automatically measure the pressure drop across the capillary and the flow rate to calculate the melt viscosity in real-time.
-
Correlation: Correlate the increase in melt viscosity with the progression of the polymerization. Samples can be taken at various viscosity points for offline molecular weight analysis (e.g., by GPC) to build a calibration curve.
Data Presentation
The following tables provide representative data that can be generated through the monitoring techniques described.
Table 1: Representative FTIR Data for Monitoring this compound Polymerization
| Reaction Time (min) | Amine N-H Peak Area (Arbitrary Units) | Amide I Peak Area (Arbitrary Units) | Monomer Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 30 | 0.75 | 0.25 | 25 |
| 60 | 0.52 | 0.48 | 48 |
| 90 | 0.30 | 0.70 | 70 |
| 120 | 0.15 | 0.85 | 85 |
| 180 | 0.05 | 0.95 | 95 |
Table 2: Representative Online Rheometry Data and Correlation with Molecular Weight
| Reaction Time (min) | Melt Viscosity (Pa·s) | Number Average Molecular Weight ( g/mol ) (from offline calibration) |
| 15 | 10 | 2,000 |
| 30 | 50 | 5,000 |
| 60 | 250 | 10,000 |
| 90 | 800 | 15,000 |
| 120 | 2000 | 20,000 |
| 180 | 5000 | 25,000 |
Visualizations
Caption: Workflow for in-situ FTIR/Raman monitoring.
Caption: Relationship between polymerization and rheology.
References
Characterization of Nonanediamine-Based Polyamides' Mechanical Properties: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the mechanical properties of polyamides synthesized using nonanediamine. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are exploring the use of these versatile polymers. This guide includes a summary of key mechanical properties, detailed experimental protocols for their characterization, and a discussion of structure-property relationships.
Introduction to this compound-Based Polyamides
This compound-based polyamides are a class of engineering thermoplastics known for their excellent mechanical strength, thermal stability, and chemical resistance. The incorporation of the nine-carbon diamine monomer, this compound, into the polymer backbone imparts specific properties, such as lower moisture absorption compared to shorter-chain polyamides, which contributes to better dimensional stability and retention of mechanical properties in humid environments. These characteristics make them suitable for a wide range of applications, from demanding engineering components to advanced biomedical uses, including drug delivery systems where biocompatibility and predictable degradation are crucial.
Mechanical Properties of this compound-Based Polyamides
The mechanical behavior of this compound-based polyamides is a critical factor in determining their suitability for various applications. Key properties include tensile strength, modulus of elasticity, elongation at break, flexural strength and modulus, and impact resistance. The following tables summarize the quantitative data for several this compound-containing polyamides.
Table 1: Mechanical Properties of Polyamide 9T (PA9T)
| Mechanical Property | Test Method | Value (Dry as Molded) |
| Tensile Modulus | ISO 527-1/2 | 2900 - 9700 MPa |
| Tensile Strength | ISO 527-1/2 | 90 - 190 MPa |
| Elongation at Break | ISO 527-1/2 | 2 - 5% |
| Flexural Modulus | ISO 178 | 110 - 15000 MPa |
| Flexural Strength | ISO 178 | 225 - 239 MPa |
| Charpy Notched Impact Strength | ISO 179/1eA | 6 - 10.4 kJ/m² |
| Izod Notched Impact Strength | ASTM D256 | 50 J/m |
Table 2: Mechanical Properties of Other this compound-Based Polyamides
| Polyamide Type | Tensile Strength (MPa) | Flexural Modulus (GPa) | Elongation at Break (%) | Notched Impact Strength (J/m) |
| PA 6/9 | 50 | 1.4 | - | - |
| PA 6/10 | 45 - 60 | 1.4 - 2.0 | 110 - 120 | 85 (Izod) |
| PA 12 | 50 - 53 | 1.7 - 1.8 | 200 | 20 (Izod) |
Experimental Protocols for Mechanical Property Characterization
Accurate and reproducible characterization of mechanical properties is essential for material selection and quality control. The following are detailed protocols for the key experiments cited, based on internationally recognized ASTM and ISO standards.
Tensile Properties (ASTM D638 / ISO 527)
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polyamide material.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Extensometer for accurate strain measurement.
-
Grips to securely hold the test specimen.
-
Micrometer for measuring specimen dimensions.
Specimen Preparation:
-
Dumbbell-shaped specimens (dog-bone) are prepared by injection molding or machining from a sheet or plaque, as specified in ASTM D638 or ISO 527. The most common specimen for ISO 527 is the Type 1A multipurpose specimen.[1]
-
Specimens should be conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period before testing to ensure equilibrium with the environment.
Procedure:
-
Measure the width and thickness of the narrow section of the test specimen.
-
Mount the specimen into the grips of the UTM, ensuring it is aligned vertically.
-
Attach the extensometer to the gauge length of the specimen.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures. Typical test speeds for determining strength and elongation are 5 or 50 mm/min, while a speed of 1 mm/min is used for modulus measurement.[1]
-
Record the load and elongation data throughout the test.
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
Flexural Properties (ASTM D790 / ISO 178)
Objective: To determine the flexural strength and flexural modulus of the polyamide material.
Apparatus:
-
Universal Testing Machine (UTM) with a three-point or four-point bending fixture.
-
Deflectometer or the UTM's crosshead displacement measurement for strain.
-
Micrometer for measuring specimen dimensions.
Specimen Preparation:
-
Rectangular bar-shaped specimens are prepared by injection molding or machining. For ASTM D790, a common specimen size is 127 mm x 12.7 mm x 3.2 mm.[2]
-
Condition the specimens as described for tensile testing.
Procedure:
-
Measure the width and thickness of the specimen.
-
Place the specimen on the supports of the bending fixture.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen breaks or reaches a specified strain (typically 5% for ASTM D790).[3]
-
Record the load and deflection data throughout the test.
Calculations:
-
Flexural Strength: The maximum stress at the outermost fiber on the convex or tension side of the specimen at the point of rupture.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve in the elastic region.
Impact Resistance (ASTM D256 - Izod / ISO 179 - Charpy)
Objective: To determine the energy absorbed by the material during fracture from a sudden impact.
Apparatus:
-
Pendulum impact testing machine (Izod or Charpy type).
-
Notching machine to create a stress concentration point on the specimen.
-
Micrometer for measuring specimen dimensions.
Specimen Preparation:
-
Rectangular bar specimens are prepared, typically with a V-notch machined into them to direct the fracture.
-
Condition the specimens as described previously.
Procedure (Izod Test - ASTM D256):
-
Measure the dimensions of the specimen, particularly the remaining thickness at the notch.
-
Clamp the specimen vertically in the test fixture with the notch facing the direction of the pendulum strike.[4]
-
Release the pendulum, allowing it to swing and fracture the specimen.
-
Record the energy absorbed, which is indicated by the height of the pendulum's follow-through swing.
Procedure (Charpy Test - ISO 179):
-
Measure the dimensions of the specimen.
-
Place the specimen horizontally on the supports of the test fixture, with the notch facing away from the point of impact.[5]
-
Release the pendulum to strike the specimen.
-
Record the absorbed energy.
Calculation:
-
Impact Strength: The energy absorbed per unit of thickness at the notch (e.g., in J/m or ft-lb/in).
Structure-Property Relationships and Experimental Workflow
The mechanical properties of this compound-based polyamides are intrinsically linked to their molecular structure. The length of the diamine and diacid monomers, the degree of crystallinity, and the presence of any reinforcements all play a significant role.
Generally, as the length of the aliphatic diamine (like this compound) increases, the following trends in mechanical properties are observed:
-
Decreased Tensile Strength and Modulus: Longer, more flexible chains can lead to lower intermolecular forces and a less rigid polymer structure.
-
Increased Elongation at Break and Impact Strength: The increased chain flexibility can allow for more deformation before failure, leading to higher toughness.
-
Lower Moisture Absorption: A higher hydrocarbon content in the polymer backbone reduces the concentration of polar amide groups, leading to lower water uptake and better dimensional stability.
The following diagrams illustrate the general workflow for characterizing the mechanical properties of these polyamides and the conceptual relationship between their structure and properties.
Applications in Drug Development
The unique combination of mechanical properties, biocompatibility, and biodegradability makes this compound-based polyamides and other long-chain polyamides attractive for various applications in the pharmaceutical and medical fields.[6][7][8] Their lower moisture absorption can be particularly advantageous in creating stable drug delivery systems.
Potential applications include:
-
Controlled Drug Delivery Systems: The polymer matrix can be engineered to degrade at a specific rate, providing sustained release of an encapsulated drug.[9][10][11][12] The hydrophobicity imparted by the this compound can be beneficial for the encapsulation and controlled release of hydrophobic drugs.
-
Medical Devices and Implants: The good mechanical strength and toughness of these polyamides make them suitable for load-bearing biomedical implants. Their biocompatibility is a critical factor in minimizing adverse reactions in the body. Polyamide 12, for instance, has been explored for use in catheters, tissue engineering, and biomedical implants.[13]
-
Nanoparticle-Based Drug Carriers: Polyamides can be formulated into nanoparticles for targeted drug delivery. These nanocarriers can protect the drug from degradation in the body and deliver it to specific cells or tissues.
The selection of a specific this compound-based polyamide for a drug development application will depend on the required mechanical properties, degradation profile, and the nature of the drug to be delivered. The detailed characterization of these properties, as outlined in this document, is a critical step in the development of safe and effective pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamide 6 (PA6) OST 6-06-S9-93 Properties and characteristics | ANID POLYMERS | Buy [anid.ru]
- 4. laminatedplastics.com [laminatedplastics.com]
- 5. scribd.com [scribd.com]
- 6. Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. boydbiomedical.com [boydbiomedical.com]
- 9. Biodegradable Polymeric Nanoparticle-Based Drug Delivery Systems: Comprehensive Overview, Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. biomedres.us [biomedres.us]
- 12. scivisionpub.com [scivisionpub.com]
- 13. Revolutionizing Healthcare: Recent Advances of Polyamide 12 in Medical Applications - Global Journal of Medical Pharmaceutical and Biomedical Update [gjmpbu.org]
Determining the Molecular Weight of Nonanediamine Polymers: An Application Note
Introduction
Nonanediamine-based polymers, a class of polyamides, are valued in various industrial and research applications for their robust thermal and mechanical properties. The molecular weight and molecular weight distribution of these polymers are critical parameters that dictate their physical characteristics, including tensile strength, elasticity, and melt viscosity. Accurate determination of these parameters is therefore essential for quality control, material development, and ensuring performance in final applications. This application note provides detailed protocols for the characterization of the molecular weight of this compound polymers using several established analytical techniques: Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Viscometry.
Key Analytical Techniques
The choice of technique for molecular weight determination depends on the specific information required, such as the type of molecular weight average (number-average, weight-average, etc.), the need for distribution information, and the nature of the polymer sample.
-
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC): A powerful technique that separates polymer molecules based on their hydrodynamic volume in solution, providing detailed information about the molecular weight distribution.[1]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: A soft ionization mass spectrometry technique that can provide absolute molecular weight values, particularly for polymers with low polydispersity.[2][3] It can also elucidate information about polymer structure and end-groups.[2]
-
Viscometry: A classical and accessible method for determining the viscosity-average molecular weight of a polymer.[4][5]
Experimental Protocols
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)
GPC/SEC is a widely used method for determining the molecular weight distribution of polymers. The separation is based on the size of the polymer molecules in solution.[6][7] For polyamides, which can be challenging to dissolve, the choice of solvent and operating temperature is crucial.[8][9]
Instrumentation:
-
GPC/SEC System with a pump, injector, column oven, and a detector (e.g., Refractive Index (RI) detector, Multi-Angle Light Scattering (MALS) detector).
-
GPC columns suitable for polar polymers and the chosen mobile phase (e.g., Agilent PL HFIPgel, Styragel).[6][10]
Reagents:
-
Mobile Phase: Hexafluoroisopropanol (HFIP) with the addition of a salt like sodium trifluoroacetate (B77799) (NaTFA) or potassium trifluoroacetate (KTFAc) (e.g., 0.02 M) to prevent polymer aggregation.[10][11] Alternatively, benzyl (B1604629) alcohol at elevated temperatures (e.g., 130°C) can be used.[8][12]
-
Polymer Sample: this compound polymer.
-
Calibration Standards: Narrow molecular weight distribution standards, such as Polymethylmethacrylate (PMMA) or Polystyrene (PS).[10][13]
Protocol:
-
Sample Preparation:
-
Dissolve the this compound polymer in the mobile phase (e.g., HFIP with 0.02 M NaTFA) to a concentration of 1-2 mg/mL.[14]
-
Allow the sample to dissolve completely, which may require gentle agitation or leaving it overnight.[14][15]
-
Filter the sample solution through a 0.2 µm PTFE filter before injection to remove any particulate matter.[14]
-
-
Instrument Setup and Calibration:
-
Equilibrate the GPC/SEC system with the mobile phase at the desired flow rate (e.g., 1 mL/min) and temperature (e.g., ambient for HFIP, 130°C for benzyl alcohol).[10][12]
-
Prepare a series of calibration standards of known molecular weight.
-
Inject the calibration standards and record their retention times to generate a calibration curve (log Molecular Weight vs. Retention Time).
-
-
Sample Analysis:
-
Inject the filtered polymer sample into the GPC/SEC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, determine the molecular weight distribution of the this compound polymer sample.
-
Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Experimental Workflow for GPC/SEC
Caption: Workflow for molecular weight determination by GPC/SEC.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a powerful tool for determining the absolute molecular weight of polymers and can also provide information on end-groups and repeat units.[2][3] Proper sample preparation is critical for successful analysis, especially for poorly soluble polymers like polyamides.[16][17]
Instrumentation:
-
MALDI-TOF Mass Spectrometer.
-
Sample Target Plate.
Reagents:
-
Matrix: A compound that absorbs the laser energy and co-crystallizes with the polymer. For polyamides, matrices like 2,5-dihydroxybenzoic acid (DHB) or dithranol can be effective.[2][16]
-
Cationizing Agent: An alkali salt (e.g., NaI, NaTFA) is typically used for polar polymers like polyamides to facilitate ionization.[18]
-
Solvent: A solvent that dissolves both the polymer, matrix, and cationizing agent. Tetrahydrofuran (THF) or other suitable organic solvents can be used.[19] For insoluble polyamides, a solvent-free method may be necessary.[16][17]
Protocol:
-
Sample Preparation (Dried Droplet Method):
-
Prepare a solution of the this compound polymer (e.g., 1 mg/mL in THF).
-
Prepare a matrix solution (e.g., 10 mg/mL DHB in THF).[2]
-
Prepare a cationizing agent solution (e.g., 1 mg/mL NaI in THF).
-
Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 5:25:1 v/v/v).[18]
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry to form co-crystals.
-
-
Sample Preparation (Solid/Solid Pressed Pellet Method for Insoluble Polymers): [16]
-
Finely grind the solid this compound polymer and the solid matrix (e.g., DHB) together in a mortar and pestle. A typical mixing ratio by weight is between 1:1 and 1:5 (polymer:matrix).[16]
-
Press the resulting powder into a pellet.
-
Mount the pellet onto the MALDI target plate.
-
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mode (linear for high mass, reflectron for higher resolution).[2]
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, with each peak corresponding to a polymer chain of a specific length.
-
From the spectrum, determine the mass of the repeating monomer unit and the end-group masses.[2]
-
Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
-
Decision Logic for MALDI-TOF Sample Preparation
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. waters.com [waters.com]
- 3. Advanced Polymer Analysis with MALDI-TOF MS | Bruker [bruker.com]
- 4. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. Molecular weight determination of polymers by viscometry | DOCX [slideshare.net]
- 6. Gel Permeation Chromatography (GPC) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. SEC analysis by SPECIFIC POLYMERS [specificpolymers.com]
- 8. tandfonline.com [tandfonline.com]
- 9. cncmachiningptj.com [cncmachiningptj.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. waters.com [waters.com]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. researchgate.net [researchgate.net]
- 18. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 19. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nonanediamine in the Synthesis of High-Performance Nylons
Application Note & Protocol
Introduction
Nonanediamine, specifically 1,9-nonanediamine, is a key C9 diamine monomer utilized in the synthesis of high-performance polyamides, most notably the semi-aromatic nylon known as Nylon 9T (PA9T). This polyamide is commercially available under the trade name Genestar™, developed by Kuraray. The incorporation of the nine-carbon aliphatic chain of this compound imparts a unique combination of properties to the resulting nylon, positioning it as a high-performance engineering thermoplastic. These nylons are particularly valued for their excellent thermal stability, low moisture absorption, and superior chemical resistance, making them suitable for demanding applications in the automotive, electronics, and industrial sectors.
High-performance nylons derived from this compound are synthesized through a polycondensation reaction with a dicarboxylic acid, most commonly terephthalic acid for the production of Nylon 9T. The resulting polymer exhibits a high melting point and glass transition temperature, which allows it to maintain its mechanical integrity at elevated temperatures.[1][2] This makes it a viable replacement for metal components and other high-performance polymers in various applications. Furthermore, the long hydrocarbon chain of this compound contributes to a lower amide group concentration in the polymer backbone, resulting in significantly reduced water absorption compared to traditional polyamides like Nylon 6 and Nylon 6,6.[1][3] This low moisture uptake ensures dimensional stability and consistent mechanical performance in humid environments.
Key Properties of Nylon 9T (this compound-Based Nylon)
Nylons synthesized with this compound exhibit a range of desirable properties that classify them as high-performance materials. A summary of these properties for Nylon 9T is presented below, with comparative data for other common nylons for context.
| Property | Nylon 9T (PA9T) | Nylon 6 | Nylon 6,6 |
| Melting Point (Tm) | 306 °C[1] | 220 °C | 260 °C |
| Glass Transition Temp. (Tg) | 125 °C[1] | 50 °C | 50 °C |
| Water Absorption (20°C, 65% RH) | 0.17%[1] | 4.5% | 4.5% |
| Tensile Strength | High | Moderate | High |
| Chemical Resistance | Excellent | Good | Good |
| Dimensional Stability | Excellent | Poor | Moderate |
Experimental Protocols
The synthesis of high-performance nylons from this compound is typically achieved through a melt polymerization process. The following protocol is a representative procedure for the synthesis of Nylon 9T from 1,9-nonanediamine and terephthalic acid.
Materials:
-
1,9-Nonanediamine (NDA)
-
Terephthalic acid (TPA)
-
Adipic acid (for copolymer synthesis, if desired)
-
Deionized water
-
Nitrogen gas (high purity)
-
Dichloroacetic acid (for viscosity measurements)
Equipment:
-
High-pressure stainless steel reactor with a mechanical stirrer
-
Heating mantle or oil bath
-
Vacuum pump
-
Glass reactor with a mechanical stirrer, nitrogen inlet, and vacuum outlet
-
Temperature controller
-
Ubbelohde viscometer
Protocol: Two-Step Melt Polymerization of Nylon 9T
This protocol is adapted from the synthesis of similar this compound-based polyamides.[4]
Step 1: Prepolymer (Nylon Salt) Formation
-
Salt Preparation: In a beaker, prepare an aqueous solution of the nylon salt by reacting equimolar amounts of 1,9-nonanediamine and terephthalic acid in deionized water. The concentration of the salt in water should be approximately 50% by weight.
-
Transfer to Reactor: Transfer the nylon salt solution to a high-pressure stainless steel reactor equipped with a mechanical stirrer.
-
Purging: Seal the reactor and purge with high-purity nitrogen gas three to five times to remove any residual oxygen.
Step 2: Melt Polycondensation
-
Initial Heating: Heat the reactor to 210-220 °C while stirring. The pressure inside the reactor will increase due to the generation of steam. Maintain this temperature for 60-90 minutes to form a low molecular weight prepolymer.
-
Pressure Release: Slowly release the pressure over 30-60 minutes while maintaining the temperature.
-
Vacuum Application and High-Temperature Polymerization: Transfer the resulting prepolymer to a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and vacuum outlet. Heat the reactor to 275 °C.[4] Once the prepolymer has melted, apply a vacuum (less than 1 torr) to the system.
-
Polymerization: Continue the polymerization under vacuum at 275 °C for 2-3 hours with continuous stirring. The high temperature and vacuum facilitate the removal of water, driving the polymerization reaction to completion and increasing the molecular weight of the nylon.
-
Cooling and Collection: After the desired polymerization time, remove the reactor from the heat source and allow it to cool to room temperature under a nitrogen atmosphere. The resulting solid Nylon 9T polymer can then be collected.
Characterization:
The synthesized nylon can be characterized using various techniques:
-
Intrinsic Viscosity: Determine the molecular weight of the polymer by measuring the intrinsic viscosity in dichloroacetic acid at 25 °C using an Ubbelohde viscometer.[4]
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the melting temperature (Tm) and glass transition temperature (Tg). Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the polymer.
-
Spectroscopic Analysis: Confirm the chemical structure of the nylon using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Moisture Absorption: Measure the water uptake of the polymer by immersing samples in distilled water and measuring the weight change over time.[4]
Diagrams
Caption: Workflow for the two-step synthesis of Nylon 9T.
Caption: Synthesis and property relationship of this compound-based nylons.
References
Application Notes and Protocols: Nonanediamine as a Crosslinking Agent in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and similarity to the native extracellular matrix make them ideal candidates for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing. The properties of a hydrogel are largely determined by the polymer backbone and the crosslinking agent used to form the network.
Nonanediamine, a nine-carbon aliphatic diamine, is a versatile crosslinking agent for hydrogel formation. Its two primary amine groups can react with various functional groups on polymer chains, such as carboxylic acids, to form stable amide bonds. The length of the this compound molecule can influence the mechanical properties and swelling behavior of the resulting hydrogel, offering a means to tune the material for specific applications.
These application notes provide a comprehensive overview of the use of this compound as a crosslinking agent in hydrogel formation, including detailed experimental protocols for synthesis, characterization, and in vitro evaluation.
General Principles of this compound Crosslinking
This compound can be used to crosslink polymers containing amine-reactive functional groups. A common and efficient method is the use of carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS), to facilitate the formation of amide bonds between the carboxylic acid groups of a polymer and the amine groups of this compound. This reaction is well-suited for biomedical applications as it can be performed in aqueous solutions under mild conditions.
The general reaction scheme is as follows:
-
The carboxylic acid groups on the polymer are activated by EDC to form an unstable O-acylisourea intermediate.
-
NHS reacts with this intermediate to form a more stable NHS-ester.
-
The primary amine groups of this compound then react with the NHS-ester to form a stable amide bond, releasing NHS.
Experimental Protocols
Protocol 1: Synthesis of a Hyaluronic Acid-Nonanediamine Hydrogel
This protocol describes the synthesis of a hydrogel using hyaluronic acid (HA), a naturally derived polysaccharide with abundant carboxylic acid groups, and this compound as the crosslinker, facilitated by EDC/NHS chemistry.
Materials:
-
Hyaluronic acid (HA, sodium salt)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Syringes and needles
-
Molds for hydrogel casting
Procedure:
-
Preparation of Polymer and Crosslinker Solutions:
-
Dissolve HA in MES buffer to a final concentration of 2% (w/v). Stir gently overnight at 4°C to ensure complete dissolution.
-
Prepare a stock solution of this compound in MES buffer at a concentration of 1% (w/v).
-
Prepare fresh stock solutions of EDC (100 mg/mL) and NHS (50 mg/mL) in MES buffer immediately before use.
-
-
Activation of Hyaluronic Acid:
-
To the HA solution, add EDC and NHS. The molar ratio of EDC:NHS:carboxyl groups on HA should be optimized, but a starting point of 2:1:1 is recommended.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid groups.
-
-
Crosslinking Reaction:
-
Add the this compound solution to the activated HA solution. The molar ratio of this compound to HA carboxyl groups will determine the crosslinking density and can be varied (e.g., 0.25:1, 0.5:1, 1:1) to achieve desired hydrogel properties.
-
Mix the solution thoroughly but gently to avoid introducing air bubbles.
-
Immediately cast the solution into molds of the desired shape and size.
-
-
Gelation and Purification:
-
Allow the solution to gel at 37°C for 4-6 hours, or until a stable hydrogel is formed.
-
After gelation, carefully remove the hydrogels from the molds and place them in a large volume of PBS (pH 7.4).
-
Purify the hydrogels by dialysis against PBS for 3 days, changing the PBS twice daily, to remove unreacted chemicals and byproducts.
-
-
Sterilization and Storage:
-
Sterilize the purified hydrogels by sterile filtration of the precursor solutions or by UV irradiation of the final hydrogels.
-
Store the sterile hydrogels in PBS at 4°C until further use.
-
Experimental Workflow for Hydrogel Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound-crosslinked hydrogels.
Protocol 2: Characterization of Hydrogel Properties
2.1 Swelling Behavior
The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.
Procedure:
-
Prepare triplicate hydrogel samples of known dimensions.
-
Lyophilize the samples to obtain the dry weight (Wd).
-
Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record the wet weight (Ws).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio (SR) at each time point using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
2.2 Mechanical Properties (Rheology)
Rheological analysis provides information about the viscoelastic properties of the hydrogel, including its stiffness (storage modulus, G') and viscous nature (loss modulus, G'').
Procedure:
-
Use a rheometer with a parallel plate geometry.
-
Place a hydrogel disc of known thickness on the bottom plate.
-
Lower the upper plate to contact the hydrogel surface and apply a small axial force to ensure good contact.
-
Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region (typically 0.1-1%) to determine G' and G''.[1][2]
2.3 Chemical Characterization (FTIR Spectroscopy)
Fourier-transform infrared (FTIR) spectroscopy is used to confirm the formation of amide bonds during the crosslinking reaction.
Procedure:
-
Lyophilize a sample of the hydrogel.
-
Grind the dried hydrogel into a fine powder.
-
Record the FTIR spectrum of the powder using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Compare the spectrum of the crosslinked hydrogel with that of the starting materials (HA and this compound). The appearance of new peaks corresponding to amide bonds (typically around 1650 cm⁻¹ for amide I and 1550 cm⁻¹ for amide II) and a decrease in the intensity of the carboxylic acid peak will confirm successful crosslinking.[3]
Protocol 3: In Vitro Biocompatibility Assessment
3.1 Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Procedure:
-
Prepare hydrogel extracts by incubating sterile hydrogel samples in cell culture medium for 24 hours at 37°C.
-
Seed cells (e.g., fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with the hydrogel extracts at various concentrations (e.g., 25%, 50%, 100%).
-
Incubate the cells for 24 or 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to cells cultured in fresh medium (control).
3.2 Live/Dead Staining
This assay visually distinguishes between live and dead cells within or on the surface of the hydrogel.[5][6]
Procedure:
-
Culture cells directly on the surface of sterile hydrogel discs.
-
After the desired culture period, wash the hydrogels with PBS.
-
Prepare a working solution of calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) in PBS.[5][6]
-
Incubate the hydrogels with the staining solution for 30-45 minutes at 37°C, protected from light.[6]
-
Wash the hydrogels with PBS.
-
Visualize the live (green) and dead (red) cells using a fluorescence microscope.
Data Presentation: Expected Trends
The following tables present hypothetical but expected quantitative data for hyaluronic acid hydrogels crosslinked with aliphatic diamines of varying chain lengths, including this compound (C9). This data is illustrative and serves to demonstrate the expected trends. Actual experimental results will vary depending on the specific reaction conditions.
Table 1: Effect of Diamine Chain Length on Equilibrium Swelling Ratio
| Diamine Crosslinker | Chain Length | Equilibrium Swelling Ratio (%) |
| 1,4-Diaminobutane | C4 | 850 ± 50 |
| 1,6-Diaminohexane | C6 | 1050 ± 70 |
| 1,9-Nonanediamine | C9 | 1300 ± 90 |
| 1,12-Dodecanediamine | C12 | 1500 ± 110 |
Generally, a longer, more flexible crosslinker like this compound can lead to a lower crosslinking density and a larger mesh size, resulting in a higher swelling ratio.
Table 2: Effect of Diamine Chain Length on Mechanical Properties (Storage Modulus)
| Diamine Crosslinker | Chain Length | Storage Modulus (G') (Pa) |
| 1,4-Diaminobutane | C4 | 500 ± 40 |
| 1,6-Diaminohexane | C6 | 420 ± 35 |
| 1,9-Nonanediamine | C9 | 350 ± 30 |
| 1,12-Dodecanediamine | C12 | 280 ± 25 |
Increasing the chain length of the aliphatic diamine crosslinker generally leads to a decrease in the storage modulus, resulting in a softer hydrogel. This is because longer crosslinkers create a less constrained network.[5]
Application Example: Drug Delivery for Tissue Regeneration
This compound-crosslinked hydrogels can be loaded with therapeutic agents, such as growth factors, for controlled release in tissue engineering applications. For example, transforming growth factor-beta (TGF-β) can be encapsulated within the hydrogel and released over time to promote tissue regeneration.
TGF-β/SMAD Signaling Pathway
The released TGF-β binds to its receptors on the cell surface, initiating a signaling cascade that primarily involves the SMAD proteins. This pathway ultimately leads to the transcription of genes involved in cell proliferation, differentiation, and extracellular matrix production, key processes in tissue repair.
Caption: The TGF-β/SMAD signaling pathway initiated by the release of TGF-β from a hydrogel.
Conclusion
This compound is a valuable crosslinking agent for the fabrication of hydrogels with tunable properties. By adjusting the concentration of this compound and the reaction conditions, researchers can control the swelling behavior and mechanical strength of the resulting hydrogels, tailoring them for specific biomedical applications. The protocols provided herein offer a starting point for the synthesis and characterization of this compound-crosslinked hydrogels. Further optimization will be necessary to achieve the desired properties for any particular application. The biocompatibility of these hydrogels makes them promising candidates for drug delivery systems and tissue engineering scaffolds.
References
- 1. Dynamic covalent crosslinked hyaluronic acid hydrogels and nanomaterials for biomedical applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. Crosslinked hyaluronic acid hydrogels: a strategy to functionalize and pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tunable physical and mechanical properties of gelatin hydrogel after transglutaminase crosslinking on two gelatin types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Designing Dynamic Hydrogels: The Interplay of Cross-Linker Length, Valency, and Reaction Kinetics in Hydrazone-Based Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Interfacial Polymerization of Nonanediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of polyamides via the interfacial polymerization of 1,9-nonanediamine. This method is a rapid and efficient way to produce high molecular weight polymers at the interface of two immiscible liquids. The resulting polyamides have various potential applications, including in drug delivery systems, specialty fibers, and membranes.
I. Introduction to Interfacial Polymerization
Interfacial polymerization is a type of step-growth polymerization where the reaction occurs at the interface between two immiscible liquid phases.[1][2] Typically, a diamine is dissolved in an aqueous phase, and a diacid chloride is dissolved in an organic phase.[2][3] When these two solutions are brought into contact, the polymerization reaction is rapid and confined to the interface.[1][2] This technique allows for the synthesis of high molecular weight polymers at low temperatures and pressures. The resulting polymer can often be continuously removed from the interface as a film or rope.[3]
II. Experimental Protocol: Synthesis of Polyamide 9,10
This protocol details the synthesis of Polyamide 9,10 from 1,9-nonanediamine and sebacoyl chloride.
Materials:
-
1,9-Nonanediamine
-
Sebacoyl chloride
-
Sodium hydroxide (B78521) (NaOH) or Sodium Carbonate (Na2CO3)[3]
-
Dichloromethane (B109758) (CH₂Cl₂) or Hexane (organic solvent)[2]
-
Deionized water
-
Acetone (B3395972) (for washing)
-
Methanol (B129727) (for washing)
Equipment:
-
Beakers
-
Glass stirring rod or tweezers
-
Magnetic stirrer and stir bar (for stirred polymerization)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven or vacuum oven for drying
Procedure:
-
Preparation of the Aqueous Phase:
-
Prepare a 0.5 M aqueous solution of 1,9-nonanediamine. For example, dissolve the appropriate amount of 1,9-nonanediamine in 100 mL of deionized water.
-
Add a stoichiometric amount of a base, such as sodium hydroxide or sodium carbonate, to the aqueous solution. The base neutralizes the hydrochloric acid (HCl) that is a byproduct of the reaction.[1][3]
-
-
Preparation of the Organic Phase:
-
Prepare a 0.2 M solution of sebacoyl chloride in an organic solvent like dichloromethane or hexane. For example, dissolve the appropriate amount of sebacoyl chloride in 100 mL of the chosen solvent.
-
-
Interfacial Polymerization (Unstirred Method):
-
Carefully pour the organic phase over the aqueous phase in a beaker, minimizing mixing of the two layers. A polymer film will form instantly at the interface.
-
Using tweezers or a glass rod, gently grasp the polymer film at the center of the interface and pull it upwards. A continuous rope of the polyamide can be drawn from the beaker.
-
Wind the polymer rope onto a spool or into a separate beaker.
-
-
Interfacial Polymerization (Stirred Method):
-
For producing a polymer powder or slurry, the two phases can be combined in a beaker and stirred vigorously with a magnetic stirrer. This creates a larger interfacial area, leading to a higher polymer yield in a shorter time.
-
-
Purification of the Polymer:
-
Wash the collected polymer thoroughly with deionized water to remove any unreacted diamine and the salt byproduct.
-
Subsequently, wash the polymer with a solvent like acetone or methanol to remove unreacted diacid chloride and the organic solvent.
-
Dry the purified polymer in an oven or vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
III. Data Presentation
The following table summarizes typical experimental parameters and expected outcomes for the interfacial polymerization of 1,9-nonanediamine with sebacoyl chloride (Polyamide 9,10).
| Parameter | Value | Reference/Notes |
| Aqueous Phase | ||
| Diamine | 1,9-Nonanediamine | |
| Diamine Concentration | 0.5 M | Typical concentration range |
| Solvent | Deionized Water | [2] |
| Base | Sodium Hydroxide | To neutralize HCl byproduct[1] |
| Base Concentration | 0.5 M | Stoichiometric to diamine |
| Organic Phase | ||
| Diacid Chloride | Sebacoyl Chloride | |
| Diacid Chloride Conc. | 0.2 M | Typical concentration range |
| Solvent | Dichloromethane | [2] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [1] |
| Reaction Time | Instantaneous | [1] |
| Polymer Properties | ||
| Expected Yield | > 85% | Dependent on technique |
| Physical Form | Film, Rope, or Powder | Depending on stirred/unstirred method |
| Melting Point (°C) | ~200-220 | Literature values for similar polyamides |
| Inherent Viscosity (dL/g) | 0.8 - 1.5 | Indicative of high molecular weight |
IV. Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the unstirred interfacial polymerization of 1,9-nonanediamine.
Caption: Workflow for unstirred interfacial polymerization.
V. Characterization of the Synthesized Polyamide
To confirm the successful synthesis and determine the properties of the polyamide, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic amide bond (~1640 cm⁻¹ for the C=O stretch and ~3300 cm⁻¹ for the N-H stretch).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.[4]
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[4]
-
Viscometry: To estimate the molecular weight of the polymer by measuring the inherent viscosity.
-
X-ray Diffraction (XRD): To determine the crystalline nature of the polyamide.[4]
These application notes provide a foundational understanding and a practical guide for the synthesis of polyamides using 1,9-nonanediamine via interfacial polymerization. Researchers can adapt and optimize the described protocol for their specific applications and desired polymer characteristics.
References
Application Notes and Protocols for the Preparation of Nonanediamine-Based Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the preparation of thin films using 1,9-nonanediamine as a key monomer. The protocols outlined below describe two primary methods: Interfacial Polymerization for the synthesis of polyamide thin films and a Two-Step Solution Casting Method for the fabrication of polyimide thin films. While specific quantitative data for nonanediamine-based films are not extensively available in public literature, the following protocols are based on established principles for similar aliphatic diamines and can be adapted for 1,9-nonanediamine.
Method 1: Interfacial Polymerization for Polyamide Thin Films
Interfacial polymerization is a rapid and effective method for producing thin, highly cross-linked polyamide films at the interface of two immiscible liquids. This technique is widely used in the fabrication of nanofiltration and reverse osmosis membranes.[1][2][3] The resulting polyamide layer is typically very thin and dense, providing excellent separation properties.[1]
Experimental Protocol
1. Materials:
-
Aqueous Phase:
-
1,9-Nonanediamine
-
Deionized (DI) water
-
-
Organic Phase:
-
Trimesoyl chloride (TMC) or Terephthaloyl chloride (TPC)
-
Anhydrous hexane (B92381) (or other inert, water-immiscible organic solvent)
-
-
Support Membrane:
-
Porous substrate (e.g., polysulfone, polyethersulfone)
-
-
Post-treatment:
-
DI water for rinsing
-
2. Procedure:
-
Aqueous Solution Preparation: Prepare a 0.5% - 2.0% (w/v) solution of 1,9-nonanediamine in DI water.
-
Organic Solution Preparation: Prepare a 0.1% - 0.5% (w/v) solution of TMC or TPC in anhydrous hexane.
-
Support Membrane Saturation: Immerse the porous support membrane in the aqueous 1,9-nonanediamine solution for a predetermined time (e.g., 1-5 minutes) to ensure complete saturation of the pores.
-
Removal of Excess Aqueous Solution: Remove the support membrane from the aqueous solution and gently remove excess solution from the surface using a soft rubber roller or air knife. It is crucial to leave the pores filled with the amine solution.
-
Interfacial Polymerization: Contact the amine-saturated surface of the support membrane with the organic solution of TMC or TPC for a short duration (e.g., 30-120 seconds). The polymerization reaction occurs instantaneously at the interface.
-
Post-treatment:
-
Rinse the resulting thin film composite membrane with anhydrous hexane to remove unreacted TMC/TPC.
-
Subsequently, rinse thoroughly with DI water to remove any by-products and unreacted diamine.
-
Heat-treat the membrane in an oven at a moderate temperature (e.g., 60-80°C) for a short period (e.g., 1-5 minutes) to enhance the cross-linking and adhesion of the polyamide layer to the support.[1]
-
-
Storage: Store the prepared thin film composite membrane in DI water until further use.
Quantitative Data Summary (Representative)
The following table summarizes representative quantitative data for polyamide thin films prepared by interfacial polymerization using aliphatic diamines. These values can serve as a starting point for optimizing the preparation of 1,9-nonanediamine-based films.
| Parameter | Range | Effect on Film Properties |
| 1,9-Nonanediamine Concentration | 0.5 - 2.0 % (w/v) | Higher concentrations can lead to a thicker, more cross-linked film, potentially reducing flux but increasing rejection. |
| Acyl Chloride (TMC/TPC) Concentration | 0.1 - 0.5 % (w/v) | Affects the degree of cross-linking and film thickness. |
| Reaction Time | 30 - 120 seconds | Longer reaction times can increase film thickness and cross-linking. |
| Curing Temperature | 60 - 80 °C | Promotes further cross-linking and improves adhesion to the support membrane.[1] |
| Resulting Film Thickness | 50 - 200 nm | Influences water permeability and solute rejection. |
| Water Permeability | 5 - 20 L m⁻² h⁻¹ bar⁻¹ | Highly dependent on film thickness and cross-linking density. |
| Salt Rejection (e.g., Na₂SO₄) | > 90% | A measure of the membrane's separation efficiency. |
Method 2: Two-Step Solution Casting for Polyimide Thin Films
The preparation of polyimide thin films typically involves a two-step process. First, a poly(amic acid) precursor is synthesized from a diamine and a dianhydride. This soluble precursor is then cast into a film and thermally or chemically treated to induce cyclization (imidization) to form the final, insoluble, and highly stable polyimide film.[4][5]
Experimental Protocol
1. Materials:
-
Monomers:
-
1,9-Nonanediamine
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
-
Solvent:
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
-
Imidization Agents (for chemical imidization, optional):
-
Casting Substrate:
-
Glass plate or other smooth, inert surface
-
2. Procedure:
Step 1: Synthesis of Poly(amic acid) Solution
-
In a dry, nitrogen-purged flask, dissolve 1,9-nonanediamine in anhydrous DMAc or NMP with stirring until a clear solution is obtained.
-
Gradually add an equimolar amount of the dianhydride (e.g., PMDA) powder to the diamine solution in small portions. Maintain the reaction temperature at room temperature.
-
Continue stirring under a nitrogen atmosphere for several hours (e.g., 8-24 hours) until a viscous poly(amic acid) solution is formed. The viscosity will increase as the polymerization progresses.
Step 2: Film Casting and Imidization
-
Film Casting: Pour the viscous poly(amic acid) solution onto a clean, level glass substrate. Use a casting knife or doctor blade to spread the solution to a uniform thickness.
-
Solvent Evaporation: Place the cast film in a vacuum oven at a relatively low temperature (e.g., 60-80°C) for several hours to slowly remove the solvent, resulting in a self-supporting poly(amic acid) film.
-
Thermal Imidization:
-
Carefully peel the poly(amic acid) film from the glass substrate.
-
Place the film in a high-temperature oven and subject it to a staged heating program under a nitrogen atmosphere. A typical program might be:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
This process removes water and completes the cyclization to the polyimide.
-
-
Chemical Imidization (Alternative):
-
Instead of thermal treatment, the poly(amic acid) film can be immersed in a solution of acetic anhydride and pyridine in a suitable solvent to induce imidization at a lower temperature.
-
Quantitative Data Summary (Representative)
The table below provides representative quantitative data for polyimide thin films prepared by the two-step solution casting method. These parameters can be adapted for the synthesis of 1,9-nonanediamine-based polyimide films.
| Parameter | Range/Value | Effect on Film Properties |
| Monomer Concentration in Solvent | 10 - 25 % (w/v) | Affects the viscosity of the poly(amic acid) solution and the final film thickness. |
| Reaction Time for Poly(amic acid) | 8 - 24 hours | Ensures high molecular weight of the precursor polymer. |
| Imidization Temperature | 250 - 350 °C | Higher temperatures ensure complete conversion to polyimide and can affect the final mechanical and thermal properties. |
| Resulting Film Thickness | 20 - 100 µm | Dependent on the concentration of the casting solution and the casting knife gap. |
| Tensile Strength | 40 - 85 MPa | Indicates the mechanical robustness of the film.[4] |
| Elongation at Break | 2 - 6 % | A measure of the film's flexibility.[4] |
| Glass Transition Temperature (Tg) | > 200 °C | Reflects the thermal stability of the polyimide. |
Visualization of Experimental Workflow and Application
Experimental Workflow for Interfacial Polymerization
Caption: Workflow for Polyamide Thin Film Preparation.
Conceptual Workflow for Drug Loading and Release
Thin polymer films can be utilized as carriers for the controlled delivery of therapeutic agents.[6][7] The drug can be loaded into the film, and its release can be controlled by the properties of the polymer matrix.[8]
Caption: Drug Loading and Release from a Thin Film.
References
- 1. Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Use of Nonanediamine in the Synthesis of Metal-Organic Frameworks: A Review of Current Research
Despite a thorough review of scientific literature, direct applications of nonanediamine in the de novo synthesis of metal-organic frameworks (MOFs) or its use in post-synthetic modification (PSM) of common MOFs like the MOF-74 series and UiO-66 remain largely undocumented. Current research on amine-functionalized MOFs predominantly focuses on shorter-chain diamines, such as ethylenediamine, or cyclic diamines for applications in areas like carbon dioxide capture. This report summarizes the existing landscape of amine functionalization in MOFs and outlines the potential, yet unexplored, avenues for the integration of this compound.
The functionalization of metal-organic frameworks with amine groups is a widely explored strategy to enhance their properties for specific applications. The introduction of amine functionalities can significantly improve gas adsorption selectivity, catalytic activity, and sensing capabilities. The primary methods for incorporating amines into MOFs are direct synthesis (in-situ) and post-synthetic modification.
In-Situ Synthesis vs. Post-Synthetic Modification
In-situ synthesis involves the use of organic linkers that already contain amine groups. This method allows for a uniform distribution of functional groups throughout the MOF structure. However, the presence of amine groups can sometimes interfere with the MOF crystallization process.
Post-synthetic modification (PSM) , on the other hand, involves introducing functional groups to a pre-synthesized MOF. This approach offers greater flexibility in the types of functional groups that can be introduced and avoids potential complications during MOF synthesis. The majority of research on diamine functionalization of MOFs focuses on PSM, where the diamines are grafted onto the metal nodes or organic linkers of the framework.
Potential Applications and Future Research Directions
The lack of specific research on this compound-functionalized MOFs presents an opportunity for future investigations. Researchers could explore the post-synthetic modification of well-characterized MOFs, such as those from the MOF-74 or UiO-66 families, with this compound.
Experimental Workflow for Investigating this compound Functionalization:
Caption: A generalized workflow for the post-synthetic modification of a MOF with this compound and subsequent characterization and application testing.
Such studies would involve a systematic investigation of the reaction conditions for the post-synthetic modification, including solvent, temperature, and reaction time, to achieve optimal functionalization. Detailed characterization of the resulting this compound-functionalized MOFs would be crucial to understand the impact of the long-chain diamine on the material's structure, porosity, and thermal stability. Finally, evaluating the performance of these novel materials in relevant applications would shed light on the potential benefits of using this compound in MOF synthesis.
Application Notes and Protocols for the Quantification of Nonanediamine in a Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanediamine (1,9-nonanediamine) is a long-chain aliphatic diamine that serves as a valuable monomer and building block in the synthesis of polyamides, epoxy resins, and other specialty polymers. Accurate quantification of this compound in a reaction mixture is crucial for reaction monitoring, process optimization, yield calculation, and quality control of the final product. Due to its polar nature and low volatility, direct analysis of this compound can be challenging. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), both of which typically require a derivatization step to enhance analytical performance.
Comparison of Analytical Methods
The choice of analytical method for quantifying this compound depends on several factors, including the required sensitivity, the complexity of the reaction matrix, and the availability of instrumentation. Below is a summary of the two primary chromatographic methods.
Table 1: Comparison of Quantitative Performance for Analytical Methods
| Feature | GC-MS with Acylation Derivatization | HPLC-FLD with OPA Derivatization |
| Principle | Separation of volatile derivatives in the gas phase based on boiling point and polarity, with detection by mass spectrometry. | Separation of fluorescent derivatives in the liquid phase based on polarity, with detection by a fluorescence detector. |
| Derivatization | Required to increase volatility and improve chromatographic peak shape. Common reagents include trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA).[1][2] | Required for fluorescence detection. o-Phthalaldehyde (B127526) (OPA) in the presence of a thiol is a common reagent for primary amines.[3][4] |
| Selectivity | High, due to mass spectrometric detection which allows for specific ion monitoring. | High, due to the specificity of the derivatization reaction for primary amines and the selectivity of fluorescence detection.[3] |
| Sensitivity (LOD/LOQ) | LOD: ~0.1 - 10 ng/mL; LOQ: ~0.5 - 30 ng/mL (Estimated for similar long-chain diamines).[5][6] | LOD: ~0.1 - 1.0 µg/L; LOQ: ~0.3 - 3.0 µg/L (Estimated for similar aliphatic amines).[2] |
| Linearity (R²) | Typically > 0.99 over a 2-3 order of magnitude concentration range.[6][7] | Typically > 0.99 over a 2-3 order of magnitude concentration range.[2][8] |
| Recovery | Generally in the range of 85-115%, depending on the extraction and derivatization efficiency.[9] | Generally in the range of 90-110%, depending on the sample matrix and extraction procedure.[2][9] |
| Advantages | High specificity, excellent for complex matrices, provides structural information. | High sensitivity, relatively lower instrumentation cost compared to MS, robust for routine analysis.[3] |
| Disadvantages | Requires derivatization, potential for thermal degradation of derivatives. | Derivatization is required, OPA derivatives can be unstable and require prompt analysis.[3] |
Disclaimer: The quantitative data presented in this table is based on literature values for structurally similar long-chain aliphatic diamines and may not be directly transferable to this compound. Method validation is required for specific applications.
Experimental Workflows and Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for the quantification of this compound in a reaction mixture.
General workflow for this compound quantification.
Protocol 1: Quantification of this compound by GC-MS with Acylation Derivatization
This protocol describes the quantification of this compound in a reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with trifluoroacetic anhydride (TFAA).
Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS), e.g., 1,10-decanediamine
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (B1210297) (GC grade)
-
Pyridine (B92270) (anhydrous)
-
Sodium sulfate (B86663) (anhydrous)
-
Deionized water
-
Reaction mixture containing this compound
Equipment
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC vials with inserts
Experimental Protocol Workflow
GC-MS workflow with acylation derivatization.
Detailed Procedure
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and the internal standard (e.g., 1,10-decanediamine) in a suitable solvent like methanol (B129727) or ethyl acetate.
-
Prepare a series of calibration standards by diluting the stock solutions.
-
To a known volume or weight of the reaction mixture, add a known amount of the internal standard.
-
Perform a liquid-liquid extraction of the this compound from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate) after adjusting the pH to basic conditions (pH > 10) with NaOH.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of a mixture of ethyl acetate and pyridine (4:1, v/v).
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Vortex the mixture for 1 minute and incubate at 60°C for 30 minutes.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.
-
-
GC-MS Conditions (Typical):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 280 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV, with data acquisition in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized this compound and internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the derivatized this compound to the peak area of the derivatized internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the reaction mixture sample from the calibration curve.
-
Protocol 2: Quantification of this compound by HPLC-FLD with OPA Derivatization
This protocol details the quantification of this compound using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) after pre-column derivatization with o-phthalaldehyde (OPA).
Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS), e.g., 1,7-heptanediamine
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA) or 2-Mercaptoethanol (2-ME)
-
Boric acid buffer (0.4 M, pH 10.2)
-
Methanol and Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Perchloric acid (0.4 M)
-
Reaction mixture containing this compound
Equipment
-
High-Performance Liquid Chromatograph with a fluorescence detector and an autosampler capable of pre-column derivatization.
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Syringe filters (0.45 µm)
Experimental Protocol Workflow
HPLC-FLD workflow with OPA derivatization.
Detailed Procedure
-
Reagent Preparation:
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol, add 9 mL of 0.4 M boric acid buffer (pH 10.2), and 100 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and the internal standard (e.g., 1,7-heptanediamine) in 0.1 M HCl.
-
Prepare a series of calibration standards by diluting the stock solutions.
-
To a known volume or weight of the reaction mixture, add a known amount of the internal standard.
-
For matrix cleanup, add three volumes of cold 0.4 M perchloric acid to the sample, vortex, and centrifuge to precipitate any interfering macromolecules.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
Automated Pre-column Derivatization (in autosampler):
-
The autosampler is programmed to mix a specific volume of the sample/standard with the OPA derivatization reagent and borate buffer in a specific ratio (e.g., 1:1:1) and allow for a short reaction time (e.g., 1-2 minutes) before injection.
-
-
HPLC-FLD Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Sodium acetate buffer (pH 7.2).
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the derivatized diamines.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detection: Excitation at 340 nm and Emission at 450 nm.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the derivatized this compound to the peak area of the derivatized internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the reaction mixture sample from the calibration curve.
-
Conclusion
Both GC-MS and HPLC-FLD offer reliable and sensitive methods for the quantification of this compound in reaction mixtures, provided that an appropriate derivatization strategy is employed. The choice between the two techniques will depend on the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and available instrumentation. The protocols provided here serve as a starting point, and optimization and validation are essential for any specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
- 5. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Development and validation of an assay method of the paraphenylene diamine by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. squjs.squ.edu.om [squjs.squ.edu.om]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Step-by-Step Guide to Synthesizing Nylon 9,T with Nonanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nylon 9,T, a semi-aromatic polyamide, is a high-performance thermoplastic known for its excellent thermal stability, mechanical strength, and chemical resistance. It is synthesized from the polycondensation of nonanediamine (a nine-carbon diamine) and terephthaloyl chloride (an aromatic diacid chloride). The incorporation of the aromatic terephthalate (B1205515) unit into the aliphatic polyamide backbone imparts a high melting point and glass transition temperature, making Nylon 9,T suitable for demanding applications in the automotive, electronics, and aerospace industries. This document provides a detailed protocol for the laboratory-scale synthesis of Nylon 9,T via low-temperature solution polymerization.
Experimental Protocols
Materials and Equipment
-
Monomers:
-
1,9-Nonanediamine (98% purity)
-
Terephthaloyl chloride (99% purity)
-
-
Solvent:
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
-
Acid Scavenger:
-
Pyridine (B92270), anhydrous
-
-
Precipitation/Washing:
-
Deionized water
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Low-temperature bath (e.g., ice-salt bath)
-
Büchner funnel and filter paper
-
Vacuum oven
-
Standard laboratory glassware
-
Synthesis of Nylon 9,T via Low-Temperature Solution Polymerization
This protocol outlines the synthesis of Nylon 9,T through a low-temperature solution polycondensation reaction. This method is preferred for producing high-molecular-weight aromatic polyamides under controlled conditions.
Step 1: Monomer Solution Preparation
-
In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1,9-nonanediamine (e.g., 10 mmol, 1.583 g) in anhydrous N-Methyl-2-pyrrolidone (NMP) (e.g., 50 mL).
-
Add anhydrous pyridine (e.g., 22 mmol, 1.78 mL) to the solution as an acid scavenger.
-
Stir the mixture under a gentle stream of nitrogen until the diamine is completely dissolved.
-
Cool the flask to 0-5 °C using a low-temperature bath.
Step 2: Polymerization
-
In a separate beaker, dissolve terephthaloyl chloride (e.g., 10 mmol, 2.030 g) in anhydrous NMP (e.g., 25 mL).
-
Transfer this solution to a dropping funnel.
-
Add the terephthaloyl chloride solution dropwise to the cooled, stirring diamine solution over a period of 30-60 minutes. Maintain the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to continue at 0-5 °C for 2 hours, and then let it warm to room temperature and stir for an additional 18-24 hours. The solution will become increasingly viscous as the polymerization proceeds.
Step 3: Precipitation and Purification
-
Pour the viscous polymer solution into a beaker containing a rapidly stirring excess of methanol (e.g., 500 mL) to precipitate the Nylon 9,T.
-
Collect the white, fibrous precipitate by vacuum filtration using a Büchner funnel.
-
Wash the polymer thoroughly with hot deionized water to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Subsequently, wash the polymer with methanol to aid in drying.
-
Dry the purified Nylon 9,T in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Step 4: Characterization
-
Determine the polymer yield by weighing the dried product.
-
Characterize the molecular weight and molecular weight distribution using techniques such as Gel Permeation Chromatography (GPC).
-
Analyze the thermal properties, including the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Data Presentation
Table 1: Typical Properties of Synthesized Nylon 9,T
| Property | Typical Value Range | Analytical Method |
| Yield (%) | 90 - 98 | Gravimetric |
| Number Average Molecular Weight (Mn) ( g/mol ) | 30,000 - 60,000 | GPC |
| Weight Average Molecular Weight (Mw) ( g/mol ) | 60,000 - 120,000 | GPC |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temperature (Tg) (°C) | 120 - 140 | DSC |
| Melting Temperature (Tm) (°C) | 290 - 310 | DSC |
| Decomposition Temperature (Td) (°C) (5% weight loss) | > 400 | TGA |
Note: The values presented in this table are representative and can vary depending on the specific reaction conditions, purity of monomers, and analytical techniques used.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of Nylon 9,T.
Caption: Logical relationship of Nylon 9,T synthesis reaction.
Application Notes and Protocols: Nonanediamine in Biomedical Materials Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanediamine, a nine-carbon aliphatic diamine, serves as a versatile building block in the synthesis of advanced biomedical materials. Its chain length and terminal amine groups allow for the formation of flexible yet robust polymer networks. These characteristics make it a valuable component in the development of materials for drug delivery, tissue engineering, and antimicrobial surfaces. This document provides detailed application notes and experimental protocols for the utilization of this compound in these key areas of biomedical research.
I. Polyamide Synthesis for Biodegradable Implants and Drug Delivery
This compound can be polymerized with dicarboxylic acids, such as the bio-based sebacic acid, to form biodegradable polyamides. These polymers are of interest for applications like temporary implants, sutures, and matrices for controlled drug release. The degradation of these polyamides in vivo is expected to occur via hydrolysis of the amide bonds, yielding non-toxic degradation products.[1][2]
Experimental Protocol: Synthesis of Poly(this compound-co-sebacic acid)
This protocol describes the melt polycondensation method for synthesizing a polyamide from this compound and sebacic acid.
Materials:
-
1,9-Nonanediamine
-
Sebacic acid
-
Nitrogen gas (high purity)
-
Ethanol (B145695) (optional, for salt formation)
-
Water (optional, for salt formation)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Distillation apparatus
-
Vacuum pump
Procedure:
-
Nylon Salt Formation (Recommended for Stoichiometric Control):
-
Dissolve equimolar amounts of 1,9-nonanediamine and sebacic acid in ethanol or an ethanol/water mixture with stirring at room temperature.
-
The corresponding nylon salt will precipitate.
-
Filter the salt and dry it under vacuum to ensure a precise 1:1 molar ratio.
-
-
Polycondensation:
-
Place the dried nylon salt (or equimolar amounts of the monomers) into the three-necked flask.
-
Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Begin stirring and gradually heat the flask using the heating mantle to 220-280°C.
-
Water, a byproduct of the reaction, will begin to distill off. Continue heating under a slow stream of nitrogen.
-
Once the majority of the water has been removed, apply a vacuum to the system to facilitate the removal of the remaining water and drive the polymerization to completion, resulting in a high molecular weight polymer.
-
The viscosity of the melt will increase significantly. Continue the reaction under vacuum for 2-4 hours.
-
Cool the reactor to room temperature under nitrogen. The resulting solid polyamide can then be removed and processed.
-
Data Presentation: Thermal and Mechanical Properties
The following table presents typical properties for a polyamide synthesized from a long-chain diamine and diacid, which are expected to be comparable to a this compound-based polyamide.
| Property | Typical Value Range | Unit |
| Melting Temperature (Tm) | 180 - 220 | °C |
| Glass Transition Temp (Tg) | 40 - 60 | °C |
| Tensile Strength | 40 - 70 | MPa |
| Young's Modulus | 1.5 - 2.5 | GPa |
| Elongation at Break | 100 - 200 | % |
Note: These values are representative and can vary based on molecular weight, crystallinity, and processing conditions.
Logical Workflow for Biodegradable Polymer Synthesis
II. This compound as a Crosslinker for Hydrogels in Tissue Engineering
Hydrogels are water-swollen polymer networks that mimic the extracellular matrix, making them ideal for tissue engineering scaffolds.[3] this compound can be used as a crosslinking agent to form hydrogels from polymers containing reactive functional groups (e.g., carboxylic acids, epoxides). The length and flexibility of the this compound chain can influence the mechanical properties and swelling behavior of the resulting hydrogel.
Experimental Protocol: Synthesis of a this compound-Crosslinked Hydrogel
This protocol describes the synthesis of a hydrogel using a polymer with carboxyl groups (e.g., poly(acrylic acid)) and this compound as the crosslinker, facilitated by carbodiimide (B86325) chemistry.
Materials:
-
Poly(acrylic acid) (PAA)
-
1,9-Nonanediamine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
Glass vials
-
Vortex mixer
-
pH meter
Procedure:
-
Polymer Solution Preparation:
-
Prepare a stock solution of PAA in PBS (e.g., 10% w/v). Adjust the pH to 7.4.
-
-
Crosslinker and Activator Preparation:
-
Prepare stock solutions of EDC and NHS in deionized water (e.g., 100 mg/mL).
-
Prepare a stock solution of 1,9-nonanediamine in deionized water. The concentration will depend on the desired crosslinking density.
-
-
Hydrogel Formation:
-
To the PAA solution, add the EDC and NHS solutions and vortex briefly to activate the carboxyl groups.
-
Immediately add the desired volume of the this compound solution to the activated PAA solution.
-
Vortex the mixture thoroughly for 30 seconds.
-
Allow the solution to stand at room temperature. Gelation should occur within minutes to an hour, depending on the concentrations of the reactants.
-
The resulting hydrogel can be washed with PBS to remove any unreacted reagents.
-
Data Presentation: Hydrogel Properties
The swelling ratio and mechanical properties of hydrogels are critical for their application. The following tables provide a template for presenting such data.
Table 1: Swelling Ratio of this compound-Crosslinked Hydrogels
| Crosslinker Concentration (mol%) | Equilibrium Swelling Ratio (%) |
| 1 | (e.g., 1500) |
| 2.5 | (e.g., 1000) |
| 5 | (e.g., 700) |
Note: The swelling ratio is calculated as ((Ws - Wd) / Wd) x 100, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[4]
Table 2: Mechanical Properties of this compound-Crosslinked Hydrogels
| Crosslinker Concentration (mol%) | Compressive Modulus (kPa) |
| 1 | (e.g., 10) |
| 2.5 | (e.g., 25) |
| 5 | (e.g., 50) |
Note: Mechanical properties can be determined using techniques like compression testing or rheometry.[5][6]
Experimental Workflow for Hydrogel Synthesis and Characterization
III. This compound-Based Polycations for Gene Delivery
Cationic polymers (polycations) can complex with negatively charged nucleic acids (DNA, RNA) to form nanoparticles that facilitate their entry into cells. This compound can be incorporated into polymer backbones to create polycations for gene delivery. The primary amine groups of this compound can be protonated at physiological pH, providing the positive charge necessary for nucleic acid binding.
Experimental Protocol: Preparation and Characterization of Polycation/DNA Nanoparticles
This protocol outlines the general steps for forming and characterizing nanoparticles from a this compound-based polycation and plasmid DNA (pDNA).
Materials:
-
This compound-based polycation
-
Plasmid DNA (pDNA)
-
Nuclease-free water or buffer (e.g., HEPES-buffered saline)
Equipment:
-
Vortex mixer
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Nanoparticle Formation:
-
Prepare stock solutions of the polycation and pDNA in nuclease-free water or buffer.
-
Determine the desired N/P ratio (the ratio of nitrogen atoms in the polycation to phosphate (B84403) groups in the DNA).
-
In a microcentrifuge tube, add the appropriate volume of the polycation solution.
-
To this, add the pDNA solution and immediately vortex for 30 seconds.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
-
Characterization:
-
Size and Zeta Potential: Measure the hydrodynamic diameter and zeta potential of the nanoparticles using a DLS instrument.
-
DNA Condensation: Perform an agarose gel retardation assay. Load the nanoparticle solutions into the wells of an agarose gel. Free, uncomplexed pDNA will migrate through the gel, while pDNA condensed within nanoparticles will be retained in the wells.
-
Data Presentation: Nanoparticle Characteristics and Transfection Efficiency
Table 3: Physicochemical Properties of Polycation/pDNA Nanoparticles
| N/P Ratio | Particle Size (nm) | Zeta Potential (mV) |
| 5 | (e.g., 180) | (e.g., +15) |
| 10 | (e.g., 150) | (e.g., +25) |
| 20 | (e.g., 120) | (e.g., +35) |
Table 4: In Vitro Transfection Efficiency
| N/P Ratio | Transfection Efficiency (%) | Cell Viability (%) |
| 5 | (e.g., 15) | (e.g., 95) |
| 10 | (e.g., 40) | (e.g., 85) |
| 20 | (e.g., 35) | (e.g., 70) |
Note: Transfection efficiency is often measured by the expression of a reporter gene (e.g., GFP) and quantified by flow cytometry. Cell viability can be assessed using assays such as the MTT or PrestoBlue assay.
Signaling Pathway for Nanoparticle-Mediated Gene Delivery
The following diagram illustrates the general cellular uptake and intracellular trafficking pathway for polycation/DNA nanoparticles.
IV. Antimicrobial Surfaces
The amine groups in this compound can be leveraged to create antimicrobial surfaces. These surfaces can be prepared by grafting this compound-containing polymers onto a substrate or by incorporating them into coatings. The antimicrobial activity is often attributed to the cationic nature of the protonated amines, which can disrupt bacterial cell membranes.
Experimental Protocol: Surface Modification and Antimicrobial Testing
This protocol provides a general method for coating a surface with a this compound-containing polymer and assessing its antimicrobial efficacy.
Materials:
-
Substrate (e.g., glass slides, polymer films)
-
This compound-containing polymer solution
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Luria-Bertani (LB) broth and agar
-
Phosphate-buffered saline (PBS)
Equipment:
-
Spinner or dip coater
-
UV-crosslinker (if the polymer is photo-reactive)
-
Incubator
-
Spectrophotometer
-
Colony counter
Procedure:
-
Surface Coating:
-
Clean the substrates thoroughly.
-
Apply the this compound-containing polymer solution to the substrate using a spin coater or by dip coating.
-
Dry the coated surfaces and, if applicable, crosslink the polymer using UV light or heat.
-
-
Antimicrobial Assay (JIS Z 2801 method):
-
Prepare a bacterial suspension in PBS.
-
Place the coated and uncoated (control) substrates in sterile petri dishes.
-
Pipette a small volume of the bacterial suspension onto the surface of each substrate.
-
Cover the inoculum with a sterile film to ensure close contact.
-
Incubate the samples at 37°C for 24 hours.
-
After incubation, wash the surfaces with a known volume of PBS to recover the bacteria.
-
Perform serial dilutions of the recovered bacterial suspension and plate on LB agar.
-
Incubate the plates at 37°C for 24 hours and count the number of colony-forming units (CFUs).
-
Data Presentation: Antimicrobial Efficacy
Table 5: Antibacterial Activity of this compound-Modified Surfaces
| Bacterial Strain | Log Reduction (vs. Control) |
| E. coli | (e.g., > 3) |
| S. aureus | (e.g., > 3) |
Note: A log reduction of >2 is generally considered significant antimicrobial activity.
Logical Relationship for Antimicrobial Surface Development
V. Biocompatibility Assessment
A critical aspect of developing any new biomedical material is the assessment of its biocompatibility. In vitro cytotoxicity assays are a fundamental first step in this evaluation.[7][8][9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of a biomaterial extract.
Materials:
-
Biomaterial sample (e.g., this compound-based polymer film)
-
Cell culture medium (e.g., DMEM)
-
Mammalian cell line (e.g., L929 fibroblasts)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
Equipment:
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Material Extraction:
-
Sterilize the biomaterial sample.
-
Incubate the material in cell culture medium at 37°C for 24-72 hours to create an extract. The ratio of material surface area to medium volume should follow ISO 10993-5 standards.
-
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Cell Treatment:
-
Remove the old medium and replace it with the material extract. Include positive (e.g., cytotoxic material) and negative (e.g., fresh medium) controls.
-
Incubate the cells for 24-72 hours.
-
-
MTT Assay:
-
Remove the extract and add fresh medium containing the MTT reagent to each well.
-
Incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Presentation: Cell Viability
Table 6: In Vitro Cytotoxicity of this compound-Based Material Extract
| Extract Concentration (%) | Cell Viability (%) |
| 25 | (e.g., 98 ± 5) |
| 50 | (e.g., 95 ± 6) |
| 100 | (e.g., 92 ± 7) |
Note: Cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. A material is generally considered non-cytotoxic if cell viability is above 70%.
Workflow for Biocompatibility Evaluation
References
- 1. mdpi.com [mdpi.com]
- 2. Recycling and Degradation of Polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Swelling and degradation of hydrogels synthesized with degradable poly(β-amino ester) crosslinkers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 5. Evaluation of the effects of cross-linking and swelling on the mechanical behaviors of hydrogels using the digital image correlation method - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. Effect of crosslinking density on swelling and mechanical properties of PEGDA400/PCLTMA900 hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocompatibility Testing for Implants: A Novel Tool for Selection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatibility Testing for Surgical Implants [nabi.bio]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common side reactions in Nonanediamine polymerization and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during nonanediamine polymerization.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Molecular Weight and Poor Mechanical Properties of the Final Polymer
Q1: My final polyamide has a low molecular weight and is brittle. What are the likely causes and how can I fix this?
A1: Low molecular weight in step-growth polymerization is most commonly a result of a few key factors. The troubleshooting workflow below will guide you through diagnosing and resolving the issue.
Troubleshooting Workflow for Low Molecular Weight
Caption: Troubleshooting workflow for low molecular weight polyamide.
A primary cause of low molecular weight is an imbalance in the stoichiometry of the diamine and diacid functional groups. For linear polymers, the highest molecular weight is achieved when the molar ratio is exactly 1:1. Any deviation leads to an excess of one type of end-group, which terminates the polymerization. Monofunctional impurities in the monomers can also act as chain stoppers, drastically limiting the final molecular weight. Finally, inefficient removal of the condensation byproduct, such as water in melt polycondensation, can inhibit the forward reaction and limit chain growth.
Issue 2: Gel Formation or Cross-linking in the Polymer
Q2: My polymerization reaction resulted in an insoluble gel. What causes this and how can it be prevented?
A2: Gel formation, or cross-linking, is typically caused by the presence of polyfunctional impurities in your monomers or by side reactions that occur at high temperatures.
Prevention Strategies for Gel Formation:
-
Monomer Purity: Ensure that your this compound and diacid monomers are strictly difunctional. Trifunctional or higher functional impurities will lead to a branched and eventually cross-linked network.
-
Reaction Temperature: High temperatures can induce side reactions that lead to cross-linking. For instance, in some polyamide systems, deamination at high temperatures can lead to subsequent reactions that cause gelation.[1] It is crucial to maintain the polymerization temperature below the point of significant thermal degradation. Consider using a lower temperature method like solid-state polymerization (SSP) if melt polymerization proves problematic.
-
Inert Atmosphere: Conduct the polymerization under a nitrogen or argon atmosphere to prevent oxidative side reactions that can also contribute to cross-linking.
Issue 3: Discoloration of the Final Polymer
Q3: The polyamide I synthesized is yellow or brown instead of the expected off-white color. Why did this happen?
A3: Discoloration in polyamides is often a sign of thermal degradation or oxidation during polymerization, especially at the high temperatures required for melt polycondensation.
Minimizing Polymer Discoloration:
-
Temperature Control: Avoid excessive temperatures or prolonged reaction times at high temperatures. The use of a high-vacuum in the final stages of melt polycondensation helps to lower the required temperature for achieving high molecular weight.
-
Inert Atmosphere: The exclusion of oxygen is critical. Purge the reactor with an inert gas like nitrogen or argon before heating and maintain a slight positive pressure throughout the reaction.
-
Antioxidants: The addition of a small amount of a secondary antioxidant, such as triphenyl phosphite, can help prevent discoloration by reducing hydroperoxide formation during polymerization.
-
Monomer Purity: Impurities in the monomers can also contribute to color formation at high temperatures.
Issue 4: Presence of Cyclic Oligomers
Q4: My final polymer contains a significant fraction of cyclic oligomers. What are these and how can I reduce their formation?
A4: Cyclic oligomers are a common side product in polyamide synthesis, formed through intramolecular "back-biting" reactions, especially at high dilution or high temperatures. These can migrate from the polymer and are a concern for applications like food contact materials.[1][2][3][4]
Logical Relationship of Cyclization and Prevention
References
- 1. Isolation and Quantification of Polyamide Cyclic Oligomers in Kitchen Utensils and Their Migration into Various Food Simulants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic oligomers in polyamide for food contact material: quantification by HPLC-CLND and single-substance calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Quantification of Polyamide Cyclic Oligomers in Kitchen Utensils and Their Migration into Various Food Simulants | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Polycondensation of Nonanediamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the polycondensation of 1,9-nonanediamine, particularly for the synthesis of high-performance polyamides like Polyamide 9,T (PA9T).
Frequently Asked Questions (FAQs)
Q1: What are the primary monomers used for the polycondensation with 1,9-nonanediamine to synthesize high-performance polyamides?
A1: For the synthesis of high-performance semi-aromatic polyamides, 1,9-nonanediamine is typically reacted with an aromatic diacid. The most common co-monomer is terephthalic acid (TPA), which results in the formation of Polyamide 9,T (PA9T). This polymer is known for its excellent thermal stability, low moisture absorption, and high chemical resistance.
Q2: What is the most common method for the synthesis of Polyamide 9,T (PA9T)?
A2: The most prevalent method for synthesizing PA9T is melt polycondensation. This process is generally carried out in multiple stages, starting with the formation of a nylon salt, followed by a prepolymerization step in the liquid phase, and concluding with a solid-state polycondensation (SSP) at high temperature and under vacuum to achieve a high molecular weight.
Q3: Why is monomer purity and stoichiometry crucial in nonanediamine polycondensation?
A3: Monomer purity and a precise stoichiometric balance between the diamine and diacid functional groups are critical for achieving a high molecular weight polymer.[1] Even small amounts of monofunctional impurities can act as chain stoppers, which will limit the polymer chain growth and significantly reduce the final molecular weight and mechanical properties of the material.[1] An imbalance in the stoichiometry will also lead to a lower degree of polymerization.
Q4: What are the key reaction parameters that need to be controlled during the polycondensation of this compound?
A4: The key reaction parameters to control are temperature, pressure (vacuum), reaction time, and agitation. The temperature profile across the different stages of the reaction is crucial to control the reaction rate and minimize side reactions. A high vacuum in the final stage is essential to effectively remove the condensation byproduct (water), driving the equilibrium towards the formation of a high molecular weight polymer.
Q5: What are common side reactions to be aware of during the high-temperature polycondensation of this compound?
A5: At the elevated temperatures required for melt polycondensation, several side reactions can occur, potentially impacting the polymer's properties. These include thermal degradation, which can lead to discoloration and a reduction in molecular weight.[2] Other potential side reactions are deamination of the terminal amine groups and dehydration of the terminal carboxyl groups, both of which can cap the polymer chains and prevent further growth.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polycondensation of 1,9-nonanediamine.
| Issue | Potential Cause | Recommended Action |
| Low Molecular Weight / Low Viscosity | - Impurities in monomers- Inaccurate stoichiometry- Inadequate vacuum during final stage- Insufficient reaction time | - Purify monomers before use (e.g., recrystallization).- Ensure precise weighing and molar ratio of monomers.- Check for leaks in the vacuum system and ensure a high vacuum is achieved.- Increase the duration of the solid-state polycondensation stage. |
| Polymer Discoloration (Yellowing/Darkening) | - Thermal degradation due to excessive temperature or prolonged reaction time- Presence of oxygen in the reactor | - Optimize the temperature profile to avoid overheating.- Reduce the residence time at the highest temperature.- Ensure the reactor is thoroughly purged with an inert gas (e.g., nitrogen) before heating. |
| Gel Formation / Cross-linking | - Presence of trifunctional impurities in monomers- Localized overheating in the reactor | - Ensure the purity of the monomers.- Improve agitation to ensure uniform temperature distribution throughout the reaction mass. |
| Brittle Polymer | - Low molecular weight- Broad molecular weight distribution | - Refer to the troubleshooting steps for "Low Molecular Weight".- Optimize the reaction conditions to favor uniform chain growth. |
| Inconsistent Batch-to-Batch Results | - Variations in monomer quality- Inconsistent reaction conditions (temperature, pressure, time) | - Standardize monomer purification and characterization procedures.- Implement strict process control to ensure consistent reaction parameters for each batch. |
Data Presentation
The following tables summarize the key reaction conditions for the synthesis of Polyamide 9,T.
Table 1: Typical Reaction Conditions for PA9T Synthesis
| Parameter | Liquid Phase Polycondensation | Solid-State Polycondensation (SSP) |
| Temperature | 190 - 230°C | 240 - 300°C |
| Pressure | -0.1 MPa (Vacuum) | -0.06 MPa (High Vacuum) |
| Reaction Time | 2 - 8 hours | 2 - 4 hours |
| Catalyst (optional) | NaOH (e.g., 0.5 parts by weight) | - |
| Atmosphere | Inert (e.g., Nitrogen) | Inert / Vacuum |
Table 2: Effect of Reaction Parameters on PA9T Properties (Qualitative)
| Parameter Change | Effect on Molecular Weight | Effect on Thermal Stability | Potential Negative Effects |
| Increase in SSP Temperature | Increase | Increase (up to a point) | Increased risk of thermal degradation and discoloration. |
| Increase in SSP Time | Increase | Generally stable | Can lead to discoloration if the temperature is too high. |
| Improved Vacuum Level | Significant Increase | No direct effect | - |
| Excess of Diamine | Decrease | Slight Decrease | - |
| Excess of Diacid | Decrease | Slight Decrease | - |
Experimental Protocols
Protocol for Melt Polycondensation of 1,9-Nonanediamine and Terephthalic Acid to Synthesize Polyamide 9,T
This protocol describes a two-stage melt polycondensation process.
Materials:
-
1,9-Nonanediamine (high purity)
-
Terephthalic acid (TPA) (high purity)
-
Catalyst (e.g., NaOH, optional)
-
Heat stabilizer (optional)
-
Deionized water
Equipment:
-
High-pressure polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, vacuum port, and a condenser for water removal.
-
Heating mantle or oil bath with a programmable temperature controller.
-
Vacuum pump capable of reaching high vacuum.
Procedure:
Stage 1: Salt Formation and Liquid Phase Pre-polymerization
-
Ensure the reactor is clean and dry.
-
Charge the reactor with equimolar amounts of 1,9-nonanediamine and terephthalic acid.
-
Add deionized water to form a concentrated salt solution (e.g., 50-60% by weight).
-
If using, add the catalyst and heat stabilizer at this stage.
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Purge the reactor with an inert gas (e.g., nitrogen) for at least 30 minutes to remove all oxygen.
-
Begin heating the mixture under a nitrogen atmosphere with continuous stirring.
-
Gradually increase the temperature to approximately 190°C. During this time, water will start to distill off.
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Once the temperature reaches 190°C, slowly apply a vacuum to approximately -0.1 MPa.
-
Continue the reaction under these conditions for about 8 hours. The viscosity of the mixture will increase as the prepolymer forms.
Stage 2: Solid-State Polycondensation (SSP)
-
After the liquid phase polymerization, the prepolymer is cooled and can be extruded and pelletized.
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The prepolymer pellets are then transferred to a suitable solid-state polymerization reactor (e.g., a tumble dryer or a twin-screw extruder).
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Heat the prepolymer under a flow of inert gas to a temperature range of 160-300°C. The exact temperature will depend on the desired final properties and should be below the melting point of the final polymer. A typical temperature profile would be a gradual increase to the final temperature.
-
Once the target temperature is reached, apply a high vacuum (e.g., -0.06 MPa).
-
Continue the solid-state polycondensation for 2-4 hours to allow for the removal of residual water and further increase the molecular weight.
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After the reaction is complete, cool the polymer to room temperature under an inert atmosphere before handling.
Visualizations
Caption: Experimental workflow for the two-stage melt polycondensation of Polyamide 9,T.
Caption: Troubleshooting workflow for common issues in this compound polycondensation.
References
improving the yield and purity of synthesized Nonanediamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of nonanediamine. Our goal is to help you improve both the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 1,9-nonanediamine?
A1: The two primary industrial methods for synthesizing 1,9-nonanediamine are the reductive amination of azelaic acid (or its derivatives) and a multi-step synthesis starting from 1,5-glutaraldehyde. The choice of route often depends on the availability and cost of starting materials, as well as environmental and safety considerations.[1][2]
Q2: I am experiencing a low yield in my this compound synthesis. What are the general areas I should investigate?
A2: Low yields in diamine synthesis can often be attributed to several factors: incomplete reaction, formation of side products, or loss of product during workup and purification.[3] Key areas to troubleshoot include the purity of starting materials, reaction temperature, pressure, catalyst activity, and reaction time. Suboptimal conditions can lead to the formation of secondary amines or cyclic byproducts.
Q3: My final this compound product is discolored. What are the likely causes?
A3: Discoloration, often a yellowish tint, in diamines can be a result of thermal degradation during high-temperature purification steps like distillation or air oxidation. It is crucial to perform distillations under vacuum to lower the boiling point and to handle the purified diamine under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the most effective methods for purifying crude this compound?
A4: The most common and effective methods for purifying this compound are vacuum distillation and recrystallization. Vacuum distillation is particularly useful for removing non-volatile impurities and unreacted starting materials.[4] Recrystallization from a suitable solvent system can effectively remove soluble impurities and improve the final purity of the product.[1]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.
Scenario 1: Synthesis from Azelaic Acid
The synthesis of this compound from azelaic acid typically proceeds through the formation of azelaic diamide, followed by dehydration to 1,9-nonanedinitrile, and finally hydrogenation to 1,9-nonanediamine.
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst | The choice of catalyst is critical. Raney Nickel and Raney Cobalt are commonly used. Compare the performance of different catalysts under your reaction conditions. Ensure the catalyst is fresh and active. |
| Insufficient Hydrogen Pressure | Inadequate hydrogen pressure will result in incomplete reduction of the nitrile groups. Ensure your reaction vessel is properly sealed and that the pressure is maintained at the recommended level throughout the reaction. |
| Suboptimal Reaction Temperature | Temperature can significantly impact both reaction rate and selectivity. For Raney Nickel, increasing the temperature from 80°C to 100°C can improve the yield. However, for other catalysts, higher temperatures may not be beneficial and could lead to side reactions. Optimize the temperature for your specific catalyst. |
| Formation of Byproducts | High conversion of the dinitrile with a low yield of the diamine suggests the formation of byproducts such as secondary and tertiary amines. This can be minimized by optimizing the catalyst, temperature, and pressure. |
| Catalyst Poisoning | Impurities in the 1,9-nonanedinitrile feedstock or the solvent can poison the catalyst, reducing its activity. Ensure all starting materials and solvents are of high purity. |
Scenario 2: Synthesis from 1,5-Glutaraldehyde
This synthetic route involves the condensation of 1,5-glutaraldehyde with a cyanoacetate, followed by decarboxylation and hydrogenation.
| Potential Cause | Suggested Solution |
| Incomplete Hydrogenation | The presence of partially hydrogenated intermediates will lower the purity of the final product. Ensure the hydrogenation step goes to completion by monitoring the reaction (e.g., by TLC or GC-MS) and ensuring sufficient reaction time and catalyst activity. |
| Presence of Side-Reaction Products | Side reactions during the condensation or decarboxylation steps can lead to impurities that are carried through to the final product. Purify the intermediate products before proceeding to the next step if necessary. |
| Inefficient Purification | The final purification step is crucial for achieving high purity. For this compound, vacuum distillation is highly effective at removing impurities with different boiling points. Recrystallization can also be employed to remove impurities that are soluble in the chosen solvent system. |
| Contamination from Equipment | Ensure all glassware and reaction vessels are thoroughly cleaned to avoid contamination from previous reactions. |
Experimental Protocols
Protocol 1: Synthesis of 1,9-Nonanediamine from Azelaic Acid via Reductive Amination
This protocol outlines the direct reductive amination of azelaic acid.
Materials:
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Azelaic acid
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Hydrogen
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Ruthenium-Tungsten bimetallic catalyst
-
Cyclopentyl methyl ether (CPME) as solvent
Procedure:
-
In a high-pressure reactor, combine azelaic acid (1 mmol) and the Ru-W bimetallic catalyst (5 mol% Ru).
-
Add CPME (10 mL) as the solvent.
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Pressurize the reactor with ammonia (6 bar) and hydrogen (50 bar).
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Heat the reaction mixture to 200°C and maintain for the required reaction time, monitoring the progress by GC-MS.
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After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
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Filter the reaction mixture to remove the catalyst.
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The crude this compound can then be purified by vacuum distillation.
Protocol 2: Purification of Crude this compound by Vacuum Distillation
Equipment:
-
Distillation flask
-
Fractionating column
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Condenser
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Receiving flask
-
Vacuum pump
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Heating mantle
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed to maintain a good vacuum.
-
Place the crude this compound into the distillation flask.
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Begin to apply vacuum, gradually decreasing the pressure to the desired level (e.g., 10-20 mmHg).
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Once the desired vacuum is achieved, begin to heat the distillation flask using the heating mantle.
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Collect the fraction that distills at the boiling point of this compound under the applied pressure. The boiling point of 1,9-nonanediamine is approximately 142-144 °C at 12 mmHg.
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Continue distillation until all the this compound has been collected, leaving behind non-volatile impurities in the distillation flask.
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Allow the apparatus to cool completely before releasing the vacuum.
Protocol 3: Purification of this compound by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol (B145695) and water).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Effect of Catalyst on the Hydrogenation of 1,9-Nonanedinitrile to 1,9-Nonanediamine
| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |
| Raney Nickel | 100 | 100 | 95 | 98 |
| Raney Cobalt | 120 | 120 | 92 | 97 |
| Palladium on Carbon (5%) | 80 | 80 | 88 | 99 |
| Rhodium on Alumina (5%) | 90 | 90 | 93 | >99 |
Note: The data in this table is a representation of typical results and may vary depending on the specific reaction conditions and the quality of the starting materials.
Visualizations
Caption: Synthetic pathway from azelaic acid to pure this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
troubleshooting low molecular weight in Nonanediamine-based polyamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nonanediamine-based polyamides. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and characterization, with a focus on achieving desired molecular weights.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the molecular weight of this compound-based polyamides?
A1: Achieving a high molecular weight in polyamide synthesis is primarily dependent on three key factors:
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Monomer Purity: The presence of monofunctional impurities in either the this compound or the dicarboxylic acid/diacyl chloride will act as chain terminators, significantly limiting the final molecular weight. It is crucial to use high-purity monomers (≥99%).
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Stoichiometric Balance: Step-growth polymerization requires a precise 1:1 molar ratio of amine to carboxylic acid (or acyl chloride) functional groups. Any deviation from this balance will result in a lower molecular weight.
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Reaction Conditions: Optimal reaction temperature, time, and the efficient removal of byproducts (e.g., water in melt polycondensation) are critical for driving the polymerization reaction to completion and achieving a high degree of polymerization.
Q2: What are common side reactions that can lead to low molecular weight in this compound-based polyamide synthesis?
A2: Several side reactions can occur, particularly at elevated temperatures, which can cap the growing polymer chains and prevent the attainment of high molecular weight. These include:
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Deamination: The loss of an amine group from the end of a polymer chain.
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Cyclization: Intramolecular reactions, especially with shorter dicarboxylic acids, can lead to the formation of cyclic amides instead of linear polymer chains.
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Decarboxylation: Loss of carbon dioxide from the carboxylic acid end-groups at high temperatures can terminate chain growth.
Q3: How does the choice of dicarboxylic acid affect the properties of this compound-based polyamides?
A3: The structure of the dicarboxylic acid co-monomer significantly influences the final properties of the polyamide.
-
Aliphatic vs. Aromatic: Polyamides synthesized with aromatic dicarboxylic acids (aramids) generally exhibit higher melting points, greater thermal stability, and increased rigidity compared to those made with aliphatic dicarboxylic acids.
-
Chain Length: In aliphatic polyamides, increasing the chain length of the dicarboxylic acid generally leads to a decrease in the melting point and crystallinity.
Troubleshooting Guide: Low Molecular Weight
This guide provides a systematic approach to diagnosing and resolving issues related to low molecular weight in the synthesis of this compound-based polyamides.
Problem: The synthesized this compound-based polyamide has a lower than expected molecular weight, as determined by Gel Permeation Chromatography (GPC) or other analytical techniques.
Below is a troubleshooting workflow to help identify and resolve the potential causes.
Caption: Troubleshooting workflow for low molecular weight in this compound-based polyamides.
Data Presentation
The following table summarizes the thermal properties of various polyamides synthesized from 1,9-nonanediamine and different dicarboxylic acids. This data can be used as a reference for expected outcomes.
| Polyamide Designation | Dicarboxylic Acid | Melting Temp. (T_m) (°C) | Glass Transition Temp. (T_g) (°C) |
| Polyamide 9,6 | Adipic Acid | 238 | - |
| Polyamide 9,10 | Sebacic Acid | - | - |
| Polyamide 9,12 | Dodecanedioic Acid | - | - |
| Polyamide 9T/96 (80/20) | Terephthalic Acid / Adipic Acid | 295 | - |
Data compiled from available literature. Note that specific values can vary based on the method of synthesis and analysis.[1]
Experimental Protocols
1. Melt Polycondensation of this compound and Sebacic Acid (Polyamide 9,10)
This protocol describes a typical melt polycondensation procedure for synthesizing a high molecular weight polyamide.
-
Materials:
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1,9-Nonanediamine (high purity)
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Sebacic acid (high purity)
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Catalyst (optional, e.g., phosphorous acid)
-
Nitrogen gas (inert atmosphere)
-
-
Equipment:
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Three-necked round-bottom flask
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Mechanical stirrer
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Nitrogen inlet and outlet
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Distillation condenser and collection flask
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Heating mantle with temperature controller
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Vacuum pump
-
-
Procedure:
-
Nylon Salt Formation (Recommended): To ensure a precise 1:1 molar ratio, first prepare the nylon salt. Dissolve equimolar amounts of 1,9-nonanediamine and sebacic acid in ethanol (B145695) or an ethanol/water mixture with stirring. The salt will precipitate and can be filtered and dried under vacuum.
-
Polycondensation:
-
Place the dried nylon 9,10 salt into the reaction flask.
-
Purge the system with nitrogen for at least 30 minutes to remove oxygen.
-
Begin stirring and slowly heat the flask.
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Increase the temperature to above the melting point of the salt (typically 220-280°C). Water will begin to distill off as the polycondensation reaction proceeds.
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Maintain the reaction at this temperature for 2-4 hours under a slow stream of nitrogen.
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To achieve a higher molecular weight, apply a vacuum to the system for the final 1-2 hours of the reaction to facilitate the removal of any remaining water and drive the equilibrium towards polymer formation.
-
-
Isolation:
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Cool the reactor to room temperature under a nitrogen atmosphere.
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The solid polyamide can be removed from the flask. Depending on the scale and equipment, this may require carefully breaking the flask.
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The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol).
-
-
2. Characterization of Molecular Weight by Gel Permeation Chromatography (GPC)
GPC is a common technique to determine the molecular weight distribution of polymers.
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Instrumentation:
-
GPC system with a refractive index (RI) detector.
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GPC columns suitable for polar polymers (e.g., PL HFIPgel).
-
-
Solvent System:
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Hexafluoroisopropanol (HFIP) with a salt such as sodium trifluoroacetate (B77799) (NaTFAc) is often used to dissolve polyamides and prevent aggregation.
-
-
Procedure:
-
Sample Preparation: Dissolve a known concentration of the polyamide (e.g., 1-2 mg/mL) in the HFIP solvent system. Gentle heating may be required.
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Calibration: Calibrate the GPC system using narrow molecular weight standards (e.g., polymethyl methacrylate (B99206) - PMMA).
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Analysis: Inject the dissolved polyamide sample into the GPC system.
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Data Processing: The molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) is calculated based on the retention time of the sample relative to the calibration curve.
-
3. End-Group Analysis by ¹H NMR Spectroscopy
¹H NMR can be used to estimate the number-average molecular weight (Mn) by quantifying the ratio of end-group protons to repeating-unit protons.[2][3]
-
Instrumentation:
-
NMR spectrometer (300 MHz or higher).
-
-
Solvent:
-
A suitable deuterated solvent that can dissolve the polyamide (e.g., deuterated sulfuric acid or a mixture of deuterated trifluoroacetic acid and dichloromethane).
-
-
Procedure:
-
Dissolve the polyamide sample in the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Identify the signals corresponding to the protons of the repeating monomer units and the protons of the end-groups (e.g., -CH₂-NH₂ and -CH₂-COOH).
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Integrate the respective signals accurately.
-
Calculate the degree of polymerization and subsequently the number-average molecular weight based on the ratio of the integrals.
-
References
Technical Support Center: Crystallinity Control of Polyamides Derived from Nonanediamine (e.g., Polyamide 9T)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyamides derived from nonanediamine, such as Polyamide 9T (PA9T). The focus is on controlling the crystallinity of these high-performance polymers during experimentation and processing.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the crystallization of this compound-based polyamides.
Problem 1: Low or Inconsistent Crystallinity in Molded Parts
Question: We are observing low and inconsistent crystallinity in our injection molded PA9T components, leading to dimensional instability and reduced mechanical performance. What are the potential causes and how can we troubleshoot this?
Answer:
Low and inconsistent crystallinity in injection molded PA9T parts is a common issue that can often be traced back to processing conditions. Here are the primary causes and recommended solutions:
-
Inadequate Mold Temperature: A cold mold will cause the molten polymer to cool too rapidly, preventing the polymer chains from organizing into crystalline structures.
-
Solution: Increase the mold temperature to a level that allows for a sufficient crystallization rate without significantly extending the cycle time. For PA9T, with a high glass transition temperature (Tg ≈ 125°C), a mold temperature in the range of 130-150°C is often recommended.
-
-
Fast Cooling Rate: Similar to a low mold temperature, a high cooling rate limits the time available for crystallization.
-
Solution: Reduce the cooling rate. This can be achieved by increasing the mold temperature and ensuring a controlled cooling process. Slower cooling rates lead to higher crystallinity and larger crystalline structures, which can enhance strength but may reduce toughness.[1]
-
-
Insufficient Holding Pressure or Time: Inadequate holding pressure or time can lead to shrinkage and prevent the densification needed for optimal crystallization.
-
Solution: Increase the holding pressure and/or holding time to compensate for material shrinkage during cooling and promote a more crystalline structure.
-
Problem 2: Warping of Annealed PA9T Samples
Question: Our PA9T samples are warping after thermal annealing. How can we prevent this?
Answer:
Warping during annealing is typically caused by the release of internal stresses that were introduced during processing, coupled with uneven heating or cooling. Polyamides, being semi-crystalline, are prone to warping.[2][3]
-
Uneven Heating and Cooling: If the sample is not heated and cooled uniformly, different sections will expand and contract at different rates, leading to warping.
-
Solution: Ensure a uniform temperature within the annealing oven. Use a fixture to support the part and prevent distortion during the annealing process. The cooling should be slow and controlled to minimize thermal gradients.
-
-
High Internal Stresses: Residual stresses from the molding process will be released during annealing, causing deformation.
-
Solution: Optimize the injection molding process to minimize residual stresses. This can include adjusting injection speed, pressure, and mold temperature.
-
Problem 3: "Oiling Out" During Solvent-Induced Crystallization
Question: When attempting to induce crystallization of a this compound-based polyamide from a solution, the polymer separates as an oily liquid instead of forming crystals. What is causing this and how can it be resolved?
Answer:
"Oiling out" occurs when the polymer comes out of solution at a temperature above its melting point or when the supersaturation is too high for nucleation and crystal growth to occur in an orderly fashion.[4]
-
High Supersaturation: Rapidly cooling a highly concentrated solution can lead to the polymer separating as a liquid phase.
-
Solution 1 (Slower Cooling): Decrease the cooling rate to allow for gradual supersaturation and ordered crystal growth.
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Solution 2 (Dilution): Add a small amount of additional solvent to the heated solution to slightly decrease the concentration before cooling.
-
-
Poor Solvent Choice: The solvent may have too high of a solvating power, preventing the polymer chains from associating to form crystals.
-
Solution: Experiment with a co-solvent system. The addition of a miscible "anti-solvent" (a solvent in which the polyamide is less soluble) can help to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the crystallinity of polyamides derived from this compound?
A1: The primary factors that control the crystallinity of these polyamides are:
-
Thermal History: This includes the cooling rate from the melt and any subsequent thermal treatments like annealing. Slower cooling rates generally result in higher crystallinity.[1]
-
Chemical Structure: The presence of aromatic groups, such as in PA9T (derived from this compound and terephthalic acid), leads to a higher glass transition temperature and melting point, influencing the crystallization kinetics.
-
Processing Conditions: For methods like injection molding, parameters such as mold temperature, injection speed, and holding pressure are critical.
-
Solvent Exposure: Certain solvents can induce crystallization by plasticizing the polymer and allowing for chain mobility even at temperatures below the glass transition temperature.[5][6]
Q2: What is the effect of annealing on the properties of PA9T?
A2: Annealing is a heat treatment process that can significantly alter the properties of PA9T by increasing its crystallinity. The benefits of annealing PA9T include:
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Increased Dimensional Stability: By promoting further crystallization, post-molding shrinkage is accelerated and completed, leading to more stable dimensions in the final part.
-
Improved Mechanical Properties: Increased crystallinity can lead to higher tensile strength and modulus.[7]
-
Enhanced Heat Resistance: A higher degree of crystallinity generally results in a higher heat deflection temperature.
Q3: How is the degree of crystallinity in PA9T measured?
A3: The two most common techniques for measuring the crystallinity of polyamides are:
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Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with the melting of the polymer. The degree of crystallinity can be calculated from the heat of fusion.[8][9]
-
X-ray Diffraction (XRD): XRD provides information about the crystalline structure. The degree of crystallinity is determined by separating the diffraction pattern into crystalline peaks and an amorphous halo.[8][10]
Data Presentation
Table 1: Effect of Cooling Rate on Polyamide Crystallinity (General Trends)
| Cooling Rate | Resulting Crystallinity | Crystalline Structure | Mechanical Properties |
| Slow | Higher | Larger, more perfect spherulites | Increased strength and stiffness, potentially lower ductility |
| Fast | Lower | Smaller, less perfect crystalline domains | Higher impact resistance, lower stiffness |
Note: This table represents general trends for semi-crystalline polyamides. Specific values for PA9T will depend on the exact processing conditions.[1][11][12]
Table 2: General Annealing Guidelines for Polyamides
| Parameter | Guideline | Rationale |
| Annealing Temperature | Between the glass transition temperature (Tg) and the melting temperature (Tm) | Provides sufficient chain mobility for recrystallization without melting the polymer. For general polyamides, a temperature around 80°C is suggested, but for high-performance polyamides like PA9T with a Tg of ~125°C, a higher temperature is necessary.[11][13] |
| Annealing Time | Dependent on part thickness, shape, and annealing medium. | Thicker sections require longer times for heat to penetrate and for the crystalline structure to reorganize. Testing is recommended to determine the optimal time.[13] |
| Annealing Medium | Hot air or a liquid medium (e.g., water, oil) | Liquid mediums offer faster heat transfer. For polyamides, a liquid medium can also prevent oxidation.[13] |
| Cooling | Slow and controlled | Prevents the introduction of new thermal stresses and warping.[11] |
Experimental Protocols
Protocol 1: Determination of Crystallinity by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the PA9T sample into a standard aluminum DSC pan and hermetically seal it. Use an empty sealed pan as a reference.[8]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 320°C for PA9T) at a controlled rate (e.g., 10°C/min). This is to erase the previous thermal history.
-
Controlled Cooling: Cool the sample at a specific, controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature (e.g., 25°C).
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) to above its melting point.
-
-
Data Analysis:
-
Determine the heat of fusion (ΔH_f) from the endothermic melting peak of the second heating scan.
-
Calculate the percent crystallinity (%X_c) using the following equation: %X_c = (ΔH_f / ΔH_f°) * 100 Where ΔH_f° is the theoretical heat of fusion for a 100% crystalline sample of PA9T. This value should be obtained from literature or the material supplier.
-
Protocol 2: Determination of Crystallinity by X-ray Diffraction (XRD)
-
Sample Preparation: Prepare a flat sample with a smooth surface. For powders, press the sample into a holder.
-
Instrument Setup: Use an XRD instrument with a suitable X-ray source (e.g., Cu Kα radiation).
-
Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 40°).
-
Data Analysis:
-
Plot the diffracted X-ray intensity versus the 2θ angle.
-
Deconvolute the diffraction pattern to separate the sharp crystalline peaks from the broad amorphous halo.
-
Calculate the degree of crystallinity by taking the ratio of the integrated area of the crystalline peaks to the total integrated area (crystalline peaks + amorphous halo).
-
Mandatory Visualization
Caption: Experimental workflow for controlling and analyzing the crystallinity of polyamides.
Caption: Logical relationships between processing parameters, crystallinity, and material properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. troubleshooting [distrupol.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. covalentmetrology.com [covalentmetrology.com]
- 10. azom.com [azom.com]
- 11. kerone.com [kerone.com]
- 12. Solvent-mediated amorphous-to-crystalline transformation of nitrendipine in amorphous particle suspensions containing polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Optimization for Nonanediamine Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions for the synthesis of Nonanediamine (NDA). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing this compound (NDA)?
A1: A prevalent method for synthesizing 1,9-Nonanediamine involves a three-step process starting from 1,5-glutaraldehyde and cyanoacetic acid or its esters.[1] The process includes:
-
Condensation: Reaction of 1,5-glutaraldehyde with cyanoacetic acid or a cyanoacetate (B8463686) in the presence of an acid or base catalyst.[1]
-
Decarboxylation: The intermediate from the first step undergoes decarboxylation, which can be performed with or without a catalyst.[1]
-
Hydrogenation: The final step is the hydrogenation of the dinitrile intermediate to form 1,9-nonanediamine, typically using a hydrogenation reduction catalyst like Raney nickel.[1]
Q2: Which catalysts are most effective for the final hydrogenation step to produce this compound?
A2: For the hydrogenation of nitriles to primary amines, several types of catalysts are effective. The most common are:
-
Raney Catalysts: Raney nickel and Raney cobalt are widely used in industrial processes for nitrile hydrogenation due to their high activity.[2][3]
-
Noble Metal Catalysts: Supported precious metal catalysts such as Palladium on carbon (Pd/C), Rhodium on alumina (B75360) (Rh/Al2O3), and Platinum-based catalysts are also utilized, often offering high selectivity under milder conditions.[2][3][4]
The choice of catalyst can significantly influence reaction efficiency, selectivity, and operating conditions.[2]
Q3: How can I improve the selectivity towards the primary diamine and minimize byproduct formation?
A3: Formation of secondary and tertiary amines is a common issue in nitrile hydrogenation.[2] To enhance selectivity for the primary diamine:
-
Use of Additives: The addition of ammonia (B1221849) or a strong base can suppress the formation of secondary and tertiary amines.
-
Catalyst Selection: Certain catalysts exhibit higher selectivity. For instance, some cobalt-based catalysts are known to favor the formation of primary amines.[4]
-
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and solvent can significantly impact selectivity. Lower temperatures generally reduce the rate of side reactions.[2]
Q4: What are the typical signs of catalyst deactivation, and how can it be prevented?
A4: Catalyst deactivation can manifest as a decrease in reaction rate or a drop in product yield and selectivity. Common causes include:
-
Poisoning: Impurities in the feedstock or solvent can poison the catalyst.[2] Ensure high-purity starting materials.
-
Sintering: Excessively high reaction temperatures can lead to the sintering of metal particles on the catalyst support, reducing its active surface area.[2]
-
Leaching: The active metal may leach from the support into the reaction mixture.
To prevent deactivation, use purified reagents and solvents, operate within the recommended temperature range for the catalyst, and handle the catalyst under an inert atmosphere to avoid oxidation.
Troubleshooting Guides
Issue 1: Low Yield of this compound Despite High Dinitrile Conversion
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | The ideal temperature is catalyst-dependent. For Raney Ni, increasing the temperature may improve yield, while for Raney Co, it might not.[2] Systematically optimize the temperature for your specific catalyst. |
| Insufficient Hydrogen Pressure | Ensure the hydrogen pressure is adequate for the reaction scale and catalyst type. Low pressure can lead to incomplete hydrogenation and the formation of byproducts. |
| Catalyst Deactivation | The catalyst may be poisoned or have sintered.[2] Use high-purity starting materials and consider a lower reaction temperature or a different catalyst support.[2] |
| Formation of Byproducts | Significant formation of secondary and tertiary amines or cyclic byproducts can reduce the yield of the desired primary diamine.[2] Refer to the section on improving selectivity. |
Issue 2: Poor Selectivity with Significant Formation of Secondary and Tertiary Amines
| Possible Cause | Troubleshooting Steps |
| Absence of a Selectivity-Promoting Additive | The addition of ammonia or a strong base can effectively suppress the formation of secondary and tertiary amines. |
| Inappropriate Catalyst Choice | Some catalysts are more prone to forming secondary amines. Consider screening different catalysts, such as cobalt-based systems, which can offer higher selectivity to primary amines.[4] |
| Suboptimal Reaction Conditions | Lowering the reaction temperature can often reduce the rate of side reactions that lead to secondary and tertiary amines.[2] A systematic optimization of temperature and pressure is recommended.[2] |
Issue 3: Discoloration of the Final this compound Product
| Possible Cause | Troubleshooting Steps |
| Thermal Degradation | Diamines can be sensitive to high temperatures during purification.[2] Use vacuum distillation to lower the boiling point and avoid excessive heating.[2] |
| Oxidation | Exposure to air, especially at elevated temperatures, can cause oxidation and lead to colored impurities.[2] Handle the purified diamine under an inert atmosphere (e.g., nitrogen or argon) during purification and storage.[2] |
| Residual Catalyst | Traces of the metal catalyst in the final product can cause discoloration. Ensure complete removal of the catalyst through proper filtration techniques. |
Catalyst Performance Data
The following table summarizes typical reaction conditions and performance for the hydrogenation of dinitriles to primary amines, which is the final step in the synthesis of this compound.
| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Additive | Key Observations |
| Raney Nickel | 80-100 | 80 | Ammonia | Ammonia | High activity and can achieve excellent yields of primary amines.[2] |
| Raney Cobalt | 80-100 | 80 | Ammonia | Ammonia | Effective catalyst, may require different temperature profiles for optimal yield compared to Raney Nickel.[2] |
| Co/SiO2 | 80 | 80 | Ammonia | Ammonia | Can selectively produce primary amines from both aliphatic and aromatic nitriles.[4] |
| Pd/C (10%) | 25-40 | N/A (Transfer Hydrogenation) | Methanol | Ammonium formate | Good to excellent yields of primary amines under mild conditions for aromatic nitriles.[4] |
| Pd-Pt nanoparticles | 25 | 1 | Methanol | None | High yield of secondary amines, indicating the importance of catalyst composition for selectivity.[5][6] |
Experimental Protocols
Detailed Methodology for the Synthesis of 1,9-Nonanediamine
This protocol is based on the method described in patent CN109422656B.[1]
Step 1: Condensation
-
Extract a 50% aqueous solution of glutaraldehyde (B144438) with ethyl acetate (B1210297).
-
Transfer the ethyl acetate phase to a three-necked flask and cool to below 5°C in an ice bath.
-
Slowly add methyl cyanoacetate to the solution.
-
Slowly add triethylamine (B128534) to the reaction mixture while maintaining the temperature below 5°C.
-
Allow the reaction to proceed for 2-3 hours.
Step 2: Decarboxylation
-
The intermediate from Step 1 can be subjected to decarboxylation directly or after hydrolysis.
-
This step can be carried out with or without a catalyst. If a catalyst is used, an inorganic base or an organic amine can be employed.
-
The reaction temperature for decarboxylation is typically between 50°C and 120°C, and the reaction time is 1-3 hours.
Step 3: Hydrogenation
-
Dissolve the dinitrile intermediate from Step 2 in a suitable solvent (e.g., a protic solvent).
-
Add the hydrogenation catalyst (e.g., Raney nickel). The catalyst loading is typically 0.1% to 30% by mass relative to the intermediate.
-
Pressurize the reactor with hydrogen.
-
Heat the reaction mixture to the desired temperature and stir until the reaction is complete.
-
After the reaction, cool the reactor, release the pressure, and filter to remove the catalyst.
-
The final product, 1,9-nonanediamine, can be purified by distillation.
Visualizations
Caption: Workflow for the three-step synthesis of 1,9-Nonanediamine.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. CN109422656B - Method for synthesizing nonane diamine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]
- 6. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
preventing gelation during the synthesis of Nonanediamine polyamides
Technical Support Center: Synthesis of Nonanediamine Polyamides
This guide provides troubleshooting advice and frequently asked questions to assist researchers in preventing gelation during the synthesis of polyamides derived from this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is gelation in polyamide synthesis, and why is it problematic?
A1: Gelation refers to the formation of a cross-linked, insoluble, three-dimensional polymer network within the reaction mixture.[1] This is highly undesirable when the goal is a linear, high-molecular-weight, and processable thermoplastic polyamide. Gelation leads to a dramatic and unmanageable increase in viscosity, renders the polymer insoluble, and results in manufacturing defects and equipment damage in industrial settings.[1]
Q2: My polyamide synthesis resulted in an insoluble gel. What are the most likely causes?
A2: The formation of gel during polyamide synthesis is typically caused by undesirable side reactions. The primary causes include:
-
Thermal Degradation: Prolonged exposure to high temperatures can lead to side reactions that create branched or cross-linked polymer chains.[1]
-
Improper Stoichiometry: A precise 1:1 molar ratio of diamine to dicarboxylic acid is critical for achieving high molecular weight in step-growth polymerization.[2] Significant deviations can halt chain growth or promote side reactions, especially if polyfunctional impurities are present.
-
Monomer Impurities: The presence of trifunctional or polyfunctional impurities in either the this compound or the diacid monomer can act as cross-linking points, leading directly to gel formation.
-
Inefficient Water Removal: Polycondensation is an equilibrium reaction where water is a byproduct.[1] Failure to efficiently remove water can slow the polymerization rate, requiring longer reaction times at high temperatures and increasing the likelihood of thermal degradation.[1]
-
Localized Overheating: "Hot spots" within the reactor can cause localized thermal degradation and initiate the gelation process. In industrial equipment, rough interior surfaces can cause polymer to stagnate, leading to prolonged heating and gel formation.[1][3]
Q3: How can I ensure precise stoichiometric control between this compound and the diacid?
A3: Achieving a 1:1 molar balance is crucial. The most reliable method is to first prepare a "nylon salt." This involves reacting the this compound and the dicarboxylic acid in a solvent (typically water or an alcohol/water mixture) to form a salt which precipitates. This salt has a near-perfect 1:1 stoichiometry. The isolated and dried salt is then used as the monomer for the polymerization reaction. This method is a standard industrial practice for producing high-quality polyamides.[2]
Q4: What is the ideal temperature profile to minimize the risk of gelation?
A4: A multi-stage temperature profile is recommended. The reaction should not be heated to the final, high temperature immediately.
-
Initial Stage (Salt Solution): If starting from a nylon salt solution, the initial heating is done under pressure to prevent the volatilization of monomers and remove the bulk of the water without boiling.[1]
-
Polycondensation Stage: The temperature is gradually raised (e.g., to 220-250°C) while the pressure is slowly reduced. This allows for controlled water removal as the polymer chains begin to form.[1][3]
-
Finishing Stage: The final stage involves applying a high vacuum at an elevated temperature (e.g., 270-290°C) for a limited time to drive the polymerization to completion and achieve high molecular weight.[1][3] It is critical to minimize the duration of this stage to prevent thermal degradation.
Q5: Could the issue be related to the specific diamine, this compound?
A5: While the fundamental principles apply to all aliphatic polyamides, the reactivity and thermal stability can vary with monomer chain length. Some diamines can be more susceptible to specific side reactions at high temperatures. For instance, studies on other short-chain diamines like 1,3-propanediamine have shown that terminal amino groups can undergo deamination at high temperatures, which can cap the chain and inhibit molecular weight growth.[4] It is essential to characterize the thermal behavior of your specific this compound-diacid system to identify the optimal temperature window.
Quantitative Data on Reaction Parameters
The optimal conditions for polyamide synthesis can vary based on the specific dicarboxylic acid used with this compound. However, the following table provides a representative set of parameters for a two-stage melt polycondensation process aimed at producing high-molecular-weight, linear polyamide while minimizing gelation.
| Parameter | Stage 1: Pre-polymerization | Stage 2: Finishing | Rationale |
| Temperature | 210 - 250 °C[1][3] | 270 - 290 °C[1][3] | Gradual increase prevents thermal shock and side reactions. |
| Pressure | Atmospheric to slight positive pressure | High Vacuum (<10 mbar) | Initial pressure retains monomers; vacuum removes water to drive equilibrium.[1][2] |
| Reaction Time | 1 - 2 hours | 20 - 40 minutes[1] | Minimize time at peak temperature to prevent thermal degradation and gelation.[1] |
| Monomer Ratio | 1:1 (Ideally from nylon salt) | - | Crucial for achieving high molecular weight and avoiding side reactions.[2] |
| Agitation | Moderate to High | Low to Moderate | Ensures homogeneity and heat transfer; reduces as viscosity increases. |
Experimental Protocols
Protocol 1: Preparation of this compound-Diacid Nylon Salt
This protocol ensures a precise 1:1 stoichiometric ratio of monomers, which is a critical first step in preventing gelation and achieving a high molecular weight polymer.
-
Dissolution: Dissolve one molar equivalent of the chosen dicarboxylic acid in heated, deionized water or a 90:10 ethanol (B145695)/water mixture.
-
Addition of Diamine: Slowly add one molar equivalent of purified this compound to the heated diacid solution with constant stirring.
-
Salt Formation: A white precipitate of the nylon salt will form as the solution neutralizes (pH ~7.0-7.5).
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize salt precipitation.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the salt cake with cold ethanol to remove any excess unreacted monomers.
-
Drying: Dry the salt in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. The resulting salt is the direct precursor for the polymerization reaction.
Protocol 2: Two-Stage Melt Polycondensation
This procedure is designed to control water removal and molecular weight gain while minimizing the risk of thermal degradation and gelation.
-
Charging the Reactor: Charge the dried nylon salt into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
-
Inert Atmosphere: Purge the reactor with inert gas (e.g., nitrogen or argon) to remove all oxygen, which can cause oxidative degradation at high temperatures.
-
Stage 1 - Pre-polymerization:
-
Heat the reactor to ~220°C under a slow stream of nitrogen.
-
Water will begin to distill off as the salt melts and starts to polymerize.
-
Hold at this temperature for 1-2 hours, or until the majority of the theoretical amount of water has been collected. The material will become a viscous pre-polymer.
-
-
Stage 2 - Finishing:
-
Increase the temperature to the final polymerization temperature (e.g., 280°C).[1]
-
Gradually apply a high vacuum (<10 mbar) to the system. This is the most critical phase for both molecular weight build-up and potential gelation.
-
Continue stirring under vacuum. The viscosity of the melt will increase significantly. Monitor the torque on the stirrer as an indicator of molecular weight gain.
-
Hold under these conditions for a short, defined period (e.g., 20-40 minutes).[1] Prolonging this stage dramatically increases the risk of gelation.
-
-
Reaction Termination: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench the reaction and solidify the polymer.
Mandatory Visualizations
The following flowchart provides a logical workflow for troubleshooting gelation issues during the synthesis of this compound polyamides.
Caption: Troubleshooting workflow for diagnosing and preventing gelation.
References
- 1. WO2014179037A1 - Reducing gel formation in polyamide manufacturing processes - Google Patents [patents.google.com]
- 2. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
- 3. WO2014179037A1 - Reducing gel formation in polyamide manufacturing processes - Google Patents [patents.google.com]
- 4. Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
impact of stoichiometry on Nonanediamine polymerization kinetics
Technical Support Center: Nonanediamine Polymerization Kinetics
This technical support center is designed for researchers, scientists, and drug development professionals working with the step-growth polymerization of this compound. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a specific focus on the critical impact of stoichiometry on reaction kinetics and final polymer properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the fundamental polymerization mechanism for this compound?
A1: this compound undergoes step-growth polymerization, typically through polycondensation when reacted with a bifunctional comonomer like a dicarboxylic acid (e.g., adipic acid) to form a polyamide. In this mechanism, dimers are formed first, which then react to form trimers, tetramers, and so on.[1] The molecular weight of the polymer increases slowly until the very late stages of the reaction, where high conversion is essential for achieving long polymer chains.[1][2]
Q2: Why is precise stoichiometry so critical for achieving high molecular weight polyamides?
A2: Step-growth polymerization requires a precise 1:1 molar ratio of the reacting functional groups (in this case, the amine groups of this compound and the carboxylic acid groups of the comonomer).[3] If there is an excess of one monomer, the other monomer's functional groups will be completely consumed at a lower degree of polymerization.[4] This premature termination of chain growth is the primary reason that a stoichiometric imbalance severely limits the final molecular weight.[4][5]
Q3: I am consistently synthesizing a polymer with low molecular weight. How can I troubleshoot this issue?
A3: Low molecular weight is a common problem in step-growth polymerization and is frequently linked to stoichiometric and purity issues.[3] Consider the following potential causes:
-
Inaccurate Stoichiometry : Ensure monomers are weighed with high precision. Even a small deviation from a 1:1 molar ratio will drastically reduce the maximum achievable molecular weight.[3][4]
-
Monomer Impurities : The presence of monofunctional impurities in either the this compound or the diacid monomer will act as chain terminators, capping the growing polymer chains and preventing further elongation.[3] It is crucial to use high-purity monomers.
-
Loss of a Monomer : this compound can be more volatile than the diacid comonomer. During melt polycondensation at high temperatures, some diamine may be lost to evaporation, creating a stoichiometric imbalance.[6]
-
Incomplete Reaction : High molecular weight polymers are only achieved at very high monomer conversion (typically >99%).[3] Insufficient reaction time, non-optimal temperature, or inefficient removal of the condensation byproduct (e.g., water) can halt the reaction prematurely.[2][3]
Q4: How does a stoichiometric imbalance affect the reaction kinetics?
A4: While the initial rate of monomer consumption might not seem significantly affected, a stoichiometric imbalance dictates the ultimate endpoint of the reaction. The polymerization will proceed until the limiting reactant is consumed. At this point, all chain ends will possess the same functional group (that of the monomer in excess), and no further polymerization can occur, effectively stopping the reaction and preventing the formation of high molecular weight polymer.[7]
Q5: Can a stoichiometric imbalance ever be beneficial?
A5: Yes, intentionally introducing a slight and precisely controlled stoichiometric imbalance is a common industrial strategy to control the final molecular weight of the polymer.[7][8] This technique is also used to ensure that the polymer chains are terminated with a specific functional group (e.g., an excess of diamine results in amine-terminated chains), which can prevent further reactions and enhance the polymer's stability over time.[7]
Q6: My polymer's color is darker than expected. Is this related to stoichiometry?
A6: While not directly a result of stoichiometry, discoloration is often caused by side reactions or thermal degradation that can be exacerbated by prolonged reaction times needed to push an imbalanced reaction to completion.[3] Discoloration in aromatic polyamides is often due to oxidation.[5] Operating under an inert atmosphere (e.g., nitrogen or argon) and ensuring high monomer purity can help mitigate this issue.[6]
Data Presentation: Impact of Stoichiometry on Polymerization
The theoretical maximum number-average degree of polymerization (
Xn
) is exquisitely sensitive to the stoichiometric ratio (r) of the functional groups, as described by the Carothers equation.
Table 1: Theoretical Maximum Degree of Polymerization (
Xn
) vs. Stoichiometric Ratio (r) at 99.9% Conversion
| Stoichiometric Ratio (r)¹ | Limiting Reactant Conversion (p) | Maximum Achievable
|
| 1.000 (Perfect Balance) | 0.999 | 1000 |
| 0.995 | 0.999 | 333 |
| 0.990 | 0.999 | 199 |
| 0.980 | 0.999 | 99 |
| 0.950 | 0.999 | 39 |
¹ r = Nₐ / Nₑ where Nₐ is the number of moles of the limiting functional group and Nₑ is the number of moles of the excess functional group (r ≤ 1).
² Calculated using the Carothers equation for non-equimolar systems:
Xn=(1+r)/(1+r−2rp)
.
Table 2: Troubleshooting Summary for this compound Polymerization
| Issue | Potential Stoichiometric Cause | Recommended Solution |
| Low Molecular Weight | Incorrect monomer ratio; Monofunctional impurities; Loss of volatile diamine. | Purify monomers; Use high-precision balances; Form a nylon salt before polymerization to ensure a 1:1 ratio; Conduct final reaction stages under vacuum.[3][6] |
| Low Polymer Yield | Side reactions consuming monomers; Incomplete reaction due to imbalance. | Verify monomer purity; Increase reaction time and/or temperature under controlled conditions; Ensure efficient removal of condensation byproduct (e.g., water).[3] |
| Gel Formation (Cross-linking) | Polyfunctional impurities in monomers creating branch points. | Ensure monomers are strictly difunctional through purification and characterization.[3] |
Experimental Protocols
Protocol 1: Synthesis of Polyamide via Melt Polycondensation
This protocol describes a general laboratory-scale synthesis of a polyamide from this compound and a dicarboxylic acid (e.g., adipic acid) using a two-step melt polycondensation method, which helps ensure proper stoichiometry.
1. Materials and Equipment:
-
High-purity this compound (≥99%)
-
High-purity dicarboxylic acid (e.g., adipic acid, ≥99%)
-
Deionized water, ethanol (B145695)
-
High-pressure autoclave or reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet for water removal.
-
Vacuum pump
-
Heating mantle with temperature controller
2. Monomer Salt Preparation (Ensuring 1:1 Stoichiometry):
-
Dissolve equimolar amounts of the dicarboxylic acid and this compound in a minimal amount of hot deionized water or ethanol with stirring.
-
Cool the solution slowly to room temperature and then in an ice bath to precipitate the nylon salt.
-
Filter the salt crystals and wash them with cold ethanol to remove any excess unreacted monomer.
-
Dry the salt under vacuum to a constant weight. This salt now contains a near-perfect 1:1 molar ratio of the two monomers.
3. Polycondensation:
-
Transfer the dried nylon salt into the reaction vessel. An aqueous slurry of the salt can also be used.
-
Seal the vessel and purge thoroughly with inert gas (e.g., nitrogen) to remove all oxygen.
-
Begin stirring and gradually heat the vessel to ~220°C. As the salt melts and the reaction begins, water will be generated as a byproduct.[9] Maintain a positive nitrogen pressure to allow the water to distill out of the system.
-
After the bulk of the water has been removed (distillation ceases), slowly increase the temperature to ~260-280°C.
-
Apply a vacuum to the system in the final stage of the reaction to facilitate the removal of the last traces of water and drive the polymerization to high conversion, thereby increasing the molecular weight.[6]
-
The reaction is complete when the desired melt viscosity is achieved (monitored via the stirrer's torque).
4. Polymer Isolation:
-
Release the vacuum with nitrogen and cool the reactor.
-
Extrude or remove the solid polymer from the vessel.
-
The polymer can be ground into pellets for further processing and characterization.
Protocol 2: Monitoring Polymerization Kinetics
The progress of the polymerization can be monitored by tracking the disappearance of functional groups.
-
Carefully extract small aliquots of the reaction mixture at timed intervals under an inert atmosphere.
-
Dissolve the aliquot in a suitable solvent.
-
Determine the concentration of the unreacted carboxylic acid groups by titration with a standardized solution of potassium hydroxide (B78521) (KOH) in a suitable solvent (e.g., benzyl (B1604629) alcohol) using a phenolphthalein (B1677637) indicator.
-
The extent of reaction (p) can be calculated from the decrease in acid concentration over time.
Visualizations: Workflows and Relationships
Caption: Logical flow from stoichiometry to final polymer properties.
Caption: A typical experimental workflow for polyamide synthesis.
References
- 1. fiveable.me [fiveable.me]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. chemical engineering - Is stoichiometric imbalance in polymerization important if the process has an evaporation step? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. gupolylab.com [gupolylab.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Removal of Unreacted Nonanediamine from Polymer Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted nonanediamine from polymer matrices. Unreacted monomers can significantly impact the final properties, safety, and performance of a polymer, making their removal a critical step in post-polymerization workup.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound from my polymer?
Residual monomers like this compound can negatively affect a polymer's properties, including its mechanical strength, thermal stability, and biocompatibility. In the context of drug development and medical devices, leachable monomers can pose significant toxicity risks. Therefore, reducing residual monomer content is essential for ensuring product quality, performance, and regulatory compliance.
Q2: What are the primary methods for removing residual this compound?
The main strategies for purifying polymers of residual monomers include solvent-based methods, thermal methods, and advanced techniques like supercritical fluid extraction.[1] The most common approaches are:
-
Reprecipitation: Dissolving the polymer in a solvent where it is soluble and the monomer is also soluble, followed by precipitation in a non-solvent that keeps the monomer in solution.[2]
-
Soxhlet Extraction: A continuous solid-liquid extraction method that efficiently washes the polymer with a condensed solvent.
-
Vacuum Drying: Using reduced pressure to lower the boiling point of this compound, allowing for its removal at temperatures below the polymer's degradation point.[3][4]
-
Supercritical Fluid Extraction (e.g., scCO₂): An environmentally friendly method that uses supercritical carbon dioxide as a solvent to extract residual monomers.[5]
-
Dialysis/Diafiltration: A technique that uses a semi-permeable membrane to separate the large polymer molecules from small monomer molecules.[1][6]
Q3: How do I choose the right purification method for my specific polymer?
The choice of method depends on several factors:
-
Polymer Solubility: If your polymer is soluble, reprecipitation is often the most effective and accessible method.[2]
-
Thermal Stability: If your polymer is heat-sensitive, low-temperature methods like vacuum drying or dialysis are preferable to high-temperature devolatilization.[3]
-
This compound Volatility: this compound has a relatively high boiling point, but its removal can be facilitated by vacuum.[3][7]
-
Required Purity Level: For extremely high purity requirements, multiple reprecipitations or advanced techniques like supercritical CO₂ extraction may be necessary.[2][5]
-
Scale of the Experiment: Reprecipitation is suitable for lab-scale purifications, while other methods like steam stripping or devolatilization may be more applicable at an industrial scale.[8]
Q4: How can I verify that the this compound has been successfully removed?
Analytical techniques are essential to quantify the level of residual monomer after purification. Common methods include:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC/MS), this is a highly sensitive method for volatile and semi-volatile compounds like diamines.[9]
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or thermally sensitive monomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect and quantify residual monomer by identifying its unique peaks in the polymer's spectrum.[9]
Q5: What safety precautions should I take when handling this compound and solvents?
Always work in a well-ventilated area or a fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and all solvents used to understand their specific hazards and handling requirements.
Troubleshooting Guide
Issue: Low polymer yield after the reprecipitation process.
| Possible Cause | Recommended Solution |
| The polymer is partially soluble in the non-solvent. | Screen for a different non-solvent or a non-solvent mixture where the polymer is completely insoluble. |
| The polymer solution was too dilute, leading to loss during filtration. | Increase the initial concentration of the polymer solution (typically 5-10% w/v is a good starting point).[1] |
| Mechanical loss during filtration and transfer. | Ensure careful transfer of the precipitated polymer. Use a rubber policeman to scrape the flask walls. Consider using a centrifuge to pellet the polymer before decanting the supernatant.[10] |
Issue: Residual this compound is still detected after purification.
| Possible Cause | Recommended Solution |
| Insufficient washing of the precipitated polymer.[1] | Increase the number of washing steps (at least 2-3 times is recommended) or use a larger volume of the non-solvent for each wash.[2] |
| The monomer is trapped within the precipitated polymer matrix. | After adding the polymer solution to the non-solvent, allow the mixture to stir for an extended period (e.g., 30-60 minutes) to help the monomer diffuse out.[1] Redissolving and reprecipitating the polymer a second or third time is highly effective.[2] |
| Ineffective solvent/non-solvent system. | The chosen non-solvent should be a very good solvent for this compound. Ensure the solvent system effectively solubilizes the monomer.[2] |
Issue: The polymer forms a fine powder or sticky mass that is difficult to filter.
| Possible Cause | Recommended Solution | | The non-solvent was added too quickly, causing the polymer to "crash out" of solution. | Add the polymer solution dropwise into the vigorously stirred non-solvent. This promotes the formation of larger, more easily filterable particles.[1] | | The temperature difference between the solution and non-solvent is too large. | Allow the dissolved polymer solution to cool to room temperature before slowly adding it to the non-solvent. | | The polymer has a low glass transition temperature (Tg). | Cool the non-solvent in an ice bath before and during the precipitation process. This can help solidify a sticky polymer. |
Issue: The polymer appears to have degraded during the purification process (e.g., change in color, brittleness).
| Possible Cause | Recommended Solution | | High temperatures used during vacuum drying caused thermal degradation.[11] | Reduce the oven temperature and increase the vacuum level. A lower pressure reduces the boiling point of the residual monomer, allowing for effective removal at a safer temperature.[7] | | The chosen solvent is reacting with the polymer. | Ensure the solvent used for dissolution is inert to the polymer. Check for chemical compatibility before starting. | | Exposure to oxygen or UV light during a prolonged process. | If the polymer is sensitive, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect the setup from direct light.[1] |
Summary of Removal Methods
| Method | Principle | Typical Efficiency | Advantages | Disadvantages/Considerations |
| Reprecipitation | Differential solubility of polymer and monomer in a solvent/non-solvent pair.[2] | High, >99% achievable with multiple cycles.[2] | Simple, cost-effective, widely applicable for soluble polymers. | Requires large volumes of solvents; yield can be reduced by polymer solubility in the non-solvent. |
| Soxhlet Extraction | Continuous extraction of the monomer from the solid polymer using a distilled solvent. | Very High | Highly efficient for removing soluble impurities from insoluble or semi-crystalline polymers; can run unattended. | Slow process (can take many hours); requires a thermally stable polymer; uses significant solvent. |
| Vacuum Drying | Removal of volatile monomer by reducing its boiling point under vacuum.[3][7] | Moderate to High | Effective for heat-sensitive materials; no solvent waste.[4] | Only effective if the monomer is sufficiently volatile under vacuum; may not remove trapped monomer effectively. |
| Supercritical CO₂ Extraction | Use of scCO₂ as a selective solvent for the monomer.[5] | Very High, >99% reported for some systems.[5] | Environmentally friendly ("green"); tunable selectivity; non-toxic. | Requires specialized high-pressure equipment; higher initial capital cost. |
| Dialysis | Separation based on molecular size using a semi-permeable membrane.[6] | High | Gentle, non-thermal method; ideal for sensitive biomaterials and hydrogels. | Very slow process; requires large volumes of dialysate; potential for membrane fouling. |
Experimental Protocols
Protocol 1: Reprecipitation
-
Dissolution: Dissolve the crude polymer containing this compound in a suitable "good" solvent (e.g., Dichloromethane, Dimethylformamide) to create a solution of approximately 5-10% (w/v). Stir until the polymer is fully dissolved.[1]
-
Precipitation: In a separate, larger beaker, place a volume of a "non-solvent" (e.g., Methanol, Hexane, Water) that is at least 5-10 times the volume of the polymer solution. The non-solvent must be miscible with the good solvent and must be a poor solvent for the polymer but a good solvent for this compound.[1][2]
-
While vigorously stirring the non-solvent, add the polymer solution dropwise using a dropping funnel. The polymer should precipitate out of the solution.
-
Digestion: Continue stirring the resulting suspension for 30-60 minutes to ensure complete precipitation and to allow the unreacted monomer to be washed out of the polymer matrix.[1]
-
Isolation: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected polymer on the filter paper multiple times with fresh non-solvent to remove any remaining traces of this compound.[2]
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Protocol 2: Vacuum Drying / Devolatilization
-
Preparation: Place the crude polymer in a shallow, chemically resistant dish (e.g., a glass petri dish or a crystallizing dish) to maximize the surface area.
-
Loading: Place the dish inside a vacuum oven.
-
Evacuation: Seal the oven and begin to apply vacuum. A vacuum level of <1 Torr is often effective.[3]
-
Heating: Once a stable vacuum is achieved, slowly increase the temperature. The target temperature should be high enough to volatilize the this compound but well below the polymer's degradation or glass transition temperature.
-
Drying: Hold the polymer under these conditions for several hours (e.g., 12-24 hours). The exact time will depend on the polymer's porosity, the amount of residual monomer, and the oven's efficiency.
-
Cooling & Release: Turn off the heat and allow the oven to cool to room temperature before slowly releasing the vacuum to prevent oxidation of the potentially hot polymer.
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Verification: Analyze a sample of the dried polymer using an appropriate analytical technique (e.g., GC/MS) to confirm the removal of this compound.
Visual Workflows
Caption: General workflow for polymer purification to remove residual monomers.
Caption: Decision tree for selecting an appropriate purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. digivac.com [digivac.com]
- 4. Vacuum Dryer for Plastics: Fast & Efficient Moisture Removal [plasticoslezo.com]
- 5. research.rug.nl [research.rug.nl]
- 6. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The Benefits of Vacuum Drying Blog | Vacuum Dryers [processall.com]
- 8. US4218358A - Process for removing unreacted monomers from polymerization slurries - Google Patents [patents.google.com]
- 9. polymersolutions.com [polymersolutions.com]
- 10. reddit.com [reddit.com]
- 11. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Thermal Stability of Nonanediamine-Cured Epoxy Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the thermal stability of nonanediamine-cured epoxy resins.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Lower-than-expected Glass Transition Temperature (Tg)
-
Potential Cause 1: Incomplete Curing. The epoxy resin and this compound hardener have not fully cross-linked, resulting in a less rigid network structure.
-
Solution:
-
Verify Stoichiometry: Ensure the mix ratio of epoxy resin to this compound is correct as per the manufacturer's technical data sheet. An off-ratio mix is a common cause of incomplete curing.[1][2]
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Optimize Curing Schedule: The curing temperature and duration directly influence the degree of cross-linking.[3][4] If the initial cure is at room temperature, introduce a post-curing step at an elevated temperature (e.g., 80-150°C). The highest temperature applied during curing should be slightly lower than the target Tg.[4]
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Ensure Thorough Mixing: Mix the resin and hardener thoroughly for the recommended time, scraping the sides and bottom of the container to ensure a homogenous mixture.[1][2]
-
-
-
Potential Cause 2: Environmental Factors. Low ambient temperatures or high humidity can impede the curing reaction.
-
Solution:
-
Control Curing Environment: Maintain a consistent and appropriate curing temperature. Most room-temperature systems require a stable environment of at least 15°C, with 20-25°C being optimal.[2] Avoid high-humidity environments, which can lead to surface blushing or tackiness.[2]
-
Pre-warm Components: In colder conditions, pre-warming the resin and hardener components before mixing can facilitate a more efficient reaction.[2]
-
-
Issue 2: Premature Thermal Degradation
-
Potential Cause 1: Inherent Limitations of the System. The chemical structure of the epoxy and the aliphatic nature of this compound may limit the maximum operating temperature.
-
Solution:
-
Incorporate Nanofillers: The addition of nanofillers like carbon nanotubes (CNTs), graphene, or nanoclay can enhance thermal stability.[5][6][7] These fillers can create a tortuous path for volatile degradation products and restrict the mobility of polymer chains at elevated temperatures.[8]
-
Modify Resin Chemistry: Consider blending the this compound-cured system with a resin cured with an aromatic amine hardener. Aromatic amines generally impart higher thermal and chemical resistance due to their rigid ring structures.[9][10]
-
-
-
Potential Cause 2: Oxidative Degradation. The presence of oxygen at high temperatures can accelerate the breakdown of the polymer network.
-
Solution:
-
Inert Atmosphere: When conducting high-temperature experiments, perform them in an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Antioxidant Additives: Evaluate the compatibility and effectiveness of adding high-temperature antioxidants to the formulation.
-
-
Issue 3: Inconsistent Thermal Stability Results
-
Potential Cause 1: Non-uniform Dispersion of Fillers. Agglomeration of nanofillers can lead to localized weak points in the epoxy matrix.
-
Solution:
-
Optimize Dispersion Technique: Employ high-shear mixing, ultrasonication, or calendaring to ensure a homogeneous dispersion of fillers within the resin before adding the hardener.
-
Surface Functionalization of Fillers: Consider using fillers that have been surface-treated to improve their compatibility with the epoxy matrix and reduce agglomeration.
-
-
-
Potential Cause 2: Variability in Curing. Inconsistent heating during the curing cycle can result in different degrees of cross-linking throughout the material.
-
Solution:
-
Use a Calibrated Oven: Ensure the curing oven provides uniform and stable temperature control.
-
Monitor Exotherm: For larger batches, the exothermic reaction between the epoxy and hardener can generate significant heat, potentially leading to uncontrolled curing.[11] Using thinner layers or a temperature-controlled mold can help dissipate this heat.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I increase the Glass Transition Temperature (Tg) of my this compound-cured epoxy?
A1: You can increase the Tg by:
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Optimizing the Cure Cycle: Implementing a post-cure at a temperature above the initial curing temperature can significantly increase cross-link density and, therefore, the Tg.[3][4][12]
-
Adjusting Stoichiometry: An excess of the epoxy resin, combined with a complex curing system, can sometimes lead to homopolymerization, which increases the Tg.[13][14]
-
Incorporating Nanoparticles: Adding nanofillers like carbon nanotubes or nanoclay can enhance the thermal properties of the epoxy, leading to a higher Tg.[3][5]
-
Blending with Other Polymers: Creating a blend with thermoplastic polymers can improve the structural and thermal characteristics of the epoxy matrix.[3]
Q2: What is the role of this compound in the thermal stability of the epoxy resin?
A2: this compound is an aliphatic amine curing agent. The two primary amine groups react with the epoxy groups of the resin to form a cross-linked polymer network. While effective for curing, the flexible aliphatic chains of this compound generally result in a lower Tg and thermal stability compared to more rigid aromatic amine hardeners.[9][10]
Q3: How do nanofillers, such as carbon nanotubes (CNTs), improve thermal stability?
A3: Nanofillers improve thermal stability through several mechanisms:
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Restricted Polymer Chain Mobility: The high aspect ratio and surface area of nanofillers can physically hinder the movement of polymer chains, requiring more energy for the material to transition from a glassy to a rubbery state.[8]
-
Enhanced Thermal Conductivity: Some nanofillers, like CNTs, can increase the thermal conductivity of the composite, allowing for more efficient heat dissipation.[5]
-
Barrier Effect: Well-dispersed nanofillers create a tortuous path that can slow the diffusion of volatile decomposition products out of the material during thermal degradation.
Q4: Can the mix ratio of epoxy to this compound affect the final thermal properties?
A4: Absolutely. The stoichiometric relationship between the curing agent and the resin is critical for achieving the highest possible cross-link density.[9] An off-ratio mix will result in unreacted epoxy or amine groups, leading to a lower Tg and reduced thermal and mechanical properties.[1]
Q5: My cured epoxy is yellowing after post-curing. What is the cause and how can I prevent it?
A5: Yellowing upon heating is often a sign of thermal degradation or an uncontrolled exothermic reaction during curing.[1][11] To prevent this, ensure that the post-curing temperature does not significantly exceed the decomposition temperature of the resin system. If the yellowing occurs during the initial cure of a large volume of resin, it is likely due to excessive heat from the exothermic reaction. To mitigate this, you can pour the resin in thinner layers or use a slower hardener.[11]
Data Presentation
Table 1: Effect of Nanofiller Addition on the Thermal Properties of Epoxy Resins
| Nanofiller Type | Concentration (wt.%) | Glass Transition Temp. (Tg) (°C) | Onset Decomposition Temp. (Td,onset) (°C) |
| Neat Epoxy | 0 | ~181 | ~350 |
| Carbon Nanotubes (CNTs) | 0.075 | Increase | +14 |
| Montmorillonite (MMT) | 1 | Optimum Tg Increase | - |
| Phthalonitrile | - | 195 | - |
Note: The values presented are indicative and can vary based on the specific epoxy system, curing conditions, and nanofiller characteristics. Data is synthesized from multiple sources for illustrative purposes.[6][7][15]
Experimental Protocols
1. Determination of Glass Transition Temperature (Tg) using Dynamic Mechanical Analysis (DMA)
-
Objective: To measure the viscoelastic properties of the cured epoxy resin as a function of temperature to determine the Tg.
-
Methodology:
-
Prepare rectangular specimens of the cured epoxy resin with typical dimensions of 35 mm x 12 mm x 3 mm.
-
Mount the specimen in the DMA instrument using a single cantilever or three-point bending clamp configuration.
-
Apply a sinusoidal oscillating strain at a fixed frequency (e.g., 1 Hz) and a small amplitude.
-
Ramp the temperature from ambient (e.g., 25°C) to a temperature well above the expected Tg (e.g., 250°C) at a controlled heating rate (e.g., 3-5 °C/min).
-
Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
The Tg can be identified as the peak of the tan delta curve or the onset of the drop in the storage modulus curve.
-
2. Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the cured epoxy resin.
-
Methodology:
-
Place a small, precisely weighed sample (5-10 mg) of the cured epoxy resin into a TGA sample pan (e.g., alumina (B75360) or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis is typically run under a controlled atmosphere, such as nitrogen (to study thermal degradation) or air (to study thermo-oxidative degradation).
-
Continuously record the sample's weight as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) is used to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the char yield at the final temperature.[15]
-
Visualizations
Caption: Epoxy resin curing workflow.
Caption: Factors influencing thermal stability.
Caption: Troubleshooting workflow for low thermal stability.
References
- 1. Troubleshooting Epoxy Resin Issues [liquidglassepoxy.com]
- 2. rwepoxyresin.com [rwepoxyresin.com]
- 3. How To Optimize The Glass Transition Temperature (Tg) Of An Epoxy [kohesibond.com]
- 4. Does Cure Temperature Influence Glass Transition Temperature? | Kohesi Bond [kohesibond.com]
- 5. Evaluation of thermal properties of epoxy composites filled by nanofiller materials | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Nanofiller Content on Dynamic Mechanical and Thermal Properties of Multi-Walled Carbon Nanotube and Montmorillonite Nanoclay Filler Hybrid Shape Memory Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrothermal Aging of an Epoxy Resin Filled with Carbon Nanofillers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijert.org [ijert.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Epoxy Thermal Stability: A Professional's Guide to High-Temperature Performance - INCURE INC. [incurelab.com]
- 13. merit.url.edu [merit.url.edu]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Reducing Water Absorption in Nonanediamine-Based Nylons
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing water absorption in nonanediamine-based nylons.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound-based nylon samples are showing significant dimensional instability after molding. What is the primary cause and how can I mitigate this?
A1: The primary cause of dimensional instability in nylon parts is water absorption.[1] Polyamides, including those based on this compound, contain amide groups that readily form hydrogen bonds with water molecules, leading to swelling.[1][2]
Troubleshooting Steps:
-
Material Selection: Consider using a grade of nylon with a higher ratio of methylene (B1212753) (-CH2-) to amide (-CONH-) groups. A higher proportion of the non-polar methylene structure leads to lower water absorption and consequently, better dimensional stability.[3][4]
-
Environmental Control: If feasible, control the humidity and temperature of the environment where the nylon parts are processed and stored.[5]
-
Pre-conditioning: Before use in a specific environment, you can pre-condition the nylon parts by exposing them to a controlled humidity environment until they reach equilibrium. This can help to minimize further dimensional changes during their application.[5][6]
-
Incorporate Fillers: The addition of fillers like glass fibers or minerals can reduce the overall volume of the polymer matrix susceptible to water absorption.[3][7][8]
Q2: I'm trying to reduce water absorption by adding fillers, but the mechanical properties of my nylon composite are deteriorating. What could be going wrong?
A2: While fillers can decrease water uptake, poor adhesion between the filler and the nylon matrix can lead to a decline in mechanical properties.
Troubleshooting Steps:
-
Surface Treatment of Fillers: Ensure proper surface treatment of your fillers (e.g., using silane (B1218182) coupling agents for glass fibers). This will improve the interfacial adhesion between the filler and the nylon matrix, allowing for better stress transfer and maintaining mechanical integrity.
-
Filler Loading: Optimize the concentration of the filler. Excessive filler content can lead to agglomeration and create stress concentration points, negatively impacting mechanical performance.
-
Filler Type: Experiment with different types of fillers. For instance, reinforcing fibers are known to have a strong affinity for the nylon matrix, which can be beneficial.[3]
Q3: My surface-treated nylon samples initially show good hydrophobicity, but it diminishes over time. Why is this happening and how can I improve the durability of the surface treatment?
A3: The degradation of surface hydrophobicity can be due to several factors, including mechanical abrasion, chemical exposure, or delamination of the coating.
Troubleshooting Steps:
-
Surface Preparation: Proper surface preparation of the nylon substrate is critical before applying any coating. This includes cleaning to remove any contaminants that might interfere with adhesion.[9]
-
Coating Selection: Choose a coating with strong chemical and physical bonding to the polyamide surface. Coatings containing functional groups that can react with the amide groups of nylon can offer better durability.
-
Curing Process: Ensure that the coating is cured according to the manufacturer's specifications. Incomplete curing can lead to a weak and less durable film.
-
Plasma Treatment: Consider using plasma treatment to activate the nylon surface before coating. This can create a more reactive surface, leading to better coating adhesion.[7]
Q4: I'm attempting to blend my this compound-based nylon with a hydrophobic polymer, but the resulting blend is brittle. What is the likely issue?
A4: The brittleness of your polymer blend is likely due to poor miscibility and compatibility between the nylon and the hydrophobic polymer. This results in a multiphase morphology with weak interfaces.
Troubleshooting Steps:
-
Compatibilizer: Use a suitable compatibilizer. A compatibilizer is a polymer that has affinity for both the nylon and the hydrophobic polymer, acting as an interfacial agent to improve adhesion and dispersion.
-
Blending Technique: The method of blending can significantly impact the morphology of the blend. Ensure you are using appropriate processing parameters (e.g., temperature, screw speed in an extruder) to promote good mixing.
-
Polymer Selection: The choice of the hydrophobic polymer is crucial. Polymers with some level of interaction with the amide groups of nylon, such as those containing maleic anhydride (B1165640) grafts, can lead to better compatibility.
Data Presentation: Efficacy of Water Absorption Reduction Methods
| Method | Specific Technique | Reduction in Water Absorption | Key Considerations |
| Additives & Fillers | Glass Fiber Reinforcement | Can reduce water absorption by an amount equivalent to the percentage of glass fiber content.[8] | Improves mechanical properties but can increase anisotropy.[8] |
| Mineral Fillers | Reduces the available polymer volume for water interaction.[7] | Can affect processing parameters and final product properties.[7] | |
| Nanoparticles (e.g., nano silica, nano clay) | Shown to be effective in reducing water absorption in nylon-jute composites.[10] | Proper dispersion of nanoparticles is crucial for effectiveness. | |
| Phenolic Resins | Can decrease water absorption in polyamides.[1][11] | Can lead to miscible blends with hydrogen bond connections.[11] | |
| Surface Modification | Hydrophobic Coatings | Creates a barrier that repels water from the surface.[9][12] | Durability of the coating is a key factor.[9] |
| Plasma Treatment | Can create a hydrophobic barrier on the surface.[7] | Often used in conjunction with coatings to improve adhesion.[7] | |
| VaporFuse Surface Treatment (on Nylon 12) | Mass increase of 0.35 ± 0.04% compared to 0.76 ± 0.08% for untreated samples.[13][14] | Smoothens the surface and improves hydrophobicity.[13] | |
| Chemical Modification | Increasing Methylene to Amide Ratio | Nylons with longer aliphatic chains (e.g., PA12) have significantly lower water absorption than those with shorter chains (e.g., PA6).[3][4] | Alters the fundamental properties of the polymer, including melting point and mechanical strength.[3] |
| Blending | Blending with Phenol (B47542) Resin | Increases the hydrophobic nature of the blend with increasing phenol resin concentration.[11] | Can result in good thermal stability.[11] |
Experimental Protocols
1. Protocol for Water Absorption Measurement (ASTM D570)
This protocol outlines the standard procedure for determining the water absorption of plastics.
-
Sample Preparation: Prepare at least three test specimens of the this compound-based nylon. The specimens should have a defined geometry (e.g., discs or bars) and their dimensions should be accurately measured.
-
Initial Weighing: Dry the specimens in an oven at a specified temperature (e.g., 80-100°C) until a constant weight is achieved. After cooling to room temperature in a desiccator, weigh each specimen to the nearest 0.1 mg. This is the "initial dry weight".
-
Immersion: Immerse the specimens in distilled water at a controlled temperature (e.g., 23°C) for a specified duration (e.g., 24 hours).
-
Final Weighing: After the immersion period, remove the specimens from the water, pat them dry with a lint-free cloth to remove surface water, and immediately weigh them. This is the "final wet weight".
-
Calculation: The percentage of water absorption is calculated as follows: Water Absorption (%) = [ (Final Wet Weight - Initial Dry Weight) / Initial Dry Weight ] x 100
2. Protocol for Surface Modification with a Hydrophobic Coating
This protocol provides a general workflow for applying a hydrophobic coating to a nylon substrate.
-
Surface Preparation:
-
Thoroughly clean the nylon specimens with a suitable solvent (e.g., isopropanol) to remove any surface contaminants, oils, or mold release agents.
-
For enhanced adhesion, the surface can be activated using a plasma treatment or a chemical etchant.
-
-
Coating Application:
-
Apply the hydrophobic coating using a suitable method such as dip-coating, spray-coating, or spin-coating. The choice of method will depend on the viscosity of the coating and the desired thickness.
-
-
Curing:
-
Cure the coated specimens according to the coating manufacturer's instructions. This may involve air-drying, oven-curing at a specific temperature and time, or UV-curing.
-
-
Evaluation:
-
Assess the hydrophobicity of the coated surface by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity.
-
Evaluate the durability of the coating through adhesion tests (e.g., tape test) and by measuring the water contact angle after subjecting the samples to abrasion or chemical exposure.
-
Visualizations
References
- 1. Water Absorption of Nylon [honyplastic.com]
- 2. Why Do Some Polymers Absorb Water (Like Nylon) While Others Don’t (Like PP)? [eureka.patsnap.com]
- 3. How can you reduce moisture absorption in nylon? - Materials Science - Hardware FYI [hardwareinterviews.fyi]
- 4. madisongroup.com [madisongroup.com]
- 5. benchchem.com [benchchem.com]
- 6. Water Absorption of Nylons Pros, Cons and Busting Myths - Dotmar [dotmar.com.au]
- 7. Reducing Nylon 66 Water Absorption for Better Performance [eureka.patsnap.com]
- 8. almkompaundi.rs [almkompaundi.rs]
- 9. Change in Polyamide Surface Behavior - ATRIA Innovation [atriainnovation.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aculon.com [aculon.com]
- 13. researchgate.net [researchgate.net]
- 14. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
Technical Support Center: Optimization of Curing Temperature for Nonanediamine Epoxy Systems
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with nonanediamine epoxy systems.
Troubleshooting Guide
This guide addresses common issues encountered during the curing of this compound epoxy systems.
| Issue | Question | Possible Causes | Solutions & Troubleshooting Steps |
| Incomplete or Partial Curing | Why is my epoxy resin still sticky or soft after the recommended curing time? | 1. Incorrect Mix Ratio: An improper ratio of epoxy resin to this compound hardener is a primary cause of curing failure. 2. Inadequate Mixing: Failure to thoroughly mix the two components can result in localized areas of uncured resin. 3. Low Curing Temperature: The ambient temperature or the temperature of the curing oven is too low for the chemical reaction to proceed to completion. 4. Expired or Contaminated Components: The resin or hardener may have expired or been contaminated with moisture or other substances. | 1. Verify Mix Ratio: Double-check the manufacturer's recommended mix ratio (usually by weight) and use a calibrated scale for accurate measurements. 2. Improve Mixing Technique: Mix the resin and hardener for the recommended time (typically 3-5 minutes), scraping the sides and bottom of the mixing container to ensure a homogenous mixture. 3. Optimize Curing Temperature: Ensure the curing environment is within the recommended temperature range (often around 21-25°C for room temperature cure, or higher for thermal curing). Consider a post-cure at an elevated temperature to complete the reaction. 4. Check Materials: Use fresh, unexpired resin and hardener. Store them in a dry environment with tightly sealed lids to prevent moisture absorption. |
| Presence of Bubbles | How can I prevent or remove bubbles from my cured epoxy? | 1. Air Entrapment During Mixing: Vigorous mixing can introduce air bubbles into the resin. 2. Outgassing from Porous Substrates: Porous materials can release trapped air when coated with epoxy. 3. Cold Resin: Cold epoxy is more viscous, which makes it harder for bubbles to rise and escape. | 1. Slow and Thorough Mixing: Mix the components slowly and deliberately. 2. Vacuum Degassing: If available, use a vacuum chamber to remove dissolved air from the mixed epoxy before pouring. 3. Warm the Resin: Gently warm the resin and hardener components in a water bath before mixing to reduce viscosity. 4. Use a Heat Gun or Torch: After pouring, a gentle pass with a heat gun or torch can help to pop surface bubbles. Be careful not to overheat the epoxy. |
| Surface Defects (Amine Blush, Cloudiness) | Why does my cured epoxy have a waxy film or a cloudy appearance? | 1. Amine Blush: In humid conditions, the amine hardener can react with carbon dioxide and moisture in the air to form a waxy layer on the surface. 2. High Humidity: Curing in a high-humidity environment can lead to a cloudy or hazy finish. 3. Moisture Contamination: Moisture in the resin, hardener, or on the substrate can cause cloudiness. | 1. Control Humidity: Work in a controlled environment with humidity below 60%. 2. Remove Amine Blush: The blush can be washed off with warm, soapy water. 3. Ensure Dry Components: Use dry equipment and substrates. Store resins and hardeners properly to avoid moisture absorption. |
| Cracking or Warping | What causes the cured epoxy to crack or warp? | 1. Excessive Exotherm: Pouring too thick of a layer can lead to a rapid temperature increase (exotherm), causing internal stress and cracking. 2. Rapid Temperature Changes: Drastic temperature fluctuations during the curing process can induce stress. 3. Incorrect Mix Ratio: An off-ratio mix can lead to a brittle and weak final product. | 1. Pour in Thinner Layers: For thick castings, pour multiple thinner layers, allowing each layer to partially cure before adding the next. 2. Maintain Stable Temperature: Ensure a stable curing temperature throughout the process. 3. Verify Mix Ratio: Use the correct mix ratio as specified by the manufacturer. |
Frequently Asked Questions (FAQs)
Q1: What is the typical effect of increasing the curing temperature on a this compound epoxy system?
A1: Increasing the curing temperature generally accelerates the curing reaction, leading to a shorter curing time. It also typically results in a higher degree of cross-linking, which can lead to a higher glass transition temperature (Tg) and improved mechanical properties such as tensile strength and flexural modulus, up to an optimal temperature.
Q2: Can I cure a this compound epoxy system at room temperature?
A2: Yes, aliphatic amines like this compound can be used for room temperature curing. However, the curing process will be slower, and the final properties, particularly the glass transition temperature (Tg), may be lower than what can be achieved with an elevated temperature cure. A post-cure at a higher temperature is often recommended to maximize the properties of room-temperature cured systems.
Q3: How does the curing temperature affect the Glass Transition Temperature (Tg)?
A3: The curing temperature has a direct and significant impact on the Tg. A higher curing temperature generally leads to a higher degree of cure and thus a higher Tg. As a rule of thumb, the Tg of a fully cured epoxy will not be significantly higher than the maximum temperature it was exposed to during the curing cycle.
Q4: What is a typical post-curing schedule for a this compound epoxy system?
A4: While the optimal schedule depends on the specific formulation, a general post-curing schedule involves heating the material to a temperature above its initial Tg for a period of time. For example, after an initial cure at a lower temperature (e.g., 80°C), a post-cure could be performed at a higher temperature (e.g., 120-150°C) for 1 to 4 hours to enhance the cross-linking and improve the final properties.
Q5: How can I determine the optimal curing temperature for my specific this compound epoxy formulation?
A5: The optimal curing temperature can be determined experimentally using techniques like Differential Scanning Calorimetry (DSC). By performing DSC scans at different heating rates (dynamic scans) or holding the material at various isothermal temperatures, you can study the cure kinetics and determine the temperature range for the most efficient curing. This data can then be correlated with mechanical testing to find the temperature that provides the desired balance of properties.
Data Presentation
The following table provides an illustrative example of the expected trend in the properties of a typical this compound-cured epoxy system as a function of the curing schedule. Please note that these are representative values, and the actual properties will depend on the specific epoxy resin and the exact formulation.
| Curing Schedule | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Flexural Modulus (GPa) |
| 24 hours @ 25°C | ~ 60 - 75 | ~ 50 - 60 | ~ 2.5 - 2.8 |
| 2 hours @ 80°C | ~ 85 - 100 | ~ 65 - 75 | ~ 2.8 - 3.1 |
| 2 hours @ 80°C + 2 hours @ 120°C | ~ 110 - 125 | ~ 70 - 80 | ~ 3.0 - 3.3 |
| 2 hours @ 80°C + 2 hours @ 150°C | ~ 130 - 145 | ~ 75 - 85 | ~ 3.2 - 3.5 |
Experimental Protocols
Determining Degree of Cure and Glass Transition Temperature (Tg) using Differential Scanning Calorimetry (DSC)
Objective: To determine the extent of the curing reaction and the glass transition temperature of a this compound epoxy system.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured, thoroughly mixed this compound epoxy system into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of mass during the experiment.
-
Prepare an empty, sealed aluminum pan to serve as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC instrument.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
-
Dynamic Scan (for total heat of reaction, ΔH_total):
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the curing exotherm (e.g., 250°C). This will provide the total heat of reaction (ΔH_total) for a complete cure.
-
-
Isothermal Scan (for degree of cure at a specific temperature):
-
Equilibrate a fresh, uncured sample at the desired isothermal curing temperature.
-
Hold the sample at this temperature for a specified time, recording the heat flow. The area under the exothermic peak gives the heat of reaction at that time (ΔH_t).
-
After the isothermal hold, cool the sample down and then perform a dynamic scan (as in step 3) to measure the residual heat of reaction (ΔH_residual).
-
-
Determining Glass Transition Temperature (Tg):
-
For a cured sample, perform a heat-cool-heat cycle. For example, heat from 25°C to a temperature above the expected Tg at 10-20°C/min, cool at the same rate, and then reheat at the same rate.
-
The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
-
-
Data Analysis:
-
Degree of Cure (%): Can be calculated using the following formula: % Cure = (ΔH_total - ΔH_residual) / ΔH_total * 100
-
Glass Transition Temperature (Tg): Determined from the inflection point of the baseline shift in the DSC thermogram of a cured sample.
-
Mandatory Visualizations
Caption: Workflow for DSC analysis of this compound epoxy systems.
Caption: Troubleshooting decision tree for common epoxy curing issues.
Validation & Comparative
comparing the properties of Nonanediamine and hexamethylenediamine polyamides
A Comprehensive Comparison of Polyamides Derived from Nonanediamine and Hexamethylenediamine (B150038)
In the realm of high-performance thermoplastics, polyamides stand out for their exceptional mechanical strength, thermal stability, and chemical resistance. Among these, polyamides synthesized from different diamine monomers exhibit distinct properties tailored for specific demanding applications. This guide provides an in-depth, objective comparison of the properties of polyamides derived from this compound, specifically Polyamide 9T (PA9T), and those from hexamethylenediamine, namely Polyamide 66 (PA66). This comparison is supported by quantitative data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed material selection decisions.
Chemical Structures and Synthesis Overview
Polyamide 9T (PA9T) is a semi-aromatic polyamide synthesized from the polycondensation of this compound and terephthalic acid.[1][2] The presence of the aromatic terephthalic acid moiety in the backbone contributes to its high thermal stability and rigidity.
Polyamide 66 (PA66), a widely used aliphatic polyamide, is produced through the condensation polymerization of hexamethylenediamine and adipic acid.[3][4] Its linear aliphatic chain structure imparts good mechanical strength and toughness.
Caption: Synthesis pathways for Polyamide 9T and Polyamide 66.
Quantitative Data Comparison
The following tables summarize the key physical, mechanical, thermal, and electrical properties of PA9T and PA66. The data is compiled from various technical sources and presented for unreinforced grades to provide a baseline comparison. It is important to note that these values can vary depending on the specific grade, processing conditions, and presence of reinforcements or additives.
Table 1: Physical and Mechanical Properties
| Property | Polyamide 9T (PA9T) | Polyamide 66 (PA66) | Test Standard |
| Density | 1.16 - 1.73 g/cm³[5] | 1.14 - 1.15 g/cm³[6] | ISO 1183, ASTM D792 |
| Water Absorption (24 hr) | 0.17%[7] | 1.2 - 1.5%[1][8] | ISO 62, ASTM D570 |
| Tensile Strength | 90 - 165 MPa[5] | 82 - 85 MPa[8][9] | ISO 527, ASTM D638 |
| Tensile Modulus | 3200 - 10000 MPa | 3000 - 3500 MPa[10] | ISO 527, ASTM D638 |
| Flexural Strength | 140 - 250 MPa | 110 - 125 MPa[8][9] | ISO 178, ASTM D790 |
| Flexural Modulus | 3000 - 9500 MPa | 2900 - 3200 MPa[8] | ISO 178, ASTM D790 |
| Notched Izod Impact Strength | 5 - 10 kJ/m² | 5 - 7 kJ/m²[8][9] | ISO 180, ASTM D256 |
Table 2: Thermal and Electrical Properties
| Property | Polyamide 9T (PA9T) | Polyamide 66 (PA66) | Test Standard |
| Melting Temperature | 306 °C[11] | 255 - 265 °C[6] | ISO 11357, ASTM D3418 |
| Glass Transition Temperature | 125 °C[11] | 60 - 80 °C | ISO 11357, ASTM D3418 |
| Heat Deflection Temperature (1.8 MPa) | 120 - 285 °C[5] | 80 - 105 °C[8] | ISO 75, ASTM D648 |
| Volume Resistivity | 1.0E+16 ohm·cm[5] | 1.0E+13 - 1.0E+15 ohm·cm | IEC 60093, ASTM D257 |
| Dielectric Strength | 17 - 25 kV/mm | 15 - 25 kV/mm | IEC 60243, ASTM D149 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.
Caption: General experimental workflow for polyamide characterization.
Tensile Properties (ISO 527 / ASTM D638)
-
Objective: To determine the tensile strength, tensile modulus, and elongation at break.[7][11][12]
-
Specimen: Dumbbell-shaped specimens are prepared by injection molding.
-
Procedure:
-
Condition the specimens at 23°C and 50% relative humidity for at least 48 hours.
-
Measure the width and thickness of the specimen's narrow section.
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge length of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
Flexural Properties (ISO 178 / ASTM D790)
-
Objective: To measure the flexural strength and flexural modulus.[13][14]
-
Specimen: Rectangular bar-shaped specimens are used.
-
Procedure:
-
Condition the specimens as per the tensile testing protocol.
-
Set up a three-point bending fixture on a universal testing machine with a specified support span.
-
Place the specimen on the supports.
-
Apply a load to the center of the specimen at a constant crosshead speed (e.g., 2 mm/min).
-
Record the load and deflection until the specimen breaks or reaches a specified strain (typically 5%).
-
Notched Izod Impact Strength (ISO 180 / ASTM D256)
-
Objective: To assess the material's resistance to impact.[15][16][17]
-
Specimen: Rectangular bar with a V-notch.
-
Procedure:
-
Condition the notched specimens.
-
Clamp the specimen vertically in the pendulum impact testing machine.
-
Release the pendulum, allowing it to strike and fracture the specimen.
-
The energy absorbed by the specimen during fracture is measured and reported as impact strength.
-
Water Absorption (ISO 62 / ASTM D570)
-
Objective: To determine the amount of water absorbed by the material.[4][18][19]
-
Specimen: A disc or square of a specified thickness.
-
Procedure:
-
Dry the specimens in an oven until a constant weight is achieved and record this as the dry weight.
-
Immerse the specimens in distilled water at 23°C.
-
At specified time intervals (e.g., 24 hours), remove the specimens, wipe off surface water, and weigh them.
-
The water absorption is calculated as the percentage increase in weight from the dry state.
-
Density (ISO 1183 / ASTM D792)
-
Objective: To determine the density of the material.
-
Procedure (Immersion Method):
-
Weigh the specimen in air.
-
Weigh the specimen while fully immersed in a liquid of known density (e.g., water or ethanol).
-
The density is calculated based on the weight in air and the apparent loss of weight in the liquid.
-
Performance Comparison and Applications
Polyamide 9T (PA9T):
PA9T exhibits superior thermal properties, including a significantly higher melting point and heat deflection temperature compared to PA66.[1][11] Its key advantage lies in its very low water absorption, which results in excellent dimensional stability and retention of mechanical properties in humid environments.[7] The semi-aromatic structure also imparts good chemical resistance. These properties make PA9T an ideal candidate for applications in the automotive and electronics industries, such as connectors, bobbins, and under-the-hood components that require high-temperature performance and dimensional precision.[12][18]
Polyamide 66 (PA66):
PA66 is a well-established engineering thermoplastic known for its excellent balance of stiffness, strength, and toughness.[6] It offers good wear resistance and a low coefficient of friction. However, its higher water absorption can lead to changes in dimensions and mechanical properties in the presence of moisture. PA66 is widely used in a vast array of applications, including automotive parts, industrial machinery components, electrical insulators, and fibers for textiles and carpets.[6]
Conclusion
The choice between polyamides derived from this compound (PA9T) and hexamethylenediamine (PA66) is primarily dictated by the specific performance requirements of the application. PA9T excels in high-temperature and high-humidity environments where dimensional stability and consistent mechanical performance are critical. PA66, on the other hand, offers a robust and cost-effective solution for a broad range of applications where its well-balanced properties are sufficient. By understanding the distinct characteristics presented in this guide, researchers and engineers can select the optimal polyamide for their specific needs.
References
- 1. What is the difference between high temperature nylon PA6T/9T and PA46? - 2026 The 22th Ningbo International Plastics and Rubber Industry Exhibition [en.nbplas.com]
- 2. the types of high temperature resistant nylon PA46, PA6T, PA9T - Knowledge - Odin Mould Mould Co., Ltd. [plasticomould.com]
- 3. The fibre obtained by the condensation of hexamethylenediamine class 12 chemistry CBSE [vedantu.com]
- 4. Understanding Adipic Acid and Its Role in Hexamethylenediamine Production - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 5. sullinscorp.com [sullinscorp.com]
- 6. EP0490482A2 - Polyamides from polyetheramines, hexamethylene diamine and adipic acid - Google Patents [patents.google.com]
- 7. Brief Analysis of High Temperature Nylon PA9T [honyplastic.com]
- 8. GENESTAR™ | Kuraray [kuraray.com]
- 9. kuraray GENESTAR™ | GENESTAR™ PA9T, PA9C -Kuraray's heat-resistant polyamide resin [genestar.kuraray.com]
- 10. kuraray.com [kuraray.com]
- 11. scribd.com [scribd.com]
- 12. pslc.ws [pslc.ws]
- 13. Tech-Type: Polycondensation of Adipic Acid with HMDA into PA66 [portfolio-pplus.com]
- 14. princeton.edu [princeton.edu]
- 15. Genestar™: heat-resistant polyamide: Kuraray [kuraray.eu]
- 16. CN85100134A - Synthetic process of poly(p-phenylene terephthalamide) - Google Patents [patents.google.com]
- 17. scribd.com [scribd.com]
- 18. terrificscience.org [terrificscience.org]
- 19. chemwinfo.com [chemwinfo.com]
A Comparative Analysis of Nonanediamine as an Epoxy Curing Agent
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of Nonanediamine against common amine-based curing agents.
This guide provides an in-depth comparison of this compound's performance as a curing agent for epoxy resins against three widely used alternatives: Jeffamine D-230, Isophorone Diamine (IPDA), and 4,4'-Diaminodiphenylmethane (DDM). The selection of an appropriate curing agent is a critical determinant of the final thermomechanical properties of the cured epoxy system. This document aims to provide a data-driven comparison to aid in the selection of the most suitable curing agent for specific research and development applications.
This compound, a linear aliphatic diamine, is benchmarked against a polyetheramine (Jeffamine D-230), a cycloaliphatic amine (IPDA), and an aromatic amine (DDM). These alternatives represent a broad spectrum of chemical structures and performance characteristics, providing a comprehensive context for evaluating this compound. Due to the limited availability of specific performance data for this compound in publicly accessible literature, data for 1,12-dodecanediamine, a chemically similar long-chain aliphatic diamine, has been used as a proxy to provide representative performance metrics. This allows for a functional comparison of the expected performance of a long-chain aliphatic diamine like this compound.
Performance Comparison of Curing Agents
The following tables summarize the key performance indicators for epoxy resins cured with the respective amine agents. These values are compiled from various technical sources and represent typical properties. The epoxy resin used for these comparisons is a standard Diglycidyl Ether of Bisphenol A (DGEBA) based resin.
Table 1: Thermal Properties
| Property | This compound (as 1,12-dodecanediamine) | Jeffamine D-230 | Isophorone Diamine (IPDA) | 4,4'-Diaminodiphenylmethane (DDM) |
| Glass Transition Temperature (Tg) | ~110 °C | ~60 °C | ~150 °C | ~170 °C |
| Heat Deflection Temperature (HDT) | ~100 °C | ~55 °C | ~140 °C | ~160 °C |
Table 2: Mechanical Properties
| Property | This compound (as 1,12-dodecanediamine) | Jeffamine D-230 | Isophorone Diamine (IPDA) | 4,4'-Diaminodiphenylmethane (DDM) |
| Tensile Strength | ~75 MPa | ~48 MPa | ~80 MPa | ~85 MPa |
| Tensile Modulus | ~2.8 GPa | ~2.0 GPa | ~3.0 GPa | ~3.2 GPa |
| Flexural Strength | ~110 MPa | ~70 MPa | ~120 MPa | ~130 MPa |
| Flexural Modulus | ~2.9 GPa | ~2.2 GPa | ~3.1 GPa | ~3.3 GPa |
| Elongation at Break | ~8% | ~30% | ~6% | ~5% |
Chemical Reaction Pathway
The curing of epoxy resins with primary amines, such as this compound, is a nucleophilic addition reaction. The primary amine attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group. This secondary amine can then react with another epoxide group, forming a tertiary amine and another hydroxyl group, leading to a cross-linked polymer network.
The "Odd-Even" Effect: A Comparative Analysis of Odd-Carbon Diamines in Polyamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polyamides with tailored thermal and mechanical properties is a cornerstone of advanced materials science. A subtle yet powerful strategy for fine-tuning these properties lies in the selection of diamine monomers, specifically the number of carbon atoms in their aliphatic chain. This guide provides a comparative analysis of polyamides synthesized from odd-carbon diamines versus their even-carbon counterparts, highlighting the so-called "odd-even effect." This phenomenon demonstrates that polyamides derived from odd-carbon diamines generally exhibit lower melting points and reduced crystallinity.[1] Such characteristics can be advantageous in applications requiring lower processing temperatures or enhanced flexibility.
This guide presents a summary of quantitative data, detailed experimental protocols for polyamide synthesis, and a visual representation of the synthesis workflow to aid researchers in understanding and leveraging the unique properties imparted by odd-carbon diamines.
Performance Data Overview: The "Odd-Even" Effect in Polyamides
The number of methylene (B1212753) units in the diamine monomer significantly influences the efficiency of hydrogen bonding and crystal packing within the polymer backbone.[1] This directly impacts the thermal and mechanical properties of the resulting polyamide. To illustrate this, the following tables compare the properties of polyamides synthesized from sebacic acid with 1,7-heptanediamine (an odd-carbon diamine), 1,6-hexanediamine (B7767898) (an even-carbon diamine), and 1,8-octanediamine (an even-carbon diamine).[1]
Thermal Properties
The thermal characteristics of a polyamide are critical for defining its processing window and in-service temperature limits. The odd-numbered carbon chain of 1,7-heptanediamine disrupts the regular alignment of polymer chains, leading to less efficient hydrogen bonding.[1] This results in a lower melting temperature (T_m) and often a less pronounced glass transition temperature (T_g).[1]
| Property | PA 6,10 (Even-Carbon) | PA 7,10 (Odd-Carbon) | PA 8,10 (Even-Carbon) | Test Method |
| Glass Transition Temp. (T_g) | ~60 °C | ~55 °C | ~58 °C | DSC |
| Melting Temperature (T_m) | ~225 °C | ~205 °C | ~215 °C | DSC |
| Decomposition Temp. (T_d) | ~450 °C | ~440 °C | ~445 °C | TGA |
Note: The data above is compiled from multiple sources and represents typical values. Actual values can vary based on synthesis conditions and polymer molecular weight.[1]
Mechanical Properties
The mechanical strength of polyamides is intrinsically linked to their crystallinity.[1] The more ordered structure of polyamides based on even-carbon diamines typically results in higher tensile strength and modulus. Conversely, the reduced crystallinity in odd-carbon polyamides can lead to increased flexibility and elongation at break.[1]
| Property | PA 6,10 (Even-Carbon) | PA 7,10 (Odd-Carbon) | PA 8,10 (Even-Carbon) | Test Method |
| Tensile Strength | ~65 MPa | ~58 MPa | ~62 MPa | ASTM D638 |
| Tensile Modulus | ~2.1 GPa | ~1.8 GPa | ~2.0 GPa | ASTM D638 |
| Elongation at Break | ~100% | ~150% | ~120% | ASTM D638 |
Note: The data above is compiled from multiple sources and represents typical values for dry, as-molded specimens.[1]
Experimental Protocols
The following are generalized protocols for the synthesis of polyamides from diamines and diacids, which can be adapted for a comparative study of odd- and even-carbon diamines.
Melt Polycondensation
This is a common industrial method for synthesizing aliphatic polyamides.
Materials:
-
Diamine (e.g., 1,7-heptanediamine, 1,6-hexanediamine, 1,8-octanediamine)
-
Dicarboxylic acid (e.g., sebacic acid)
-
Catalyst (optional, e.g., phosphoric acid)
-
Nitrogen gas supply
-
High-temperature reactor with a mechanical stirrer and a condenser
Procedure:
-
An equimolar mixture of the diamine and dicarboxylic acid is charged into the reactor to form a salt.[2]
-
The reactor is purged with nitrogen to prevent oxidation.
-
The temperature is gradually raised to melt the monomers and initiate polymerization.
-
Water, the byproduct of the condensation reaction, is continuously removed through the condenser to drive the reaction forward.
-
The reaction is typically carried out at temperatures between 200-280°C.
-
Once the desired molecular weight is achieved (monitored by viscosity), the molten polymer is extruded, cooled, and pelletized.
Solution Polycondensation
This method is suitable for laboratory-scale synthesis and for aromatic polyamides that have high melting points.
Materials:
-
Diamine
-
Diacid chloride (more reactive than dicarboxylic acid)
-
Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))
-
Acid scavenger (e.g., pyridine, triethylamine)
-
Nitrogen gas supply
-
Reaction flask with a magnetic stirrer
Procedure:
-
The diamine is dissolved in the anhydrous solvent in the reaction flask under a nitrogen atmosphere.
-
The solution is cooled in an ice bath.
-
The diacid chloride is slowly added to the cooled diamine solution with vigorous stirring.
-
The acid scavenger is added to neutralize the HCl byproduct.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The resulting polymer solution is then poured into a non-solvent (e.g., methanol) to precipitate the polyamide.
-
The polymer is collected by filtration, washed, and dried under vacuum.
Catalytic Dehydrogenation of Diols and Diamines
This is a more recent and environmentally benign method for polyamide synthesis.
Materials:
-
Diol
-
Diamine
-
Ruthenium-based catalyst (e.g., Milstein catalyst)
-
High-boiling point solvent (e.g., 1,4-dioxane)
-
Nitrogen gas supply
-
Schlenk line or glovebox for inert atmosphere handling
Procedure:
-
The diol, diamine, and catalyst are premixed in the solvent in a glovebox or under a nitrogen atmosphere.[3]
-
The reaction mixture is heated under a flow of nitrogen.[3]
-
The reaction proceeds with the liberation of hydrogen gas as the only byproduct.[4]
-
The polymerization is continued until the desired molecular weight is achieved.
-
The polymer is isolated by precipitation in a suitable non-solvent.
Polyamide Synthesis Workflow
The following diagram illustrates the general workflow for polyamide synthesis via polycondensation.
References
A Comparative Guide to the Performance of Nonanediamine in Epoxy Resin Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of Nonanediamine as a curing agent in epoxy resin formulations. Due to the limited availability of direct comparative experimental data for this compound in the public domain, this document focuses on providing a comparative framework based on the performance of other common aliphatic and cycloaliphatic diamine curatives. The information herein is curated from various experimental sources to assist in the selection of the most appropriate curing agent for specific research and development applications.
Introduction to Diamine Curatives for Epoxy Resins
Diamine curing agents are fundamental to the formulation of two-component epoxy systems. The choice of the diamine curative significantly influences the processing characteristics, such as pot life and cure speed, as well as the final thermomechanical properties of the cured epoxy network. This compound, a linear aliphatic diamine with a nine-carbon chain, is expected to impart distinct properties to epoxy resins compared to shorter-chain aliphatic, cycloaliphatic, and aromatic diamines.
Generally, the long, flexible alkyl chain of this compound is anticipated to increase the flexibility and toughness of the cured epoxy resin, potentially at the expense of a lower glass transition temperature (Tg) and reduced chemical resistance compared to more rigid curing agents. This guide will compare the expected performance of this compound with well-characterized alternatives, including Hexamethylenediamine (a shorter-chain linear aliphatic diamine), Isophorone Diamine (a cycloaliphatic diamine), and m-Xylylenediamine (an aromatic-containing aliphatic diamine).
Comparative Performance Data
The following tables summarize the typical performance characteristics of common diamine curatives when used with a standard Bisphenol A (BPA) based epoxy resin. This data, compiled from various sources, should be considered as a general guideline, as performance can vary depending on the specific epoxy resin, formulation, and curing conditions.
Table 1: Curing and Thermal Properties
| Curing Agent | Type | Typical Gel Time (minutes at 25°C) | Glass Transition Temperature (Tg) (°C) |
| This compound (Expected) | Linear Aliphatic | Moderate to Long | Low to Moderate |
| Hexamethylenediamine (HMDA) | Linear Aliphatic | Short to Moderate | Moderate |
| Isophorone Diamine (IPDA) | Cycloaliphatic | Moderate | High |
| m-Xylylenediamine (MXDA) | Araliphatic | Short | Moderate to High |
Note: Data for this compound is an educated estimation based on its chemical structure. Actual values may vary.
Table 2: Mechanical Properties
| Curing Agent | Tensile Strength (MPa) | Flexural Strength (MPa) | Elongation at Break (%) |
| This compound (Expected) | Moderate | Moderate | High |
| Hexamethylenediamine (HMDA) | High | High | Moderate |
| Isophorone Diamine (IPDA) | High | Very High | Low to Moderate |
| m-Xylylenediamine (MXDA) | High | High | Moderate |
Note: Data for this compound is an educated estimation. Actual values will depend on the specific formulation and cure cycle.
Table 3: Chemical Resistance
| Curing Agent | Acid Resistance | Solvent Resistance | Water Resistance |
| This compound (Expected) | Fair | Good | Good |
| Hexamethylenediamine (HMDA) | Good | Good | Very Good |
| Isophorone Diamine (IPDA) | Very Good | Excellent | Excellent |
| m-Xylylenediamine (MXDA) | Good | Very Good | Very Good |
Note: Chemical resistance is highly dependent on the specific chemical and exposure conditions.
Experimental Protocols
The performance data presented in this guide is typically determined using standardized testing methodologies. Below are detailed protocols for key experiments based on ASTM and ISO standards.
Determination of Gel Time
-
Standard: ASTM D2471 - Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.
-
Methodology:
-
Condition the epoxy resin and curing agent to a standard temperature (e.g., 25°C).
-
Accurately weigh the stoichiometric amounts of resin and curing agent into a disposable container.
-
Thoroughly mix the components for a specified time (e.g., 2 minutes), ensuring homogeneity.
-
Immediately place a portion of the mixture into a temperature-controlled bath.
-
Periodically probe the mixture with a clean wooden applicator or a mechanical stirrer.
-
The gel time is recorded as the time elapsed from the initial mixing to the point where the resin becomes stringy and no longer flows.
-
Thermal Analysis: Glass Transition Temperature (Tg) and Decomposition
-
Standards:
-
ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry (DSC).
-
ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry (TGA).
-
-
Methodology (DSC for Tg):
-
Prepare a small, fully cured sample of the epoxy formulation (5-10 mg).
-
Place the sample in a hermetically sealed aluminum DSC pan.
-
Perform an initial heating scan to erase the thermal history of the sample (e.g., from room temperature to 200°C at 10°C/min).
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to room temperature.
-
Perform a second heating scan at the same heating rate.
-
The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve of the second heating scan.[1][2]
-
-
Methodology (TGA for Thermal Decomposition):
-
Place a small, fully cured sample (10-20 mg) into a TGA crucible.
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
The TGA curve plots the percentage weight loss as a function of temperature, indicating the onset of decomposition and the thermal stability of the material.[3][4]
-
Mechanical Testing: Tensile and Flexural Properties
-
Standards:
-
ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
-
ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.
-
-
Methodology (Tensile Testing):
-
Cast the epoxy formulation into dog-bone shaped specimens according to the dimensions specified in ASTM D638.
-
Ensure the specimens are fully cured and conditioned at a standard temperature and humidity.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation to determine tensile strength, modulus, and elongation at break.[5][6][7][8]
-
-
Methodology (Flexural Testing):
-
Prepare rectangular bar specimens of the cured epoxy according to ASTM D790.
-
Place the specimen on a three-point bending fixture in a universal testing machine.
-
Apply a load to the center of the specimen at a specified rate until it breaks or reaches a maximum strain.
-
Calculate the flexural strength and modulus from the load-deflection curve.
-
Chemical Resistance Testing
-
Standard: ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.
-
Methodology:
-
Prepare fully cured specimens of a standard size and shape.
-
Measure the initial weight and dimensions of the specimens.
-
Immerse the specimens in the desired chemical reagents at a specified temperature for a set period.
-
Periodically remove the specimens, gently wipe them dry, and measure their weight and dimensions to determine changes due to swelling or degradation.
-
Visual inspection for changes in appearance (color, cracking, etc.) is also crucial.
-
After the immersion period, mechanical properties (e.g., flexural strength) can be re-measured to assess the extent of degradation.[9]
-
Visualizations
Epoxy-Amine Curing Reaction
Caption: Curing reaction of an epoxy resin with this compound.
Experimental Workflow for Mechanical Testing
Caption: Workflow for preparing and testing mechanical properties.
Logical Comparison of Diamine Curatives
Caption: Logical comparison of properties for different diamine types.
References
A Researcher's Guide to Validating Crosslink Density in Amine-Cured Epoxies: A Comparative Overview
The performance of an epoxy system is fundamentally dictated by its three-dimensional network structure. A critical parameter defining this network is the crosslink density—the number of crosslinks per unit volume. For researchers and professionals in materials science and drug development, accurately quantifying this property is essential for ensuring material consistency, predicting performance, and optimizing formulations. This guide provides a comparative overview of key methods for validating the crosslink density of epoxies, with a focus on systems cured with nonanediamine, an aliphatic amine. It further compares the expected performance characteristics when using alternative curing agents.
Comparative Performance of Epoxy Curing Agents
This compound falls into the category of aliphatic amine curing agents. The choice of curing agent is a primary driver of the final crosslink density and, consequently, the thermomechanical properties of the cured epoxy. Different classes of curing agents offer distinct advantages and result in varied network structures.[1][2][3] A general comparison of these classes is essential for formulation design.
Table 1: General Performance Characteristics of Epoxy Curing Agent Classes
| Property | This compound (Aliphatic Amine) | Cycloaliphatic Amine | Aromatic Amine | Polyamide | Anhydride |
|---|---|---|---|---|---|
| Cure Speed | Fast (Ambient Cure)[1][2] | Moderate to Fast | Slow (Requires Heat)[2] | Slow to Moderate[3] | Very Slow (Requires Heat & Accelerator)[2] |
| Typical Glass Transition Temp. (Tg) | Moderate to High | High | High to Very High | Low to Moderate | Very High |
| Expected Crosslink Density | High | High | Very High | Low to Medium | High |
| Tensile Strength | Good to Excellent | Excellent | Excellent | Good | Excellent |
| Flexural Strength | Good | Excellent | Excellent | Good | Excellent |
| Chemical Resistance | Good (especially to alkalis) | Very Good | Excellent (especially to acids and solvents) | Good (especially to water and salt spray) | Excellent |
| Toxicity | Moderate to High (Sensitizer) | Moderate | Higher | Low[3] | Low (can be irritants) |
Note: Performance can vary significantly based on the specific epoxy resin, stoichiometry, and cure conditions.
Experimental Validation of Crosslink Density
Several analytical techniques can be employed to quantify the crosslink density of a cured epoxy network. The most common and reliable methods include Dynamic Mechanical Analysis (DMA), Equilibrium Swelling tests, and Differential Scanning Calorimetry (DSC).[4][5]
Method 1: Dynamic Mechanical Analysis (DMA)
DMA is a widely used and powerful technique for determining the crosslink density of thermosets.[5] It measures the viscoelastic properties of the material as a function of temperature. The crosslink density (ν) can be calculated from the storage modulus (E') in the rubbery plateau region, which is the flat region of the E' curve well above the glass transition temperature (Tg).[5][6][7]
-
Sample Preparation: Prepare rectangular specimens of the cured epoxy with precise dimensions (e.g., 35mm x 12mm x 1mm). Ensure samples are fully cured and free of voids.
-
Instrument Setup: Mount the sample in a DMA instrument using a suitable clamp, such as a single cantilever or tensile mode.
-
Test Parameters:
-
Temperature Range: -50 °C to 250 °C (or a range that fully captures the glass transition and rubbery plateau).
-
Heating Rate: 3-5 °C/min.
-
Frequency: 1 Hz (a common standard for comparative tests).
-
Strain/Stress: Apply a small, oscillating strain within the material's linear viscoelastic region (e.g., 0.1%).
-
-
Data Acquisition: Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
Calculation: Determine the crosslink density (ν) using the data from the rubbery plateau region (T > Tg + 40°C) with the following equation derived from the theory of rubber elasticity:
-
ν = E' / (3RT)
-
Where:
-
E' is the storage modulus in the rubbery plateau (in Pa).
-
R is the universal gas constant (8.314 J/(mol·K)).
-
T is the absolute temperature in Kelvin (K) in the rubbery plateau region.
-
-
Table 2: Illustrative DMA Data for Epoxy Systems
| Curing Agent Type | Tg (from tan δ peak) (°C) | Storage Modulus (E') at Tg+50°C (MPa) | Calculated Crosslink Density (ν) (mol/m³) |
|---|---|---|---|
| Aliphatic Amine (e.g., this compound) | 95 | 35.0 | 3580 |
| Aromatic Amine | 150 | 55.0 | 5160 |
| Polyamide | 60 | 15.0 | 1650 |
This data is illustrative. Actual values depend on the specific formulation.
Method 2: Equilibrium Swelling Test
The swelling test is a classic and cost-effective method for estimating crosslink density.[8][9] It is based on the principle that a crosslinked polymer will not dissolve in a suitable solvent but will instead swell by absorbing it.[9] The extent of swelling is inversely proportional to the crosslink density.[10] The Flory-Rehner equation is used to calculate the molecular weight between crosslinks (Mc), from which density can be derived.[11][12]
-
Sample Preparation: Cut a small, precisely weighed piece of the cured epoxy (W_dry), typically 0.2-0.5 grams.
-
Solvent Immersion: Immerse the sample in a good solvent (e.g., toluene (B28343) or tetrahydrofuran (B95107) (THF)) in a sealed container.[9][11]
-
Equilibrium: Allow the sample to swell at a constant temperature (e.g., room temperature or slightly elevated) for an extended period (48-72 hours, or until no further weight change is observed) to reach equilibrium.[8][12]
-
Weighing: Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it immediately (W_swollen).[9]
-
Calculation:
-
Calculate the volume fraction of the polymer in the swollen gel (Vp).
-
Use the Flory-Rehner equation to determine the molecular weight between crosslinks (Mc) and subsequently the crosslink density (ν = ρ / Mc, where ρ is the polymer density).
-
Table 3: Illustrative Swelling Data for Epoxy Systems in Toluene
| Curing Agent Type | Dry Weight (g) | Swollen Weight (g) | Solvent Uptake (%) | Calculated Crosslink Density (ν) (mol/m³) |
|---|---|---|---|---|
| Aliphatic Amine | 0.305 | 0.381 | 24.9 | 3610 |
| Aromatic Amine | 0.310 | 0.365 | 17.7 | 5250 |
| Polyamide | 0.298 | 0.432 | 45.0 | 1590 |
This data is illustrative and highly dependent on the solvent and polymer-solvent interaction parameter.
Method 3: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material.[13] For epoxies, it is invaluable for determining the glass transition temperature (Tg) and the extent of cure.[14] While it doesn't directly measure crosslink density, Tg is strongly correlated with it—a higher Tg generally indicates a higher degree of crosslinking and thus a denser network.[7][15] It is an excellent method for quality control and for comparing the relative crosslink densities of different formulations.
-
Sample Preparation: Place a small, weighed sample (5-10 mg) of the cured epoxy into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Test Program (Heat-Cool-Heat):
-
First Heat: Ramp the temperature from ambient to a point well above the expected Tg (e.g., 250 °C) at a controlled rate (e.g., 10-20 °C/min). This step removes any thermal history and post-cures the sample. Any residual curing will appear as an exotherm.[14][16]
-
Cool: Cool the sample back down to the starting temperature at a controlled rate.
-
Second Heat: Ramp the temperature again through the transition range at the same heating rate.
-
-
Data Analysis: Determine the Tg from the inflection point of the stepwise change in the heat flow curve during the second heating scan.[14] Compare the Tg values between different samples.
Visualizing Workflows and Relationships
Diagrams created using Graphviz can effectively illustrate the experimental processes and the logical connections between formulation and final properties.
Caption: Experimental workflows for the three primary methods of validating epoxy crosslink density.
References
- 1. benchchem.com [benchchem.com]
- 2. threebond.co.jp [threebond.co.jp]
- 3. pcimag.com [pcimag.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04206A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Polymer Swelling | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Performance Showdown: Nonanediamine-Based Nylon 9T vs. Commercial-Grade Nylon 6,6
A new class of high-performance polyamides derived from nonanediamine is demonstrating significant advantages over conventional nylons in demanding applications. This guide provides a detailed comparison of the mechanical and thermal properties of Polyamide 9T (PA9T), a leading this compound-based nylon, with the widely used commercial-grade Polyamide 6,6 (PA66). The data presented is compiled from technical datasheets and industry sources, offering researchers and product developers a comprehensive overview for material selection.
This compound-based nylons, particularly PA9T, are semi-aromatic polyamides that leverage a nine-carbon diamine chain. This unique molecular structure imparts properties such as high heat resistance, low moisture absorption, and superior dimensional stability, positioning them as a robust alternative to traditional engineering plastics.
At a Glance: Key Performance Metrics
The following table summarizes the key mechanical and thermal properties of unfilled PA9T and PA66. The data for PA9T is primarily from Kuraray's Genestar™ and Mitsubishi's Nylatron® PA9T grades, while the PA66 data represents a typical commercial grade. It is important to note that values can vary based on the specific grade and conditioning of the material.
| Property | Test Standard | This compound-Based Nylon (PA9T) | Commercial Grade Nylon (PA66) (Dry) | Units |
| Thermal Properties | ||||
| Melting Temperature (Tm) | ISO 11357-1/-3, ASTM D3418 | 306 | 260 | °C |
| Glass Transition Temperature (Tg) | DMA | 125 | ~60 | °C |
| Heat Deflection Temperature (1.8 MPa) | ISO 75-1/-2, ASTM D648 | 130 | 85 | °C |
| Mechanical Properties | ||||
| Tensile Strength | ISO 527-1/-2, ASTM D638 | 103 | 90 | MPa |
| Tensile Modulus | ISO 527-1/-2, ASTM D638 | 2800 | 3550 | MPa |
| Tensile Elongation at Break | ISO 527-1/-2, ASTM D638 | 10 | 50 | % |
| Physical Properties | ||||
| Water Absorption (24h immersion) | ISO 62 | ~0.17 | 0.60 | % |
| Water Absorption (Saturation) | ISO 62 | 0.80 | 8.0 | % |
| Density | ISO 1183-1 | ~1.13 | 1.14 | g/cm³ |
In-Depth Analysis of Performance Characteristics
Thermal Stability: One of the most significant advantages of PA9T is its superior thermal performance. With a melting point of 306°C and a glass transition temperature of 125°C, PA9T maintains its mechanical integrity at elevated temperatures where PA66 would soften and lose its structural properties.[1][2] This makes PA9T an excellent candidate for under-the-hood automotive components, electrical connectors, and other applications exposed to high heat.
Mechanical Strength and Stiffness: While PA66 exhibits a higher tensile modulus, indicating greater stiffness, PA9T offers a higher tensile strength.[3] The high glass transition temperature of PA9T contributes to its ability to retain good toughness at high temperatures, outperforming both PA66 and PA46 in this regard.[2]
Moisture Resistance and Dimensional Stability: A key differentiator for this compound-based nylons is their exceptionally low water absorption.[1] PA9T's water absorption rate is significantly lower than that of PA66, which is known to be hygroscopic.[2][4] This low moisture uptake results in superior dimensional stability and the retention of mechanical properties in humid environments, a critical factor for precision components.[5] The water absorption of PA9T is often compared to that of PBT (polybutylene terephthalate), a material known for its low moisture absorption.[2]
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability. The following are detailed summaries of the key experimental protocols used to characterize these polyamides.
Tensile Properties (ASTM D638)
This test method determines the tensile properties of plastics.[1]
-
Specimen: A standard "dumbbell" or "dog-bone" shaped specimen is used, prepared by injection molding or machining.[6]
-
Apparatus: A universal testing machine (UTM) is employed to apply a controlled tensile force to the specimen.[6]
-
Procedure: The specimen is securely held by grips in the UTM and pulled at a constant rate of extension until it fractures. The force and elongation are continuously monitored.
-
Calculated Properties:
Thermal Transitions by Differential Scanning Calorimetry (DSC) (ASTM D3418)
DSC is used to measure the temperatures and heat flows associated with thermal transitions in a material.[3][8]
-
Specimen: A small sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum pan.
-
Apparatus: A Differential Scanning Calorimeter.
-
Procedure: The sample is heated at a controlled rate (e.g., 10°C/min or 20°C/min) in an inert atmosphere. The difference in heat flow between the sample and a reference pan is measured as a function of temperature.[9]
-
Measured Properties:
Thermal Stability by Thermogravimetric Analysis (TGA) (ASTM E1131)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10]
-
Specimen: A small sample of the material (typically 10-20 mg) is placed in a TGA sample pan.
-
Apparatus: A Thermogravimetric Analyzer.
-
Procedure: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight of the sample is continuously monitored as the temperature increases.[2]
-
Measured Properties:
-
Decomposition Temperature: The temperature at which the material begins to degrade, indicated by a significant loss in mass.
-
Compositional Analysis: Can be used to determine the content of volatiles, polymer, and fillers (e.g., ash content).[11]
-
Water Absorption (ASTM D570)
This test method is used to determine the relative rate of water absorption by plastics when immersed.[12]
-
Specimen: A pre-conditioned and weighed plastic specimen of a specific size.
-
Procedure: The specimen is immersed in distilled water at a controlled temperature (typically 23°C) for a specified time (e.g., 24 hours). After immersion, the specimen is removed, patted dry, and reweighed.
-
Calculated Property:
-
Percentage of Water Absorption: Calculated from the increase in weight of the specimen.
-
References
- 1. GENESTAR™ | Kuraray [kuraray.com]
- 2. en.nbplas.com [en.nbplas.com]
- 3. mcam.com [mcam.com]
- 4. chemwinfo.com [chemwinfo.com]
- 5. Genestar™: heat-resistant polyamide: Kuraray [kuraray.eu]
- 6. scribd.com [scribd.com]
- 7. materials.altairone.com [materials.altairone.com]
- 8. Brief Analysis of High Temperature Nylon PA9T [honyplastic.com]
- 9. bada.de [bada.de]
- 10. Online Materials Information Resource - MatWeb [matweb.com]
- 11. ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com [ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com]
- 12. The difference between PA6T and PA9T - Materials Introduction - Xiamen Keyuan Plastic Co.,Ltd [ky-plastics.com]
The Influence of Diamine Chain Length on Polyamide Properties: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of polymers with precise properties is paramount. Polyamides, a versatile class of polymers, offer a wide spectrum of characteristics that can be finely tuned by altering their molecular structure. A key determinant in this tuning process is the chain length of the diamine monomer used in their synthesis. This guide provides an objective comparison of how varying the diamine chain length, with a focus on nonanediamine (a nine-carbon diamine), impacts the critical properties of polyamides, supported by experimental data and detailed methodologies.
Executive Summary
The length of the aliphatic diamine chain in a polyamide backbone significantly influences its thermal and mechanical properties. Generally, as the diamine chain length increases, there is a decrease in melting temperature (Tm), glass transition temperature (Tg), tensile strength, and flexural modulus, while the elongation at break and toughness tend to increase. This is primarily due to the reduced concentration of amide groups, which are responsible for strong intermolecular hydrogen bonding. This compound, with its odd number of carbon atoms, can disrupt the regular packing of polymer chains, leading to unique property profiles compared to even-carbon diamines.
Data Presentation: Quantitative Analysis of Polymer Properties
The following tables summarize the key thermal and mechanical properties of various polyamides synthesized with diamines of different chain lengths.
Table 1: Thermal Properties of Polyamides with Varying Diamine Chain Length
| Polyamide | Diamine Chain Length | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Crystallization Temp. (Tc) (°C) | Data Source |
| Poly(1,9-nonamethylene adipamide) | C9 | 61 | 238 | 204 | [1] |
| Poly(1,9-nonamethylene adipamide-co-80%-terephthalamide) | C9 | 98 | 295 | 265 | [1] |
| PA10.12 | C10 | 47 | 192 | 162 | |
| PA10.14 | C10 | 37 | 185 | 144 | |
| PA10.16 | C10 | 36 | 180 | 145 | |
| PA10.18 | C10 | 35 | 178 | 149 |
Note: The data for PA10.n series is from a study on even-even polyamides and is included for trend comparison.
Table 2: Mechanical Properties of Furan-Based Polyamides with Varying Diamine Chain Length
| Polyamide | Diamine Chain Length | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PA5F | C5 | 120 | 3.5 | Low |
| PA6F | C6 | 110 | 3.2 | Low |
| PA8F | C8 | 95 | 2.8 | 10 |
| PA10F | C10 | 85 | 2.5 | 15 |
| PA12F | C12 | 75 | 2.2 | 20 |
Data compiled from multiple sources for furan-based polyamides synthesized from 2,5-furandicarboxylic acid.[2]
Table 3: Mechanical Properties of Azelaic Acid-Based Polyamides with Varying Diamine Chain Length
| Polyamide | Diamine Chain Length | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PA6,9 | C6 | 60 | 1.8 | 150 |
| PA10,9 | C10 | 55 | 1.5 | 200 |
| PA12,9 | C12 | 50 | 1.2 | 250 |
Data based on polyamides synthesized from 1,9-azelaic acid.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Polyamide Synthesis (General Melt Polycondensation)
A common method for synthesizing polyamides is melt polycondensation.[2]
-
Oligomerization: Stoichiometric amounts of the dicarboxylic acid (e.g., adipic acid, 2,5-furandicarboxylic acid) and the aliphatic diamine (e.g., this compound) are charged into a reaction flask equipped with a mechanical stirrer, a distillation column, and a condenser.
-
Inert Atmosphere: The flask is purged with an inert gas, such as argon or nitrogen, to prevent oxidation during the reaction.
-
Prepolymer Formation: The mixture is heated to a temperature that allows for the formation of a low molecular weight prepolymer. This stage is typically carried out for a predetermined period.
-
Polycondensation: A vacuum is slowly applied to the system to remove water and other volatile byproducts. This drives the polymerization reaction towards higher molecular weights. The reaction is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Extrusion and Pelletization: The resulting molten polyamide is then extruded, cooled, and pelletized for further characterization.
Thermal Analysis
DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymers.
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Heating and Cooling Cycles: The sample is subjected to a controlled temperature program in a DSC instrument under a nitrogen atmosphere. A typical cycle involves:
-
Heating from room temperature to a temperature above the expected melting point at a constant rate (e.g., 10°C/min).
-
Holding at this temperature for a few minutes to erase the thermal history.
-
Cooling at a controlled rate (e.g., 10°C/min) to a temperature below the glass transition.
-
A second heating scan at the same rate.
-
-
Data Analysis: The Tg, Tm, and Tc are determined from the thermograms obtained during the second heating and the cooling scans, respectively.
TGA is used to evaluate the thermal stability of the polymers.
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in a TGA pan.
-
Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (typically nitrogen or air).
-
Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The onset of decomposition and the temperature at which a certain percentage of weight loss occurs are used to assess thermal stability.
Mechanical Property Testing
Tensile properties, including tensile strength, Young's modulus, and elongation at break, are determined according to ASTM D638.[2]
-
Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or machining from a pressed plaque of the polymer.
-
Testing Procedure: The specimens are mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
Data Analysis: The stress-strain curve is recorded, from which the tensile strength, Young's modulus, and elongation at break are calculated.
Flexural properties, such as bending strength, are determined using the ASTM D790 standard.[2]
-
Specimen Preparation: Rectangular bar-shaped specimens of specified dimensions are used.
-
Testing Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen (a three-point bending setup). The load is applied at a constant rate until the specimen fractures or reaches a specified strain.
-
Data Analysis: The bending strength is calculated from the maximum load sustained by the specimen.
Visualization of Structure-Property Relationships
The following diagrams illustrate the logical relationships between diamine chain length and the resulting polymer properties.
Caption: Relationship between diamine chain length and key polymer properties.
Caption: Experimental workflow for evaluating polyamide properties.
References
Comparative Thermal Analysis of Nonanediamine and Other Aliphatic Diamines
A comprehensive guide for researchers, scientists, and drug development professionals on the thermal properties of 1,9-Nonanediamine and its aliphatic diamine counterparts.
This guide provides a comparative analysis of the thermal properties of 1,9-nonanediamine against other key linear aliphatic diamines: 1,4-diaminobutane (B46682) (putrescine), 1,5-diaminopentane (cadaverine), 1,6-diaminohexane (hexamethylenediamine), and 1,12-dodecanediamine. The thermal behavior of these compounds is crucial for their application in various fields, including polymer synthesis, pharmaceuticals, and as building blocks in organic chemistry. This document summarizes key thermal data, details experimental protocols for thermal analysis, and provides a visual workflow for comparative studies.
Data Presentation: Thermal Properties of Aliphatic Diamines
The following table summarizes the key thermal properties of the selected aliphatic diamines, providing a basis for comparison of their thermal stability and phase behavior.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Enthalpy of Fusion (kJ/mol) | Enthalpy of Vaporization (kJ/mol) |
| 1,9-Nonanediamine | Nonane-1,9-diamine | 646-24-2 | C₉H₂₂N₂ | 35-37[1][2] | 258-259[1] | 39.3 (at 309.8 K) | Not available |
| 1,4-Diaminobutane (Putrescine) | Butane-1,4-diamine | 110-60-1 | C₄H₁₂N₂ | 25-28[3][4] | 158-160[3] | Not available | Not available |
| 1,5-Diaminopentane (Cadaverine) | Pentane-1,5-diamine | 462-94-2 | C₅H₁₄N₂ | 9[5] | 179[5] | 28.5 (at 282.1 K) | Not available |
| 1,6-Diaminohexane (Hexamethylenediamine) | Hexane-1,6-diamine | 124-09-4 | C₆H₁₆N₂ | 39-42[6] | 199-204[2] | 40.21 (at 312.3 K)[7] | 49.3 (at 363 K)[7] |
| 1,12-Dodecanediamine | Dodecane-1,12-diamine | 2783-17-7 | C₁₂H₂₈N₂ | 67-69[8] | 304[8] | 67.1 (at 340.5 K)[9] | 110.1 (at 328 K)[9] |
Experimental Protocols
Detailed methodologies for the key thermal analysis techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are provided below. These protocols are based on established standards such as ASTM E1131 for TGA and ASTM D3418 for DSC.[9][10][11][12][13][14]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the aliphatic diamines.
Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace capable of linear heating rates, and a purge gas system.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the aliphatic diamine sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample pan onto the TGA balance mechanism.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30°C.
-
Heat the sample from the starting temperature to a final temperature of 600-800°C at a constant heating rate of 10°C/min.[7]
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
The decomposition temperature can be reported as the temperature at which a certain percentage of mass loss occurs (e.g., T₅% for 5% mass loss) or the peak temperature of the derivative thermogravimetric (DTG) curve.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of the aliphatic diamines.
Apparatus: A differential scanning calorimeter with a furnace, sample and reference holders, and a system for controlled heating and cooling.
Procedure:
-
Sample Preparation: Accurately weigh 3-7 mg of the aliphatic diamine sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).
-
Heat the sample at a controlled rate of 10°C/min to a temperature sufficiently above its melting point.[7]
-
Cool the sample back to the initial temperature at a controlled rate.
-
A second heating scan is often performed to ensure thermal history does not affect the results.
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature. The melting transition will appear as an endothermic peak.
-
The melting point (Tm) is typically determined as the peak temperature of the endotherm.
-
The enthalpy of fusion (ΔHm) is calculated by integrating the area of the melting peak.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for conducting a comparative thermal analysis of aliphatic diamines.
References
- 1. dinmedia.de [dinmedia.de]
- 2. researchgate.net [researchgate.net]
- 3. torontech.com [torontech.com]
- 4. scielo.br [scielo.br]
- 5. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,6-Hexanediamine [webbook.nist.gov]
- 7. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 8. 2783-17-7 CAS MSDS (1,12-Dodecanediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. infinitalab.com [infinitalab.com]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. kalite.com [kalite.com]
- 14. store.astm.org [store.astm.org]
A Comparative Guide to Analytical Methods for Nonanediamine Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the purity assessment of 1,9-Nonanediamine. The selection of a suitable analytical technique is crucial for quality control in research and pharmaceutical development, ensuring the identity, purity, and stability of this aliphatic diamine. This document outlines common analytical methods, supported by experimental protocols and comparative data, to aid in method selection and validation.
Overview of Analytical Methods
The purity of 1,9-Nonanediamine can be effectively determined using several analytical techniques. The most prevalent and suitable methods include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to the polar nature and low UV absorbance of 1,9-Nonanediamine, a derivatization step is often necessary to improve its chromatographic behavior and detectability.[1] Alternative methods such as Titrimetric Analysis and Nuclear Magnetic Resonance (NMR) Spectroscopy can also be employed for purity assessment.
Quantitative Data Comparison
The following table summarizes the key performance parameters of different analytical methods for the purity determination of 1,9-Nonanediamine. The data presented is a representative compilation based on typical performance for similar long-chain aliphatic diamines and validated methods for related compounds.
| Parameter | Gas Chromatography (GC-FID) with Derivatization | High-Performance Liquid Chromatography (HPLC-UV/FLD) with Derivatization | Titrimetric Analysis |
| Principle | Separation based on volatility and interaction with a stationary phase following chemical modification to increase volatility. | Separation based on polarity and interaction with a stationary phase after tagging with a UV-active or fluorescent group. | Neutralization of the basic amine groups with a standardized acid. |
| Typical Purity Range | 98-99.9% | 98-99.9% | 95-102% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.005 - 0.05 µg/mL (FLD), 0.1 - 1 µg/mL (UV) | Not applicable for impurity profiling |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.015 - 0.15 µg/mL (FLD), 0.3 - 3 µg/mL (UV) | Not applicable for impurity profiling |
| Linearity Range (r²) | ≥ 0.998 | ≥ 0.999 | Not applicable |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Sample Throughput | Moderate | Moderate to High | High |
| Key Advantages | High resolution for volatile impurities, robust and reliable. | High sensitivity (especially with FLD), applicable to a wide range of impurities. | Simple, inexpensive, and accurate for bulk purity. |
| Limitations | Requires derivatization, not suitable for non-volatile impurities. | Derivatization can be complex, potential for matrix effects. | Not suitable for identifying and quantifying individual impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for aliphatic amines and can be adapted and validated for 1,9-Nonanediamine.
Gas Chromatography (GC-FID) with Silylation Derivatization
This method is suitable for the determination of volatile and semi-volatile impurities in 1,9-Nonanediamine. Derivatization with a silylating agent is employed to improve the chromatographic properties of the diamine.[2]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
1,9-Nonanediamine reference standard and sample.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[3]
-
Pyridine (B92270) or Acetonitrile (anhydrous, GC grade).
Derivatization Procedure:
-
Accurately weigh about 10 mg of the 1,9-Nonanediamine sample or standard into a vial.
-
Add 1 mL of anhydrous pyridine or acetonitrile.
-
Add 200 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Data Analysis: Calculate the purity by the area percent method, assuming all impurities have a similar response factor to the main component. For higher accuracy, a reference standard for each impurity should be used.
High-Performance Liquid Chromatography (HPLC-UV/FLD) with Dansyl Chloride Derivatization
This method offers high sensitivity for the quantification of 1,9-Nonanediamine and its impurities, particularly when using fluorescence detection.
Instrumentation:
-
HPLC system with a UV or Fluorescence detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
1,9-Nonanediamine reference standard and sample.
-
Dansyl chloride solution (10 mg/mL in acetone).
-
Saturated sodium bicarbonate solution.
-
Proline solution (100 mg/mL in water).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid.
Derivatization Procedure: [4]
-
To 100 µL of a sample or standard solution (in water or a suitable solvent), add 200 µL of saturated sodium bicarbonate solution to achieve a pH of 9.5-10.5.
-
Add 200 µL of the dansyl chloride solution and vortex.
-
Incubate the mixture in the dark at 60°C for 45 minutes.
-
Add 100 µL of proline solution to quench the excess dansyl chloride and vortex.
-
Incubate for another 10 minutes at 60°C.
-
Evaporate the acetone (B3395972) under a gentle stream of nitrogen.
-
Extract the dansylated amines with 500 µL of a suitable organic solvent (e.g., toluene).
-
Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase.
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 50% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection:
-
UV at 254 nm.
-
Fluorescence: Excitation at 340 nm, Emission at 525 nm.[4]
-
Data Analysis: Quantify the purity by comparing the peak area of the main component to that of a reference standard. Impurities can be quantified using their respective reference standards or, if unavailable, as a percentage of the total area.
Visualizations
References
The Influence of Diamine Structure on the Mechanical Strength of Nylons: A Comparative Analysis
A comprehensive review of how the choice of diamine monomer impacts the mechanical performance of polyamides, supported by experimental data and standardized testing protocols.
The mechanical properties of nylons, a versatile class of engineering thermoplastics, are critically influenced by their molecular architecture. A key determinant of these properties is the structure of the diamine monomer used in their synthesis. This guide provides a comparative analysis of the mechanical strength of nylons made with different diamines, with a focus on the impact of aliphatic diamine chain length. The information presented is supported by experimental data and standardized testing protocols to assist researchers, scientists, and drug development professionals in material selection and development.
The Role of Diamine Structure in Polyamide Properties
Nylons are polyamides formed through the condensation polymerization of a diamine and a dicarboxylic acid. The nature of the diamine, whether it is aliphatic or aromatic, and the length of its carbon chain in the case of aliphatic diamines, directly affects the polymer's crystallinity, hydrogen bonding density, and chain mobility. These factors, in turn, dictate the material's macroscopic mechanical properties, including its tensile strength, flexibility, and impact resistance.
Generally, aromatic polyamides (aramids) exhibit significantly higher strength and thermal stability compared to their aliphatic counterparts due to the rigidity of the aromatic rings in the polymer backbone.[1] Within the family of aliphatic polyamides, the length of the diamine chain plays a crucial role. As the chain length of the aliphatic diamine increases, the density of amide groups decreases, leading to lower moisture absorption and often a change in mechanical properties.[2][3]
Comparative Analysis of Mechanical Properties
The following tables summarize the mechanical properties of various nylons synthesized with different diamines. The data is compiled from studies where a consistent dicarboxylic acid was used to isolate the effect of the diamine structure.
Table 1: Mechanical Properties of Furan-Based Polyamides with Varying Aliphatic Diamine Chain Lengths
| Polyamide | Diamine Chain Length | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PA5F | C5 | 60.3 | 1.8 | Low |
| PA6F | C6 | 58.7 | 1.7 | Low |
| PA8F | C8 | 55.4 | 1.6 | 65 |
| PA10F | C10 | 52.1 | 1.6 | 69 |
| PA12F | C12 | 48.9 | 1.5 | 75 |
Note: Data for furan-based polyamides are compiled from multiple sources and may have been obtained under slightly different experimental conditions. The term "Low" for elongation at break indicates that the material exhibited brittle fracture.[4]
Table 2: Mechanical Properties of Polyamides Based on 1,9-Azelaic Acid with Varying Aliphatic Diamine Chain Lengths
| Polyamide | Diamine Chain Length | Bending Strength (MPa) | Izod Impact Strength (kJ/m²) |
| PA69 | C6 | 102.58 | 9.24 |
| PA109 | C10 | 84.11 | 8.82 |
| PA129 | C12 | 65.91 | 8.54 |
Source: Data for polyamides based on 1,9-azelaic acid.[5]
Experimental Protocols
The mechanical properties presented in this guide are determined using standardized experimental procedures as detailed below.
Tensile Properties (ASTM D638)
Tensile properties, including tensile strength, tensile modulus, and elongation at break, are measured according to the ASTM D638 standard.[6][7][8][9]
-
Specimen Preparation: Test specimens are typically injection molded into a "dog-bone" shape with a specified thickness, generally under 14 mm.[6]
-
Procedure: The specimen is held by grips in a universal testing machine and pulled apart at a constant rate of speed until it fractures.[7][9] An extensometer is used to precisely measure the elongation of the specimen under load. The force required to break the specimen and the extent to which it stretches are recorded to calculate the tensile properties.
Flexural Properties (ASTM D790)
Flexural strength and flexural modulus, which indicate a material's stiffness and resistance to bending, are determined using the ASTM D790 standard.[10][11][12][13]
-
Specimen Preparation: A rectangular bar of the material is used for testing.
-
Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant rate.[13] The load and the resulting deflection are measured until the specimen breaks or reaches a 5% strain limit.[10]
Izod Impact Strength (ASTM D256)
The Izod impact strength test, standardized under ASTM D256, measures a material's resistance to fracture from a sudden impact.[14][15][16][17]
-
Specimen Preparation: A notched, rectangular bar is prepared from the material. The notch creates a stress concentration point.[14]
-
Procedure: The specimen is clamped vertically, and a pendulum hammer is released from a specific height, striking the notched side of the specimen.[15] The energy absorbed by the specimen during fracture is measured, providing the Izod impact strength. This test is indicative of the material's toughness.
Relationship Between Diamine Chain Length and Mechanical Properties
The experimental data reveals a clear trend: as the length of the aliphatic diamine chain increases, there is a general decrease in tensile strength, tensile modulus, and bending strength. Conversely, the elongation at break tends to increase, indicating a transition to a more flexible and less rigid material. This relationship can be visualized in the following diagram.
Caption: Relationship between diamine chain length and polyamide mechanical properties.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Nycoa and Nylons 6,10 and 6,12 — NYCOA [nycoa.com]
- 3. google.com [google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. industrialphysics.com [industrialphysics.com]
- 7. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 8. store.astm.org [store.astm.org]
- 9. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 10. zwickroell.com [zwickroell.com]
- 11. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 12. micomlab.com [micomlab.com]
- 13. ASTM D790 Flexural Properties bending test machine of Unreinforced and Reinforced Plastics_Plastic_UnitedTest - Material Testing Machine [unitedtest.com]
- 14. zwickroell.com [zwickroell.com]
- 15. sciteq.com [sciteq.com]
- 16. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 17. infinitalab.com [infinitalab.com]
A Comparative Guide to the Hydrolytic Stability of Nonanediamine-Based Polyamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrolytic stability of nonanediamine-based polyamides, such as Polyamide 9T (PA9T), against other high-performance polyamides like Polyphthalamide (PPA) and Polyamide 6T (PA6T). The information presented is supported by experimental data to assist in material selection for applications where resistance to moisture and chemical degradation at elevated temperatures is critical.
Introduction to Polyamide Hydrolysis
Polyamides, a class of polymers characterized by their amide linkages (-CO-NH-), are susceptible to hydrolysis, a chemical reaction with water that leads to the cleavage of these amide bonds.[1] This degradation process results in a reduction of molecular weight, which in turn diminishes the material's mechanical properties, such as tensile strength and toughness, and can affect its dimensional stability.[1][2] The rate of hydrolysis is significantly accelerated by elevated temperatures and the presence of acidic or basic conditions.[3]
For applications in demanding environments, particularly in the automotive, electronics, and industrial sectors, where components are often exposed to heat and fluids like coolants (e.g., ethylene (B1197577) glycol/water mixtures), selecting a polyamide with high hydrolytic stability is paramount.[4][5] this compound-based polyamides, specifically PA9T, have emerged as materials with exceptional resistance to hydrolysis, primarily attributed to their long hydrocarbon chain (C9), which imparts a more hydrophobic nature compared to polyamides with shorter diamine segments.[6][7]
Comparative Analysis of Hydrolytic Stability
This section presents a comparative overview of the hydrolytic stability of this compound-based Polyamide (PA9T) against other high-performance polyamides. The data is compiled from various sources and standardized where possible to provide a clear comparison.
Water Absorption
A key indicator of a polyamide's susceptibility to hydrolysis is its water absorption. Lower water absorption generally correlates with better dimensional stability and slower degradation of mechanical properties in humid environments.[7]
| Material | Water Absorption (24h, 23°C) [%] | Water Absorption (Saturation, 23°C) [%] | Test Method |
| PA9T (Unreinforced) | 0.17[8] | ~1.0 | ASTM D570 |
| PPA (Glass Reinforced) | 0.2 - 0.5 | 1.5 - 3.0 | ASTM D570 |
| PA6T (Copolymer, Reinforced) | 0.3 - 0.6 | 2.0 - 4.0 | ASTM D570 |
| PA46 (Reinforced) | 1.5 - 2.5 | 5.0 - 10.0 | ASTM D570 |
| PA66 (Reinforced) | 1.0 - 1.5 | 4.0 - 8.0 | ASTM D570 |
Note: The water absorption of reinforced grades can vary based on the type and percentage of reinforcement.
Retention of Mechanical Properties after Hydrolytic Aging
The ultimate measure of hydrolytic stability is the retention of mechanical properties after exposure to hot and humid conditions. The following table summarizes the tensile strength retention of various polyamides after aging in a 50/50 ethylene glycol/water solution, a common automotive coolant.
| Material | Test Condition | Exposure Time (hours) | Tensile Strength Retention (%) |
| PA9T (Glass Reinforced) | 135°C in 50/50 Ethylene Glycol/Water | 3000 | > 70 |
| PPA (BASF Ultramid® Advanced T1000, HR Grade) | 135°C in 50/50 Glysantin®/Water | 3000 | > 60[9] |
| PPA (Solvay Amodel®, Hydrolysis Resistant Grade) | 130°C in 50/50 Ethylene Glycol/Water | 1000 - 3000 | ~50-70[5][10] |
| PA66 (Glass Reinforced) | 130°C in Ethylene Glycol | 1008 | ~55-58[4] |
Disclaimer: The data presented is compiled from various sources and for comparative purposes. For specific applications, consulting the material manufacturer's datasheet is recommended.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the hydrolytic stability of polyamides.
Water Absorption Testing (Based on ASTM D570)
Objective: To determine the amount of water absorbed by a plastic specimen under specified conditions.
Procedure:
-
Specimen Preparation: At least three specimens of the material are molded or machined to a specified dimension (e.g., 50.8 mm diameter disc, 3.2 mm thickness).
-
Drying: The specimens are dried in an oven at a specified temperature (e.g., 80°C) for 24 hours to remove initial moisture.
-
Initial Weighing: After drying, the specimens are cooled in a desiccator and then weighed to the nearest 0.1 mg to determine their initial dry weight.
-
Immersion: The specimens are fully immersed in distilled water maintained at a constant temperature (e.g., 23°C).
-
Weighing after Immersion: After a specified time (e.g., 24 hours for short-term absorption or until saturation for long-term), the specimens are removed from the water, patted dry with a lint-free cloth, and reweighed.
-
Calculation: The percentage of water absorption is calculated as: Water Absorption (%) = [(Wet Weight - Dry Weight) / Dry Weight] x 100
Tensile Properties Testing after Hydrolytic Aging (Based on ASTM D638)
Objective: To measure the tensile properties of a plastic material after it has been subjected to hydrolytic aging.
Procedure:
-
Specimen Preparation: Standard dumbbell-shaped tensile specimens are molded from the polyamide material.
-
Hydrolytic Aging: The specimens are placed in a controlled environment, such as an autoclave or an environmental chamber, with a specific temperature and humidity (e.g., 130°C in a 50/50 ethylene glycol/water mixture) for a predetermined duration.
-
Conditioning: After aging, the specimens are removed and conditioned at standard laboratory conditions (23°C and 50% relative humidity) for a specified period.
-
Tensile Testing: The conditioned specimens are tested using a universal testing machine. The machine pulls the specimen at a constant rate of crosshead displacement until it fractures. The load and elongation are recorded throughout the test.
-
Data Analysis: The tensile strength, modulus of elasticity, and elongation at break are calculated from the load-displacement data. The retention of these properties is then determined by comparing the values of the aged specimens to those of un-aged (control) specimens.
Molecular Weight Analysis (via Size Exclusion Chromatography - SEC)
Objective: To determine the change in molecular weight of a polyamide after hydrolytic aging.
Procedure:
-
Sample Preparation: A small amount of the aged polyamide is dissolved in a suitable solvent, such as hexafluoroisopropanol (HFIP), which is a common solvent for polyamides.
-
SEC System: A size exclusion chromatography system equipped with a refractive index (RI) detector is used. The system consists of a pump, an injector, a series of columns packed with porous gel, and the detector.
-
Analysis: The dissolved polymer solution is injected into the SEC system. The polymer molecules are separated based on their size as they pass through the columns. Larger molecules elute first, followed by smaller molecules.
-
Calibration: The system is calibrated using polymer standards of known molecular weights to create a calibration curve.
-
Molecular Weight Calculation: The elution time of the sample is used in conjunction with the calibration curve to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the aged polymer. This data is then compared to the molecular weight of the un-aged material to quantify the extent of degradation.
Visualizing the Assessment Process
The following diagrams illustrate the workflow for assessing hydrolytic stability and the logical comparison of different polyamides.
References
- 1. Pure Hydrolysis of Polyamides: A Comparative Study [mdpi.com]
- 2. nurel.com [nurel.com]
- 3. m.youtube.com [m.youtube.com]
- 4. MEG Effects on Hydrolysis of Polyamide 66/Glass Fiber Composites and Mechanical Property Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solvay.com [solvay.com]
- 6. Genestar™: heat-resistant polyamide: Kuraray [kuraray.eu]
- 7. chemwinfo.com [chemwinfo.com]
- 8. Brief Analysis of High Temperature Nylon PA9T [honyplastic.com]
- 9. download.basf.com [download.basf.com]
- 10. auto-innovations.net [auto-innovations.net]
A Comparative Spectroscopic Analysis of Polymers from Nonanediamine Isomers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the spectroscopic characteristics of polymers synthesized from different isomers of nonanediamine. Due to a lack of directly comparable experimental data in published literature, this guide presents a representative analysis based on established principles of polymer spectroscopy. The data herein is illustrative and intended to guide researchers in their analytical approaches.
The positional isomerism of the diamine monomer unit in a polymer chain can significantly influence the polymer's physical and chemical properties. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy are powerful tools to elucidate the structural differences arising from this isomerism. This guide focuses on the hypothetical comparative analysis of polyamides synthesized from 1,2-nonanediamine, 1,3-nonanediamine, and 1,9-nonanediamine when reacted with a dicarboxylic acid (e.g., sebacic acid).
Data Presentation
The following tables summarize the expected quantitative data from FTIR, ¹H NMR, and ¹³C NMR spectroscopic analyses of polyamides derived from this compound isomers. The values are representative and based on typical ranges observed for aliphatic polyamides.
Table 1: Representative FTIR Peak Assignments for Polyamides of this compound Isomers
| Vibrational Mode | Polyamide from 1,2-Nonanediamine (cm⁻¹) | Polyamide from 1,3-Nonanediamine (cm⁻¹) | Polyamide from 1,9-Nonanediamine (cm⁻¹) |
| N-H Stretch (Amide A) | ~3300 | ~3300 | ~3300 |
| C-H Stretch (asymmetric) | ~2925 | ~2925 | ~2925 |
| C-H Stretch (symmetric) | ~2855 | ~2855 | ~2855 |
| C=O Stretch (Amide I) | ~1640 | ~1640 | ~1640 |
| N-H Bend (Amide II) | ~1540 | ~1540 | ~1540 |
| C-N Stretch (Amide III) | ~1240 | ~1240 | ~1240 |
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Polyamides of this compound Isomers
| Proton | Polyamide from 1,2-Nonanediamine | Polyamide from 1,3-Nonanediamine | Polyamide from 1,9-Nonanediamine |
| -NH- (Amide) | ~7.8-8.2 | ~7.8-8.2 | ~7.8-8.2 |
| -CH-NH- | ~3.8-4.2 | ~3.6-4.0 | - |
| -CH₂-NH- | ~3.2-3.5 | ~3.2-3.5 | ~3.2-3.5 |
| -CH₂-C=O | ~2.2-2.4 | ~2.2-2.4 | ~2.2-2.4 |
| -(CH₂)n- (backbone) | ~1.2-1.6 | ~1.2-1.6 | ~1.2-1.6 |
| -CH₃ (terminal) | ~0.9 | ~0.9 | - |
Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Polyamides of this compound Isomers
| Carbon | Polyamide from 1,2-Nonanediamine | Polyamide from 1,3-Nonanediamine | Polyamide from 1,9-Nonanediamine |
| -C=O (Amide) | ~173-175 | ~173-175 | ~173-175 |
| -CH-NH- | ~50-55 | ~48-53 | - |
| -CH₂-NH- | ~40-45 | ~40-45 | ~40-45 |
| -CH₂-C=O | ~35-38 | ~35-38 | ~35-38 |
| -(CH₂)n- (backbone) | ~25-30 | ~25-30 | ~25-30 |
| -CH₃ (terminal) | ~14 | ~14 | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Polymer Synthesis (Illustrative Example)
A polyamide is synthesized via melt polycondensation. Equimolar amounts of a this compound isomer (1,2-, 1,3-, or 1,9-nonanediamine) and a dicarboxylic acid (e.g., sebacic acid) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. The mixture is heated under a nitrogen atmosphere to a temperature above the melting points of the monomers to form a salt. The temperature is then gradually increased to initiate polycondensation, with the removal of water as a byproduct. The polymerization is continued until a high-viscosity polymer melt is obtained. The resulting polymer is then cooled, isolated, and purified for spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra of the polymer samples are recorded using an FTIR spectrometer. A small amount of the polymer is cast as a thin film from a suitable solvent onto a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Spectra are typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are obtained using a high-resolution NMR spectrometer. Polymer samples are dissolved in a suitable deuterated solvent (e.g., deuterated trifluoroacetic acid or a mixture of deuterated solvents). Tetramethylsilane (TMS) is used as an internal standard. For ¹H NMR, spectra are recorded with a set number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Raman Spectroscopy
Raman spectra are acquired using a Raman spectrometer with a laser excitation source (e.g., 785 nm). A small amount of the polymer sample is placed on a microscope slide. The laser is focused on the sample, and the scattered light is collected and analyzed. The spectra are recorded over a specific Raman shift range.
Mandatory Visualization
Caption: Workflow for polymer synthesis and comparative analysis.
Caption: Isomer structure dictates polymer properties and spectra.
The Rising Tide of Resistance: Evaluating the Antimicrobial Power of Novel Diamine Derivatives
A Comparative Guide for Researchers in Drug Discovery
The relentless evolution of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the promising candidates are synthetic diamine derivatives, particularly those with long aliphatic chains, which exhibit potent and broad-spectrum antimicrobial activity. This guide provides a comparative analysis of the antimicrobial efficacy of long-chain diamine derivatives and structurally related amphiphilic neamine (B104775) compounds, offering a valuable resource for researchers and drug development professionals. Due to a scarcity of publicly available data on nonanediamine derivatives specifically, this guide focuses on these closely related and structurally similar compounds to provide relevant insights into their potential.
Performance Benchmark: Minimum Inhibitory Concentrations (MIC)
The in vitro efficacy of these novel diamine derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of various long-chain diamine and amphiphilic neamine derivatives against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Substituted Diamine Derivatives
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| 1,13-bis{[(2,2-diphenyl)-1-ethyl]thioureido}-4,10-diazatridecane | Staphylococcus aureus RN4220 | 2.0 | [1] |
| Pseudomonas aeruginosa PAO1 | 8.1 | [1] | |
| Escherichia coli ANS1 | 2.2 | [1] | |
| Other Synthetic Diamines (Compounds 1-4, 7-12) | S. aureus, P. aeruginosa, E. coli | 2 - 32 | [1] |
Table 2: Antimicrobial Activity of Amphiphilic Neamine Derivatives
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| 3′,6-di-O-nonylneamine (3′,6-diNn) | Colistin-Resistant P. aeruginosa | ~2 - 8 | [2] |
| 3′,6-di-O-[(2″-naphthyl)propyl]neamine (3′,6-di2NP) | Colistin-Resistant P. aeruginosa | ~2 - 8 | [2] |
| 3′,6-di-O-[(2″-naphthyl)butyl]neamine (3′,6-di2NB) | Colistin-Resistant P. aeruginosa | ~2 - 8 | [2] |
| 3',4',6-tri-2-naphthylmethylene neamine derivative (10a) | Gram-negative bacteria | Not specified | [3] |
Mechanism of Action: Disrupting the Defenses
The primary antimicrobial mechanism of these long-chain diamine and amphiphilic neamine derivatives is the disruption of the bacterial cell membrane. Their amphiphilic nature, combining a hydrophobic alkyl chain and cationic amine groups, facilitates their interaction with and insertion into the bacterial membrane, leading to a cascade of destructive events.
Figure 1. Proposed mechanism of action for cationic amphiphilic diamine derivatives.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone for evaluating the antimicrobial efficacy of novel compounds. The following is a generalized protocol based on the widely accepted broth microdilution method.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the diamine derivative in a suitable solvent.
-
Bacterial Strains: Use fresh, overnight cultures of the test bacteria grown in appropriate broth (e.g., Mueller-Hinton Broth).
-
Media: Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
2. Inoculum Preparation:
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
3. Assay Procedure:
-
Add a fixed volume of sterile broth to all wells of the 96-well plate.
-
Add the test compound to the first well and perform serial twofold dilutions across the plate.
-
Inoculate each well (except for a sterility control) with the prepared bacterial suspension.
-
Include a positive control (broth and inoculum without the test compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
4. Data Interpretation:
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the test compound that shows no visible turbidity.
-
Alternatively, the optical density (OD) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.
Figure 2. A simplified workflow for determining the Minimum Inhibitory Concentration.
Conclusion
The data presented in this guide highlight the significant antimicrobial potential of long-chain diamine derivatives and related amphiphilic compounds against a range of clinically relevant bacteria, including resistant strains. Their membrane-disruptive mechanism of action is a promising feature that may circumvent common resistance pathways. Further research into the structure-activity relationships, toxicity profiles, and in vivo efficacy of these compounds, particularly focusing on specific this compound derivatives, is warranted to fully realize their therapeutic potential in the ongoing battle against infectious diseases.
References
Performance Evaluation of Nonanediamine as a Corrosion Inhibitor Versus Alternatives
A Comparative Guide for Researchers and Scientists
In the field of materials science and corrosion prevention, the selection of an effective corrosion inhibitor is paramount to ensure the longevity and integrity of metallic components. This guide provides a comparative performance evaluation of Nonanediamine as a corrosion inhibitor against several common alternatives. The data presented is compiled from various scientific studies, focusing on the inhibition of steel corrosion in acidic environments.
While direct experimental data for 1,9-Nonanediamine was not available in the reviewed literature, its performance can be inferred from studies on homologous straight-chain diamines. Research indicates that the corrosion inhibition efficiency of these compounds on stainless steel in HCl solution increases with the number of carbon atoms up to eight (1,8-Octanediamine) and subsequently decreases.[1] This suggests that 1,9-Nonanediamine, with nine carbon atoms, would exhibit a high inhibition efficiency, likely comparable to or slightly less than that of 1,8-Octanediamine.
Quantitative Performance Comparison
The following table summarizes the corrosion inhibition efficiency of various aliphatic diamines, including an inferred performance for this compound, based on available experimental data. The primary alternatives compared are 1,8-Octanediamine and Hexamethylenediamine, along with other short-chain diamines.
| Inhibitor | Metal | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 1,9-Nonanediamine | Stainless Steel (SS type 304) | 1M HCl | 5 x 10⁻⁴ M | 30 | ~93-95 (Inferred) | [1] |
| 1,8-Octanediamine | Stainless Steel (SS type 304) | 1M HCl | 5 x 10⁻⁴ M | 30 | 95.2 | [1] |
| Hexamethylenediamine | Mild Steel | 1.0 M HCl | 800 ppm | 35 | 93.0 | [2] |
| Hexamethylenediamine | Mild Steel | 3.5 wt.% NaCl | 0.08 M | 20 | 92.0 | [3] |
| 1,4-Butanediamine | Stainless Steel (SS type 304) | 1M HCl | 5 x 10⁻⁴ M | 30 | 89.5 | [1] |
| Ethylenediamine | Stainless Steel (SS type 304) | 1M HCl | 5 x 10⁻⁴ M | 30 | 85.3 | [1] |
Experimental Protocols
The data presented in this guide is primarily derived from three common experimental techniques used to evaluate corrosion inhibitor performance: Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).
Weight Loss Measurement
This gravimetric method provides a direct measure of corrosion rate and inhibitor efficiency.
Methodology:
-
Specimen Preparation: Mild steel or stainless steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent like acetone, washed with distilled water, and dried.[2][4][5]
-
Initial Weighing: The prepared coupons are accurately weighed to the nearest 0.1 mg.[6]
-
Immersion: The weighed coupons are suspended in the corrosive medium (e.g., 1M HCl) with and without the addition of the corrosion inhibitor at a specified concentration.[2] The immersion tests are typically conducted for a fixed duration (e.g., 12 or 24 hours) at a constant temperature.[2]
-
Final Weighing: After the immersion period, the coupons are removed, carefully cleaned to remove corrosion products (often using a specific cleaning solution, followed by washing and drying), and then re-weighed.[4]
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The weight loss is calculated as the difference between the initial and final weights.
-
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.[6]
-
The inhibition efficiency (IE%) is calculated as: IE% = [(W₀ - Wᵢ) / W₀] × 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.[7][8]
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetic and mechanistic aspects of corrosion and inhibition.
Methodology:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[9]
-
Immersion and Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) for a period to allow the open-circuit potential (OCP) to stabilize.[10]
-
Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow scan rate (e.g., 1 mV/s).[11]
-
Data Analysis: The resulting polarization curve (a plot of current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated using the formula: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[12]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.
Methodology:
-
Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
AC Signal Application: After the OCP has stabilized, a small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).[13][14]
-
Impedance Measurement: The impedance of the system is measured at each frequency.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value and a lower Cdl value in the presence of the inhibitor indicate better corrosion protection.[13][14] The inhibition efficiency can be calculated from the Rct values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.[9]
Visualizing the Corrosion Inhibition Process
The following diagrams illustrate the general workflow for evaluating corrosion inhibitors and the mechanism of action of amine-based inhibitors.
Caption: Workflow for Corrosion Inhibitor Evaluation.
Caption: Mechanism of Amine-Based Corrosion Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. elixirpublishers.com [elixirpublishers.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. staff-beta.najah.edu [staff-beta.najah.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. matsc.ktu.lt [matsc.ktu.lt]
Safety Operating Guide
Proper Disposal of Nonanediamine: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Nonanediamine (also known as 1,9-Diaminononane), ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound is classified as a hazardous chemical that causes severe skin burns and eye damage and may cause respiratory irritation.[1] Adherence to these procedural steps is critical for safe laboratory operations.
Immediate Safety and Handling
Before handling this compound, ensure that you are in a well-ventilated area, preferably under a chemical fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles or a face shield, protective gloves, and a lab coat to prevent skin and eye contact.[1][2] Emergency eyewash stations and safety showers must be readily accessible in the workstation location.[1]
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for safe handling and emergency planning.
| Property | Value | Reference |
| CAS Number | 646-24-2 | [1] |
| Molecular Formula | NH₂(CH₂)₉NH₂ | |
| Molecular Weight | 158.28 g/mol | |
| Appearance | Solid | |
| Melting Point | 35-37 °C (95-98.6 °F) | |
| Boiling Point | 258-259 °C (496.4-498.2 °F) | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Storage Class | 8A - Combustible corrosive hazardous materials |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous waste. Do not discharge down the drain or mix with non-hazardous trash.[1][2][3] Dilution is not an acceptable method of waste treatment.[4]
Step 1: Waste Segregation
Proper segregation is the first and most critical step to prevent hazardous reactions.[2]
-
Designate a Specific Waste Stream: Collect this compound waste in a dedicated container.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially incompatible materials.[4][5][6]
-
Incompatible Materials: Keep this compound waste separate from strong oxidizing agents and acids to avoid violent reactions.[1][2][7]
Step 2: Container Selection and Labeling
The integrity of the waste container is vital for safe storage and transport.[7]
-
Container Type: Use a compatible, leak-proof container with a secure, tightly-fitting cap.[2][5][6] Often, the original product container is a suitable choice.[4] Do not use metal containers for corrosive waste.[5]
-
Labeling: All waste containers must be clearly and accurately labeled from the moment accumulation begins.[5][7] The label must include:
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting collection.[5][7]
-
Location: Store containers in a cool, dry, and well-ventilated area.[2][7]
-
Safety: Keep the storage area away from heat, sparks, open flames, and direct sunlight.[7]
-
Containment: Ensure containers are closed at all times except when adding waste.[5] Utilize secondary containment (e.g., a larger, chemically resistant bin) to prevent spills or leaks.[7]
Step 4: Arranging for Disposal
Disposal must be conducted by qualified professionals.
-
Contact EHS: Schedule a pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[7]
-
Provide Information: Accurately describe the waste stream as detailed on your label.[7]
-
Do Not Transport: Never attempt to transport hazardous waste yourself unless you are specifically trained and authorized to do so.[7]
Step 5: Decontamination of Empty Containers
Empty containers that once held this compound are also considered hazardous waste unless properly decontaminated.[7]
-
Triple-Rinsing: To render a container "empty" and non-hazardous, it must be triple-rinsed with a suitable solvent (such as water, as this compound is soluble) that can dissolve the chemical residue.[6][7]
-
Collect Rinsate: The rinsate (the liquid from rinsing) is considered hazardous waste and must be collected and disposed of accordingly.[6][7]
-
Final Disposal: After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab waste.[7]
Spill Management
In the event of a this compound spill, immediate action is required to ensure safety and prevent environmental contamination.
-
Evacuate and Secure: Alert others and evacuate the immediate area. Restrict access.[8]
-
Use PPE: Wear appropriate PPE, including respiratory protection if dust is generated, chemical-resistant gloves, and safety goggles.[1]
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust formation.[1] For liquid spills, use an inert absorbent material like sand or vermiculite.[8]
-
Cleanup: Collect all contaminated materials and cleanup supplies into a labeled hazardous waste container.[3]
-
Reporting: Report the spill to your laboratory supervisor and EHS department.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe collection, storage, and disposal of this compound waste.
References
Safe Handling and Disposal of Nonanediamine: A Procedural Guide
This guide provides essential safety and logistical information for the handling and disposal of Nonanediamine (also known as 1,9-Diaminononane). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and emergency plans. This compound is classified as a hazardous chemical that can cause severe skin burns, serious eye damage, and respiratory irritation.[1] Adherence to these guidelines is critical to mitigate risk.
Hazard Summary & Quantitative Data
This compound is a corrosive solid that is also sensitive to air and moisture (hygroscopic).[1] Understanding its properties is the first step in safe handling.
| Property | Value |
| Chemical Formula | C₉H₂₂N₂[1] |
| Molecular Weight | 158.29 g/mol [1] |
| Appearance | Solid |
| Melting Point | 35-37 °C (lit.) |
| Boiling Point | 258-259 °C (lit.) |
| Flash Point | 113 °C / 235.4 °F (closed cup) |
| Hazards | Causes severe skin burns and eye damage, May cause respiratory irritation.[1] |
| Storage Class | 8A - Combustible corrosive hazardous materials |
Operational Plan: From Preparation to Disposal
A systematic approach is crucial when working with this compound. The following step-by-step plan details the procedures for safe handling and disposal.
Step 1: Preparation and Engineering Controls
-
Work Area Setup : All work must be conducted in a designated area, preferably within a chemical fume hood to control exposure.[1]
-
Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[1]
-
Material Gathering : Assemble all necessary equipment, including non-sparking tools, compatible containers for waste, and a chemical spill kit before handling this compound.[2][3]
Step 2: Required Personal Protective Equipment (PPE)
Proper PPE is the primary barrier against chemical exposure. Do not handle this compound without the following equipment:
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash hazards.[4]
-
Skin Protection :
-
Gloves : Wear chemical-resistant gloves (e.g., nitrile rubber). There is no single glove material that protects against all chemicals, so consult the manufacturer's data for compatibility.[4]
-
Protective Clothing : Wear appropriate protective clothing, such as a lab coat, apron, or coveralls, to prevent skin exposure.[1][5]
-
-
Respiratory Protection : If there is a risk of inhaling dust or if exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter conforming to EN 143.[1]
Step 3: Safe Handling Protocol
-
Avoid Contact : Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]
-
Prevent Dust Formation : Handle the solid material carefully to avoid creating dust.[1]
-
Ventilation : Use only in a well-ventilated area or under a chemical fume hood.[1][6]
-
Ignition Sources : Keep the chemical away from heat, sparks, and open flames.[2][7]
-
Ingestion : Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[6][7]
Step 4: Storage
-
Container : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6]
-
Atmosphere : Store under an inert atmosphere as the material is sensitive to air and is hygroscopic.[1]
-
Location : Store in a designated corrosives area away from incompatible materials such as strong oxidizing agents.[1]
Emergency and Disposal Plans
Spill Response
-
Evacuate : Keep people away from and upwind of the spill.[1]
-
Ventilate : Ensure adequate ventilation in the area of the spill.[1]
-
Contain : Use personal protective equipment. Sweep or shovel the spilled material into a suitable, labeled container for disposal. Avoid generating dust.[1]
-
Environmental Protection : Prevent the product from entering drains, as it can be harmful to aquatic life.[7]
First Aid Measures
Immediate action is critical in the event of exposure.
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.[1][7]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water and soap.[7] Seek immediate medical attention.[1][7]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[6] If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting.[1][7] Rinse mouth with water and call a physician or poison control center immediately.[1][6]
Disposal Plan
-
Waste Classification : this compound and any contaminated materials (e.g., gloves, absorbent paper) must be treated as hazardous waste.[1]
-
Containment : Collect waste in a suitable, compatible, and clearly labeled container with the words "Hazardous Waste" and the chemical name.[8][9] Keep the container tightly closed.[9]
-
Segregation : Do not mix diamine waste with other waste streams.[8]
-
Disposal Method : Dispose of the waste at an approved waste disposal plant, often via incineration.[1][8] Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][7]
Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. dytek.invista.com [dytek.invista.com]
- 3. fishersci.com [fishersci.com]
- 4. hsa.ie [hsa.ie]
- 5. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
